1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
Description
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Properties
IUPAC Name |
1-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c1-16-4-6-17(7-5-16)10-3-2-9(8-15-10)11(12,13)14/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIFDXWRPSEUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356702 | |
| Record name | 1-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192564-53-7 | |
| Record name | 1-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine CAS number
An In-Depth Technical Guide to 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in modern chemical research. It serves as a crucial building block and intermediate in the development of novel therapeutic agents and advanced agrochemicals. This guide details its chemical identity, physicochemical properties, a validated synthesis protocol, and its current and potential applications, with a particular focus on its role in medicinal chemistry. The inclusion of the trifluoromethyl group and the methylpiperazine moiety imparts unique characteristics, such as enhanced metabolic stability and lipophilicity, making it a valuable scaffold for drug discovery professionals.
Core Chemical Identity
This compound is a substituted piperazine derivative containing a trifluoromethylpyridine core. This structure is a cornerstone in the design of bioactive molecules due to the favorable pharmacological properties conferred by its constituent functional groups.
| Identifier | Value | Source |
| CAS Number | 192564-53-7 | [1] |
| Molecular Formula | C₁₁H₁₄F₃N₃ | [2] |
| Molecular Weight | 245.24 g/mol | [2] |
| IUPAC Name | This compound | |
| Canonical SMILES | CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Physicochemical & Structural Attributes
The physicochemical profile of this compound is heavily influenced by the trifluoromethyl (-CF₃) group. This group is known to increase lipophilicity and can significantly improve the metabolic stability of a molecule by blocking potential sites of oxidation, making it a highly desirable feature in drug candidates.[3][4]
| Property | Value | Source |
| Appearance | Slightly yellow crystalline solid/chunks | [5] |
| Melting Point | 43-46°C (for the parent compound) | [5] |
| Boiling Point | 122°C at 2 mmHg (for the parent compound) | [5] |
| Topological Polar Surface Area | 28.2 Ų | [5] |
| XLogP3 | 1.5 | [5] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is typically achieved via a two-step process, starting from commercially available precursors. The methodology described below is a robust and scalable pathway.
Step 1: Synthesis of the Intermediate: 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
The foundational step is a nucleophilic aromatic substitution reaction. This involves the coupling of 2-chloro-5-(trifluoromethyl)pyridine with piperazine.
-
Rationale: 2-chloro-5-(trifluoromethyl)pyridine is an excellent electrophile. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen activates the chlorine atom for substitution by a nucleophile like piperazine. An excess of piperazine can serve both as the reactant and the base to neutralize the HCl byproduct.
Detailed Protocol:
-
To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add piperazine (2.5 eq).
-
Add a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 eq) to scavenge the in-situ generated HCl.
-
Heat the reaction mixture to 100-120°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS: 132834-58-3).[6][7][8]
Step 2: N-Methylation to Yield the Final Product
The final step involves the selective methylation of the secondary amine on the piperazine ring.
-
Rationale: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines. It uses formic acid and formaldehyde as the methylating agent. This method is advantageous as it avoids the use of hazardous alkyl halides and typically results in high yields with minimal over-alkylation.
Detailed Protocol:
-
Suspend the intermediate, 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine (1.0 eq), in formic acid (5.0 eq).
-
Add aqueous formaldehyde (37% solution, 3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (around 100°C) for 2-4 hours. CO₂ evolution will be observed.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and basify carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Research & Development
The title compound is a versatile intermediate, primarily utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.
A. Medicinal Chemistry & Drug Discovery
The trifluoromethylpyridine piperazine scaffold is a privileged structure in medicinal chemistry. Derivatives have shown promise in several therapeutic areas.
-
Oncology: Analogues of this compound have been investigated as potent and selective inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[9] The methylpiperazine group often enhances solubility and allows for favorable interactions within the binding pockets of kinases. A related compound, CYH33, was identified as a highly potent PI3K alpha inhibitor for treating advanced solid tumors.[9]
Caption: The PI3K/AKT/mTOR signaling pathway, a key target for related compounds.
-
Metabolic Diseases: Other derivatives have been designed as multi-target agents for treating conditions like diabetic nephropathy.[10] These compounds often exhibit anti-inflammatory, anti-fibrotic, and anti-oxidative stress properties.
B. Agrochemical Innovation
The trifluoromethylpyridine moiety is a key component in many modern agrochemicals.[11] Piperazine derivatives containing this scaffold have been developed as potential plant activators, demonstrating the ability to induce systemic acquired resistance against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[12][13] The compounds were shown to enhance the activities of defense-related enzymes in plants.[12][13]
Safety, Handling, and Storage
As a research chemical, proper handling and storage are paramount to ensure safety and maintain compound integrity. The following guidelines are based on data for structurally similar compounds.[7][14]
| Aspect | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or fume hood. | [7] |
| Handling | Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. | [7][14] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from moisture and light. Storage under an inert atmosphere (e.g., Argon) is recommended. | [7] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [14] |
| First Aid (Skin) | Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention. | |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [14] |
Conclusion
This compound stands out as a high-value chemical intermediate. Its unique combination of a methylpiperazine group and a trifluoromethylpyridine core provides a robust platform for developing next-generation pharmaceuticals and agrochemicals. The well-defined synthesis and the proven utility of its derivatives in modulating key biological pathways, such as the PI3K signaling cascade, underscore its importance for researchers and scientists in drug development and crop protection. Continued exploration of this scaffold is poised to yield further innovations in these critical fields.
References
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- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth.
- 1-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE | CAS 132834-58-3. Mol-Instincts.
- 1-[5-(Trifluoromethyl)
- 1-[5-(trifluorometil)pirid-2-il]piperazina. Chem-Impex.
- SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.
- SAFETY DATA SHEET - MilliporeSigma. Sigma-Aldrich.
- SAFETY DATA SHEET - 1-(5-Methylpyridin-2-yl)piperazine. Fisher Scientific.
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- SAFETY DATA SHEET - (+/-)-2-(Trifluoromethyl)piperazine. Fisher Scientific.
- Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)
- 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine. Oakwood Chemical.
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-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][7][15]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed.
- Novel trifluoromethylpyridine piperazine derivatives as potential plant activ
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Analysis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine: A Review of Available Scientific Data
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble:
Part 1: Chemical Identity and Synthesis
1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a known chemical entity, and its synthesis has been described in the literature.[1] The structure combines a trifluoromethylpyridine moiety with a 1-methylpiperazine group. The trifluoromethyl group is a common feature in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and receptor binding affinity through its electronic properties.[2][3] The piperazine ring is a prevalent scaffold in drug discovery, known for its presence in a wide array of bioactive compounds targeting the central nervous system.[4][5]
Part 2: Inferences from Structurally Related Compounds
While direct studies on the mechanism of action of this compound are lacking, the broader class of trifluoromethylpyridine piperazine derivatives has been investigated for various biological activities.
-
Antiviral and Agrochemical Applications: A significant body of research has explored the utility of novel trifluoromethylpyridine piperazine derivatives as potential antiviral agents against plant viruses, such as the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV).[3][6][7] The mechanism in this context is proposed to involve the induction of systemic acquired resistance in plants, rather than direct interaction with a specific viral protein.[3][7]
-
Central Nervous System (CNS) Activity: The piperazine moiety is a well-established pharmacophore in many CNS-active drugs, including antipsychotics and antidepressants.[4][5] It is plausible that this compound could interact with various CNS receptors. For instance, related phenylpiperazine derivatives are known to exhibit activity at serotonin (5-HT) and dopamine receptors.[4] Specifically, antagonism at the 5-HT2A and 5-HT2C receptors is a common characteristic of many atypical antipsychotics and some antidepressants.[8][9] However, without direct experimental data, the receptor binding profile of this compound remains speculative.
Part 3: Hypothetical Experimental Workflow for Characterization
To elucidate the mechanism of action of this compound, a systematic pharmacological investigation would be required. The following outlines a standard, high-level experimental workflow that could be employed.
Figure 1. A hypothetical experimental workflow for characterizing the mechanism of action of a novel compound.
Step-by-Step Methodological Approach:
-
Primary Receptor Screening: The compound would be screened against a broad panel of CNS receptors, ion channels, and transporters (e.g., a Cerep or Eurofins panel) to identify initial "hits" with significant binding affinity.
-
In Vitro Functional Assays: For any identified high-affinity targets, functional assays would be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For example, if the compound binds to the 5-HT2C receptor, a calcium mobilization assay in cells expressing this receptor could be utilized.
-
Downstream Signaling Pathway Analysis: Once the functional activity is established, further studies would investigate the downstream signaling cascades. For instance, if the compound is a 5-HT2C antagonist, its effect on Gq-protein signaling and subsequent phospholipase C activation would be examined.
-
In Vivo Animal Models: Based on the in vitro profile, the compound would be tested in relevant animal models. For example, if it demonstrates properties of an antidepressant, it would be evaluated in models such as the forced swim test or chronic unpredictable stress model.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies would be essential to assess the drug-like properties of the compound.
At present, a detailed mechanism of action for this compound cannot be provided due to a lack of specific research on its pharmacological properties. While inferences can be drawn from the activities of structurally related compounds, these remain speculative without direct experimental validation. The scientific community would require a dedicated research program, following a workflow similar to the one outlined above, to accurately determine its biological targets and subsequent physiological effects. Therefore, any claims regarding its mechanism of action should be treated with caution until such data becomes available.
References:
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Cui, Z., et al. (2023). Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. Pest Management Science, 79(7), 2571-2580.
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Yevich, J. P., et al. (1992). Synthesis and Biological Characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and Analogues as Potential Atypical Antipsychotic Agents. Journal of Medicinal Chemistry, 35(24), 4516-4525.
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Goksen, U. S., et al. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 15(5), 425-436.
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Guo, P., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1067781.
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Iwasaki, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 135-146.
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Prisinzano, T. E. (2005). Psychostimulants. In R. S. Vardanyan & V. J. Hruby (Eds.), Synthesis of Essential Drugs (pp. 167-176). Elsevier.
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Guo, P., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1067781.
-
Yuan, X., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][6][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.
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Przegaliński, E., et al. (1996). Involvement of 5-HT2C receptors in the m-CPP-induced antinociception in mice. Polish Journal of Pharmacology, 48(2), 155-160.
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Higgs, S., et al. (2018). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. Psychopharmacology, 235(1), 257-267.
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Canestrari, M., et al. (2018). A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. British Journal of Pharmacology, 175(22), 4249-4266.
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An In-depth Technical Guide to the Potential Biological Activity of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 1-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine represents a compelling scaffold for drug discovery, integrating two key pharmacophoric motifs: the trifluoromethylpyridine moiety and the N-methylpiperazine group. While direct, extensive biological data for this specific molecule is not yet prevalent in public literature, a comprehensive analysis of structurally related compounds reveals a high potential for significant biological activity across several therapeutic areas. This guide synthesizes the available data on analogous structures to build a predictive framework for its mechanism of action, potential therapeutic applications, and a strategic approach for its investigation. We will delve into its potential as an antiviral agent, a modulator of key signaling pathways in oncology, and its prospective role in central nervous system (CNS) disorders. This document serves as a foundational resource for researchers aiming to explore the therapeutic promise of this chemical entity.
Introduction: Deconstructing the Pharmacophore
The structure of this compound is a deliberate convergence of functionalities known to impart favorable pharmacokinetic and pharmacodynamic properties.
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The Trifluoromethylpyridine Moiety: The trifluoromethyl group is a cornerstone of modern medicinal chemistry, known for enhancing metabolic stability, increasing lipophilicity, and improving receptor binding affinity.[1] Its incorporation into a pyridine ring creates a bioisostere for various endogenous structures, and this motif is present in numerous approved drugs and agrochemicals.[2]
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The Piperazine Ring: As a privileged scaffold, piperazine is a common structural element in a vast array of biologically active compounds.[3] Its basic nitrogens can be crucial for receptor interaction and can improve aqueous solubility. The N-methyl substitution on the piperazine ring can influence its basicity, permeability, and potential for CNS penetration.
The strategic combination of these two moieties suggests that this compound is a promising candidate for targeted drug discovery efforts.
Synthetic Strategy
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient synthetic route is outlined below.
Caption: Plausible synthetic route for this compound.
Experimental Protocol: Synthesis
-
To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as DMSO, add N-methylpiperazine (1.2 eq) and a base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired this compound.
Predicted Biological Activities and Therapeutic Targets
Based on the activities of structurally analogous compounds, we can hypothesize several promising avenues for the biological investigation of this compound.
Antiviral Activity
A recent study highlighted that derivatives of trifluoromethylpyridine piperazine exhibit potent antiviral activity against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[3] The mechanism of action in plants was found to involve the activation of the phenylpropanoid biosynthesis pathway, leading to systemic acquired resistance.[3]
Hypothesis: this compound may possess antiviral activity against human viruses, potentially by modulating host immune responses or by directly interfering with viral replication.
Experimental Workflow for Antiviral Screening:
Caption: Workflow for in vitro antiviral activity screening and mechanistic studies.
Oncology: PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various human cancers.[4] A complex derivative containing the trifluoromethyl-pyridin-piperazine scaffold has been identified as a highly potent and selective PI3Kα inhibitor.[4] This compound demonstrated dose-dependent antitumor efficacy in in vivo xenograft models.[4]
Hypothesis: this compound may act as an inhibitor of the PI3K/AKT/mTOR pathway, suggesting its potential as an anticancer agent.
Experimental Workflow for PI3K Pathway Inhibition:
-
In Vitro Kinase Assay: Directly assess the inhibitory activity of the compound against a panel of PI3K isoforms (α, β, δ, γ).
-
Cell-Based Assays:
-
Treat cancer cell lines with known PI3K pathway activation (e.g., PIK3CA mutant lines) with the compound.
-
Perform Western blot analysis to measure the phosphorylation status of downstream targets like AKT and S6 ribosomal protein.
-
Conduct cell viability assays (e.g., CellTiter-Glo) to determine the IC50 for antiproliferative activity.
-
-
In Vivo Xenograft Models: If potent in vitro activity is observed, evaluate the compound's efficacy in mouse xenograft models using human cancer cell lines.
Table 1: Representative Data from a Structurally Related PI3Kα Inhibitor [4]
| Parameter | Value |
| PI3Kα IC50 | 5.9 nM |
| Selectivity (β/α) | 101-fold |
| Selectivity (δ/α) | 13-fold |
| Selectivity (γ/α) | 38-fold |
| Cell Line (SKOV-3) IC50 | 0.23 µM |
Central Nervous System (CNS) Applications
The piperazine scaffold is a well-established pharmacophore for CNS-active drugs, including agents targeting serotonergic and dopaminergic receptors.[5][6] For instance, certain piperazine derivatives are known 5-HT1A receptor agonists, while others exhibit monoamine oxidase (MAO) inhibitory activity.[5][6]
Hypothesis: Given its structural features, this compound has the potential to cross the blood-brain barrier and modulate CNS targets, making it a candidate for treating neurological or psychiatric disorders.
Experimental Workflow for CNS Target Screening:
Caption: A tiered approach for screening potential CNS activity.
Safety and Toxicological Profile
The parent piperazine molecule is known to cause skin and eye irritation and may cause allergic reactions.[7][8][9] Early assessment of the toxicological profile of this compound is crucial.
Initial Safety Assessment:
-
In Vitro Cytotoxicity: Determine the CC50 in non-cancerous cell lines (e.g., HEK293, primary hepatocytes).
-
hERG Channel Assay: Evaluate the potential for cardiac liability.
-
Ames Test: Screen for mutagenicity.
-
In Vivo Acute Toxicity: Determine the maximum tolerated dose (MTD) in rodents.
Conclusion and Future Directions
While direct biological data for this compound is limited, a thorough analysis of its structural components and related compounds provides a strong rationale for its investigation as a novel therapeutic agent. The trifluoromethylpyridine and N-methylpiperazine moieties suggest a high potential for activity in virology, oncology, and neurology. The experimental workflows outlined in this guide offer a clear path for elucidating its biological functions and therapeutic potential. Future research should focus on a systematic screening of this compound against the proposed targets, followed by medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties.
References
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He, L., Xiang, H., Wang, S., Song, Z., Liu, Y., Zhang, Y., & Liu, X. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1049457. [Link]
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Xiang, H. Y., Wang, X., Chen, Y. H., Zhang, X., Tan, C., Wang, Y., ... & Yang, C. H. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][3][4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
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Ihara, H., & Fujimoto, H. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 118–127. [Link]
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Zhan, Y., et al. (2016). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][10]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 59(17), 7867–7883. [Link]
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(5-(trifluoromethyl)pyridin-2-yl)piperazine derivatives discovery
An In-Depth Technical Guide to the Discovery of (5-(Trifluoromethyl)pyridin-2-yl)piperazine Derivatives
Abstract
The confluence of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the discovery and development of derivatives based on the (5-(trifluoromethyl)pyridin-2-yl)piperazine scaffold. We will dissect the strategic rationale for the combination of the electron-deficient trifluoromethylpyridine ring and the versatile piperazine linker, a pairing that has unlocked a diverse array of pharmacological activities. This document details the core synthesis strategies, explores structure-activity relationships (SAR) across different therapeutic targets, and provides field-proven experimental protocols. The content is designed for researchers, medicinal chemists, and drug development professionals, offering expert insights into the causality behind experimental design and the pathways to novel therapeutic agents.
Introduction: The Strategic Union of Two Privileged Scaffolds
In the landscape of drug discovery, certain chemical structures appear with remarkable frequency, earning the designation of "privileged scaffolds."[1] The piperazine ring is one such entity, a six-membered heterocycle with two opposing nitrogen atoms that offers a unique combination of structural rigidity, a large polar surface area, and the capacity for dual functionalization.[2][3] These properties often confer favorable pharmacokinetic characteristics, such as improved aqueous solubility and oral bioavailability.[3]
When coupled with the 5-(trifluoromethyl)pyridine moiety, the resulting scaffold gains powerful new attributes. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group and a bioisostere for a methyl group, which can significantly enhance metabolic stability, membrane permeability, and binding affinity through unique electronic effects.[4][5] The pyridine ring itself is a common feature in numerous agrochemicals and pharmaceuticals.[5][6] The combination creates the (5-(trifluoromethyl)pyridin-2-yl)piperazine core, a versatile platform for generating libraries of compounds with potential applications ranging from central nervous system (CNS) disorders to infectious diseases and agriculture.[7][8] This guide illuminates the discovery process for this promising class of molecules.
Core Synthesis and Elaboration: Building the Foundation
The efficient construction of the core scaffold is paramount to any discovery program. The primary strategy involves a two-stage process: synthesis of the key electrophilic pyridine precursor, followed by its coupling with piperazine or a derivative thereof.
Synthesis of the Key Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine
The most crucial starting material for this scaffold is 2-chloro-5-(trifluoromethyl)pyridine. Its synthesis is a critical first step, and several scalable routes have been established. A prevalent industrial method involves the high-temperature, vapor-phase chlorination and fluorination of 3-picoline (3-methylpyridine).[5][9] This process can be performed stepwise or simultaneously and provides the key intermediate in good yield.[5] Alternative laboratory-scale syntheses often start from 3-trifluoromethylpyridine, which undergoes chlorination to yield the desired product.[10]
Caption: A common industrial synthesis route to the key pyridine intermediate.
Coupling with Piperazine: The Buchwald-Hartwig Amination
With the electrophilic partner in hand, the next step is the formation of the C-N bond with the piperazine nucleophile. While traditional SNAr (Nucleophilic Aromatic Substitution) reactions are feasible due to the electron-deficient nature of the pyridine ring, modern drug discovery programs heavily favor palladium-catalyzed cross-coupling reactions for their superior scope, efficiency, and functional group tolerance.[11] The Buchwald-Hartwig amination is the preeminent method for this transformation.
This reaction utilizes a palladium catalyst, a phosphine-based ligand (e.g., X-Phos, BINAP), and a base to couple an aryl halide with an amine.[12][13] The choice of ligand is critical, as it influences the stability and reactivity of the catalytic species, enabling the coupling of even electron-rich and sterically hindered partners under relatively mild conditions.[14] This method's robustness allows for the use of mono-protected piperazines (e.g., N-Boc-piperazine), ensuring selective mono-arylation and preserving the second nitrogen for subsequent diversification.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Therapeutic Applications and Lead Optimization
The (5-(trifluoromethyl)pyridin-2-yl)piperazine scaffold has proven to be a fertile ground for discovering molecules with diverse biological activities. Below, we explore two distinct case studies that highlight the scaffold's versatility.
Case Study: Plant Activators for Antiviral Applications
Plant diseases caused by viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) pose a significant threat to agriculture.[4] A novel approach to crop protection is the development of "plant activators," which trigger a plant's own defense mechanisms, a phenomenon known as systemic acquired resistance (SAR).[7]
Researchers designed and synthesized a library of novel (5-(trifluoromethyl)pyridin-2-yl)piperazine derivatives, installing various substituents on the second piperazine nitrogen via nucleophilic substitution.[4][7] Bioassays revealed that several compounds exhibited potent protective activity against TMV and CMV, in some cases significantly exceeding the commercial standard, ningnanmycin.[4]
Structure-Activity Relationship (SAR) Insights:
-
Aromatic Substituents: Derivatives featuring a benzoyl group on the second piperazine nitrogen generally showed strong activity.
-
Positional Effects: Halogen substitution (F, Cl) at the para position of the benzoyl ring tended to enhance antiviral activity.
-
Aliphatic Chains: Replacing the aromatic ring with aliphatic or acyl groups often led to a decrease or loss of activity.
| Compound ID | N-Substituent | Protective Activity vs. TMV (EC₅₀ µg/mL) | Protective Activity vs. CMV (EC₅₀ µg/mL) |
| A16 | 4-Chlorobenzoyl | 18.4 | 347.8 |
| A17 | 4-Fluorobenzoyl | 23.5 | 351.2 |
| A9 | Benzoyl | 30.1 | 360.4 |
| Ningnanmycin | (Standard) | 50.2 | 359.6 |
| (Data synthesized from Frontiers in Plant Science, 2022)[4][7] |
Mechanism of Action: Further investigation showed that the most active compounds, like A16, did not act on the virus directly. Instead, they induced the expression of defense-related enzymes in the host plant, such as superoxide dismutase (SOD) and polyphenol oxidase (PPO).[4] This activity stimulates the phenylpropanoid biosynthesis pathway, a key component of the plant's SAR response.[4][7]
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Foreword: The Strategic Convergence of Fluorine and Nitrogen in Modern Chemistry
An In-depth Technical Guide to the Synthesis and Characterization of Trifluoromethylpyridine Piperazine Derivatives
The strategic incorporation of the trifluoromethyl (-CF3) group and the piperazine scaffold into a single molecular entity represents a powerful approach in contemporary medicinal and agrochemical research. The trifluoromethyl group, with its high electronegativity and metabolic stability, can significantly enhance a molecule's lipophilicity, binding affinity, and bioavailability.[1] Concurrently, the piperazine ring, a versatile diamine, serves as a flexible linker, allowing for the introduction of diverse substituents to modulate pharmacological activity and physicochemical properties.[2][3][4] This guide provides a comprehensive overview of the synthesis, purification, and characterization of trifluoromethylpyridine piperazine derivatives, offering field-proven insights for researchers and drug development professionals.
I. Synthetic Strategies: Navigating the Pathway to Trifluoromethylpyridine Piperazine Derivatives
The synthesis of trifluoromethylpyridine piperazine derivatives typically involves a multi-step process, beginning with the construction of the core trifluoromethylpyridine structure, followed by the introduction of the piperazine moiety and subsequent derivatization.
A. Core Synthesis: Building the Trifluoromethylpyridine Scaffold
The foundational step is the synthesis of a suitable trifluoromethylpyridine precursor, often a chloro-substituted derivative, which can readily undergo nucleophilic substitution with piperazine. A common and industrially relevant method is the vapor-phase chlorination and fluorination of picoline (methylpyridine).[1] This process, while effective, often yields a mixture of isomers, necessitating careful purification.
An alternative and more regioselective approach involves the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with an appropriate nitrogen-containing precursor.[1] This method offers greater control over the substitution pattern on the pyridine ring.
B. Key Coupling Reaction: The Nucleophilic Aromatic Substitution
The cornerstone of assembling the trifluoromethylpyridine piperazine core is the nucleophilic aromatic substitution (SNAr) reaction. In this critical step, a chloro-substituted trifluoromethylpyridine is reacted with piperazine.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically employed to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.
-
Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), is essential to deprotonate one of the piperazine nitrogens, thereby increasing its nucleophilicity and driving the reaction forward.
-
Temperature: The reaction is often heated to overcome the activation energy barrier for the aromatic substitution, typically in the range of 80-120 °C. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atoms activates the ring towards nucleophilic attack, making this reaction feasible.
Experimental Protocol: Synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine
-
To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMF (10 mL/mmol), add piperazine (2.0 eq) and anhydrous K2CO3 (2.5 eq).
-
Stir the reaction mixture vigorously at 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
C. Derivatization: Expanding Chemical Diversity
With the core trifluoromethylpyridine piperazine scaffold in hand, the remaining secondary amine of the piperazine ring provides a versatile handle for a wide array of chemical modifications.[2][3] This is commonly achieved through nucleophilic substitution or amide coupling reactions.[5]
Diagram of the General Synthetic Workflow:
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A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a detailed analysis of the anticipated spectral characteristics of the compound 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine. Given the compound's relevance in medicinal chemistry and drug discovery, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document serves as a predictive guide, outlining the expected data from core analytical techniques and the scientific rationale behind these predictions. The methodologies described herein are based on established principles of spectroscopic analysis and data from structurally related compounds.
Molecular Structure and Physicochemical Properties
This compound possesses a unique combination of a trifluoromethylpyridine moiety and a 1-methylpiperazine group. This structure imparts specific chemical properties, such as enhanced metabolic stability and lipophilicity due to the trifluoromethyl group, which are of significant interest in pharmaceutical research.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄F₃N₃ | [2][3] |
| Molecular Weight | 245.24 g/mol | [2][3] |
| Appearance | Predicted to be a solid at room temperature | [4] |
| Solubility | Predicted to be soluble in common organic solvents like ethanol and dichloromethane | [4] |
| Stability | Stable under normal conditions, but strong oxidizing agents should be avoided | [4] |
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are based on the analysis of its constituent functional groups.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the piperazine ring, and the methyl group.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Pyridine H-3 | ~7.6 | dd | Downfield shift due to the electron-withdrawing trifluoromethyl group and coupling to H-4 and H-6. |
| Pyridine H-4 | ~7.8 | d | Further downfield shift and coupling to H-3. |
| Pyridine H-6 | ~8.3 | s | Most downfield pyridine proton due to proximity to the nitrogen atom and the trifluoromethyl group. |
| Piperazine CH₂ (adjacent to pyridine) | ~3.6 | t | Deshielded by the aromatic ring. |
| Piperazine CH₂ (adjacent to N-CH₃) | ~2.5 | t | Shielded relative to the other piperazine protons. |
| N-CH₃ | ~2.3 | s | Characteristic singlet for a methyl group attached to a nitrogen. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyridine C-2 | ~160 | Attached to two nitrogen atoms. |
| Pyridine C-3 | ~108 | Shielded carbon on the pyridine ring. |
| Pyridine C-4 | ~140 | Deshielded by the trifluoromethyl group. |
| Pyridine C-5 | ~122 (q) | Carbon attached to the trifluoromethyl group, will appear as a quartet due to C-F coupling. |
| Pyridine C-6 | ~148 | Deshielded by the nitrogen atom. |
| CF₃ | ~124 (q) | Characteristic quartet for a trifluoromethyl group. |
| Piperazine C (adjacent to pyridine) | ~45 | Deshielded by the aromatic ring. |
| Piperazine C (adjacent to N-CH₃) | ~55 | Standard chemical shift for a piperazine carbon. |
| N-CH₃ | ~46 | Typical shift for a methyl group on a nitrogen. |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Protocol 1: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and determine the coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
If necessary, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 245.
-
Key Fragmentation Patterns:
-
Loss of the methyl group (CH₃) from the piperazine ring, resulting in a fragment at m/z 230.
-
Cleavage of the piperazine ring, leading to various smaller fragments.
-
Fragmentation of the trifluoromethylpyridine ring.
-
Protocol 2: Acquiring a Mass Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Infrared (IR) and UV-Vis Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |
| C-H (aromatic) | 3100-3000 | Stretching vibrations of C-H bonds on the pyridine ring. |
| C-H (aliphatic) | 3000-2850 | Stretching vibrations of C-H bonds on the piperazine and methyl groups. |
| C=N, C=C (aromatic) | 1600-1450 | Ring stretching vibrations of the pyridine ring. |
| C-F | 1350-1100 | Strong absorptions due to the stretching vibrations of the C-F bonds in the trifluoromethyl group. |
| C-N | 1250-1020 | Stretching vibrations of the C-N bonds in the piperazine and its connection to the pyridine ring. |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The trifluoromethylpyridine moiety is expected to be the primary chromophore. The absorption maxima can be influenced by the solvent polarity.[5]
Predicted UV-Vis Absorption:
-
λ_max: Expected to be in the range of 250-280 nm, corresponding to the π → π* transitions of the substituted pyridine ring.
Visualization of Methodologies
To further clarify the experimental and analytical workflows, the following diagrams are provided.
Caption: Workflow for NMR-based structural elucidation.
Caption: General workflow for mass spectrometry analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectral data for this compound. By leveraging established spectroscopic principles and data from analogous structures, researchers and drug development professionals can gain valuable insights into the structural verification and characterization of this important molecule. The provided protocols offer a robust framework for obtaining high-quality experimental data, which will be essential for confirming these predictions and advancing research involving this compound.
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1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine safety and handling
An In-depth Technical Guide to the Safe Handling of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
Introduction
This compound is a heterocyclic compound featuring a trifluoromethylpyridine moiety linked to a methylpiperazine group.[1] This structure is of significant interest to researchers in agrochemical and pharmaceutical development. The trifluoromethyl (CF3) group is a powerful electron-withdrawing moiety known to enhance properties such as metabolic stability and lipophilicity, making it a valuable component in the design of bioactive molecules.[2] Derivatives of trifluoromethylpyridine piperazine have demonstrated potential as anti-plant virus agents, showing activity against pathogens like Cucumber Mosaic Virus (CMV) and Tobacco Mosaic Virus (TMV).[3][4]
Given its application in early-stage research and development, a thorough understanding of the safety and handling protocols for this compound is paramount. This guide provides a comprehensive overview based on data from analogous structures and established chemical safety principles, designed for professionals working in laboratory and drug development settings.
Section 1: Compound Identification and Physicochemical Properties
Precise identification is the foundation of chemical safety. The properties listed below are critical for risk assessment and the design of appropriate handling procedures.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 192564-53-7 | [5] |
| Molecular Formula | C11H14F3N3 | [1] |
| Molecular Weight | 245.24 g/mol | [1] |
| Parent Compound | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS: 132834-58-3) | [6] |
Note: Detailed experimental data on the target compound is limited. Therefore, this guide draws heavily on the safety profile of its immediate precursor, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine, and the parent piperazine scaffold.
Section 2: Hazard Identification and Classification
The primary operational risk associated with this class of compounds is its corrosive nature. The available Safety Data Sheet (SDS) for the closely related analogue, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine, provides the basis for the following GHS hazard classifications.[7] It is prudent to assume the N-methylated derivative shares this hazard profile.
GHS Hazard Statements:
Precautionary Statements (Selected):
-
P260: Do not breathe dust/fume.[7]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
P310: Immediately call a POISON CENTER or doctor/physician.
Caption: Core hazard profile for the compound class.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory. This involves a combination of engineering controls and a robust PPE protocol.
Engineering Controls
-
Ventilation: All handling of solid or dissolved this compound must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8] The ventilation system should be regularly checked to ensure it maintains safe air standards.
-
Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[9]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is an integrated system to shield the researcher from the primary corrosive hazard.
-
Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe corrosive potential, a face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or handling larger quantities.[7]
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended during transfers. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A full-sleeved, buttoned lab coat is required. Ensure it is made of a material appropriate for chemical handling.
-
-
Respiratory Protection: If there is any risk of dust generation outside of a fume hood (e.g., during a large spill), a NIOSH/MSHA-approved respirator with appropriate particulate filters is necessary.[9]
Caption: Sequential workflow for donning appropriate PPE.
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols minimizes risk during routine laboratory operations.
Handling
-
Pre-Use Inspection: Visually inspect the container for any damage or leaks before moving it to the fume hood.
-
Aliquotting: When weighing the solid, use dry, clean tools and perform the task on a disposable weigh boat within the fume hood to contain any spills. Avoid generating dust.[7]
-
Solution Preparation: If preparing a solution, add the compound slowly to the solvent. Be aware of potential exothermic reactions, especially with acids.
-
Post-Use: After handling, wipe down the work surface, decontaminate any used equipment, and remove PPE in the correct order (gloves first).
-
Hygiene: Always wash hands thoroughly with soap and water after any handling procedure, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory area.[8]
Storage
Proper storage is critical for maintaining chemical integrity and preventing hazardous situations.
-
Container: Store in the original, tightly sealed container.[7][8]
-
Environment: Keep in a cool, dry, and well-ventilated area.[7][8] The compound may be sensitive to moisture and light; storage under an inert gas is advisable.[8][9]
-
Incompatibilities: Segregate from strong acids and oxidizing agents.[7][9] Storage in a dedicated cabinet for corrosive materials is recommended.
-
Security: The storage area should be locked and accessible only to authorized personnel.[8]
Caption: Decision workflow for safe chemical storage.
Section 5: Emergency Procedures and First Aid
Immediate and correct response to an exposure or spill is critical.
| Situation | Response Protocol | Source(s) |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15-20 minutes while removing contaminated clothing. Seek immediate medical attention. | [8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 20-30 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention. | [7][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [8] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Give the person a small amount of water to drink. Seek immediate medical attention. | [7][8] |
| Minor Spill | Evacuate non-essential personnel. Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Scoop the material into a suitable, labeled container for waste disposal. Clean the area with soap and water. | [7] |
| Major Spill | Evacuate the area immediately. Alert emergency response personnel and the institutional safety office. |
Section 6: Toxicological and Ecotoxicological Profile
Toxicology
Ecotoxicology
Data on the environmental fate and effects of this compound are scarce.[7] As a standard precautionary measure, the compound and its containers should not be discharged into drains or the environment.[7] All waste must be handled as hazardous chemical waste according to institutional and local regulations.
Section 7: Waste Disposal
All waste materials, including empty containers, contaminated absorbents, and unused compound, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Conclusion
This compound is a valuable research compound with significant potential. However, based on data from its parent structures, it must be treated as a corrosive substance that can cause severe skin burns and eye damage. The cornerstone of its safe use lies in a comprehensive safety culture that prioritizes engineering controls, consistent and correct use of personal protective equipment, and strict adherence to handling and storage protocols. The existing data gaps in its toxicological profile demand a conservative approach, where minimizing all routes of exposure is the primary goal.
References
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Apollo Scientific. (2022). Safety Data Sheet for 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine.
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Sigma-Aldrich. (2025). SAFETY DATA SHEET.
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Fisher Scientific. (2018). SAFETY DATA SHEET for Piperazine.
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ChemicalBook. 1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine Product Description.
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ChemicalBook. This compound.
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Pest Management Science. (2023). Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity.
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Fisher Scientific. (2010). SAFETY DATA SHEET.
-
Molbase. 1-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE | CAS 132834-58-3.
-
Fisher Scientific. SAFETY DATA SHEET.
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Smolecule. 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine.
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Sigma-Aldrich. (2025). SAFETY DATA SHEET for Piperazine.
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Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment.
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S D Fine-Chem Limited. n-methylpiperazine Safety Data Sheet.
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Apollo Scientific. (2022). Safety Data Sheet for 1-(5-Methyl-2-pyridinyl)piperazine.
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National Institutes of Health (NIH). (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators.
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National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
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ChemicalBook. (2023). 1-Methylpiperazine: synthesis, applications and safety.
-
ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
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solubility of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
An In-depth Technical Guide to the Solubility Profile of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
Foreword: The Imperative of Solubility in Modern Drug Development
In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent system dictates its bioavailability, its formulation possibilities, and ultimately, its clinical efficacy. This compound, a molecule featuring a piperazine core often associated with CNS activity and a trifluoromethylpyridine moiety known to enhance metabolic stability and lipophilicity, presents a unique case study.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility of this compound. We will move beyond rote protocols to explore the causal science behind experimental design, ensuring a robust and self-validating approach to data generation.
Theoretical Framework: Deconstructing the Solubility of a Heterocyclic Amine
Understanding the requires an appreciation of its distinct structural features. The molecule's behavior in solution is a direct consequence of its chemical architecture: a substituted pyridine ring and a piperazine ring.
-
The Piperazine Moiety and pH-Dependent Solubility : The piperazine ring contains two nitrogen atoms, rendering it a weak base. Consequently, the molecule's ionization state, and therefore its aqueous solubility, is highly dependent on the pH of the medium. At lower pH values (acidic conditions), the nitrogen atoms become protonated, forming cationic species that readily interact with polar water molecules, leading to higher solubility. As the pH increases, the molecule deprotonates to its less soluble free base form. This relationship is fundamental to predicting its behavior in the gastrointestinal tract and designing appropriate formulations. Determining solubility as a function of pH is therefore not just an option, but a necessity.[3]
-
The Trifluoromethylpyridine Moiety and Solvent Interactions : The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing and significantly increases the lipophilicity ('fat-loving' nature) of the molecule.[1][2] This suggests that while pH governs aqueous solubility, the compound will likely exhibit appreciable solubility in various organic solvents. A thorough solubility screen across a range of solvents is critical for identifying potential vehicles for toxicology studies and final formulations.[4]
-
Solid-State Properties : It is crucial to acknowledge that the measured solubility value pertains to a specific solid form of the compound in equilibrium with the solution.[5] The presence of different crystalline forms (polymorphs) or an amorphous state can lead to vastly different solubility measurements. Therefore, characterization of the solid form used in solubility studies is a prerequisite for data integrity.
Gold Standard Protocol: Equilibrium Shake-Flask Solubility Determination
The most reliable method for determining the thermodynamic solubility—the true equilibrium point between the dissolved and undissolved compound—is the saturation shake-flask method.[3][5] This method is considered the gold standard by regulatory bodies and is foundational for Biopharmaceutics Classification System (BCS) assessments.[5][6]
Experimental Workflow: Shake-Flask Method
The following diagram outlines the logical flow of the shake-flask protocol.
Caption: Workflow for the equilibrium shake-flask solubility assay.
Detailed Step-by-Step Methodology
Objective: To determine the thermodynamic in various aqueous and organic media.
Materials:
-
This compound (characterized solid form)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Solvents:
-
pH 1.2 buffer (simulated gastric fluid)
-
pH 4.5 buffer (acetate)
-
pH 6.8 buffer (phosphate, simulated intestinal fluid)
-
Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
Protocol:
-
Preparation: Add an excess of the compound to a series of vials containing the selected solvents. A key consideration is to add enough solid to ensure a saturated solution is formed and solid remains at equilibrium, but not so much that the properties of the solvent are altered.[3]
-
Equilibration: Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[5] Agitate for a predetermined period. To ensure equilibrium has been reached, the concentration should be measured at sequential time points (e.g., 24, 48, and 72 hours) until the values do not deviate significantly.[5]
-
Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Separate the solid and liquid phases, typically by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes).[5]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation due to temperature changes, this sample should be immediately diluted with mobile phase or a suitable solvent.[5] If centrifugation is insufficient, filtration with a low-binding syringe filter may be used, but care must be taken to ensure the compound does not adsorb to the filter material.
-
Quantification: Analyze the diluted samples using a validated quantitative method, as described in the following section.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most common and reliable technique for quantifying the concentration of dissolved active pharmaceutical ingredients (APIs).[3][7] Its specificity allows for accurate measurement even in the presence of minor impurities or degradants.
HPLC Method Development and Validation Workflow
Caption: Workflow for HPLC method validation and sample analysis.
Detailed Step-by-Step Methodology
Objective: To develop and validate a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound.
Protocol:
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 35 °C[8]
-
Detection Wavelength: Scan for maximum absorbance (likely ~254-270 nm due to the pyridine ring).
-
Injection Volume: 10 µL[8]
-
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol). From this stock, create a series of calibration standards (e.g., ranging from 0.1 µg/mL to 100 µg/mL) by diluting with the mobile phase.
-
Method Validation:
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Analyze samples with a known concentration (spiked samples) at low, medium, and high levels. The recovery should be within 98-102%.[8]
-
Precision: Perform multiple injections of the same sample (repeatability) and analyze samples on different days with different analysts (intermediate precision). The relative standard deviation (%RSD) should be less than 2%.[8]
-
Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[8]
-
-
Sample Analysis: Inject the diluted supernatant samples from the shake-flask experiment. Ensure the resulting peak area falls within the linear range of the calibration curve.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation.
Solubility Data Summary
| Solvent System | Temperature (°C) | Equilibration Time (h) | Solubility (mg/mL) ± SD (n=3) | Solubility (µg/mL) ± SD (n=3) |
| pH 1.2 Buffer | 37 | 48 | Data | Data |
| pH 4.5 Buffer | 37 | 48 | Data | Data |
| pH 6.8 Buffer | 37 | 48 | Data | Data |
| Water | 37 | 48 | Data | Data |
| Methanol | 25 | 24 | Data | Data |
| Ethanol | 25 | 24 | Data | Data |
| Acetonitrile | 25 | 24 | Data | Data |
Interpretation of the pH-Solubility Profile
Plotting the solubility (on a log scale) against pH will yield a profile characteristic of a weak base. The inflection point of this curve provides an estimate of the compound's pKa. This profile is invaluable for predicting how solubility will change throughout the pH gradient of the digestive system and is a cornerstone of biopharmaceutical modeling.
Conclusion
The systematic determination of solubility for this compound is a multi-faceted process that integrates principles of physical chemistry, analytical science, and pharmaceutical development. By employing the gold-standard shake-flask method coupled with a robust, validated HPLC-UV quantification assay, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical dataset that informs everything from preclinical formulation and toxicology to the design of a clinically successful drug product. A thorough understanding of the interplay between the compound's structure, its solid state, and the solution environment is paramount to navigating the complexities of drug development.
References
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
Kała, M. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]
-
Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]
-
Al-Bayati, Y. K. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]
-
Wiedemann, J., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]
-
Annex 4: Procedure to determine the biopharmaceutics classification system classification of an active pharmaceutical ingredient. World Health Organization (WHO). Available at: [Link]
-
Dias da Silva, D., et al. (2015). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]
-
Petru, G. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]
Sources
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Methodological & Application
synthesis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine protocol
An Application Note and Detailed Protocol for the Synthesis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key heterocyclic building block in modern medicinal and agrochemical research. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, making this scaffold highly valuable in drug discovery.[1] This guide details two robust synthetic strategies: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-catalyzed Buchwald-Hartwig amination. The primary focus is on the SNAr protocol due to its operational simplicity and cost-effectiveness for this specific substrate. We provide step-by-step experimental procedures, mechanistic insights, characterization data, and safety protocols tailored for researchers and professionals in drug development.
Introduction and Strategic Overview
The synthesis of N-aryl piperazines is a cornerstone of pharmaceutical chemistry. The target molecule, this compound, is an intermediate used in the development of novel therapeutic agents, including multi-target agents for diabetic nephropathy and potential PI3K inhibitors for cancer treatment.[2][3] The core challenge in its synthesis is the formation of the C-N bond between the electron-deficient pyridine ring and the secondary amine of the 1-methylpiperazine moiety.
Two primary strategies are considered:
-
Strategy A: Nucleophilic Aromatic Substitution (SNAr): This is the preferred and detailed method in this guide. The reaction leverages the inherent electrophilicity of the C2 position on the pyridine ring, which is strongly activated by the electron-withdrawing trifluoromethyl group at the C5 position. This allows for a direct displacement of a halide (typically chloride) by the nucleophilic 1-methylpiperazine.[4][5] It is often thermally driven and does not require expensive metal catalysts.
-
Strategy B: Buchwald-Hartwig Amination: This powerful, palladium-catalyzed cross-coupling reaction offers a highly versatile alternative.[6][7] It is particularly useful for less reactive aryl halides or when milder reaction conditions are required. While highly effective, it involves the cost of a palladium catalyst, a specialized phosphine ligand, and requires strict anaerobic conditions.[8]
This guide will first detail the SNAr protocol and then provide an overview of the Buchwald-Hartwig amination as a viable alternative.
Primary Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Principle
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of 1-methylpiperazine attacks the electron-deficient C2 carbon of 2-chloro-5-(trifluoromethyl)pyridine. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group, yielding the final product. The presence of the trifluoromethyl group is crucial as it stabilizes the anionic intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction.
Reaction Scheme
Caption: SNAr reaction for target compound synthesis.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Role |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | 181.56 | Electrophile |
| 1-Methylpiperazine | 109-01-3 | 100.16 | Nucleophile/Base |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| Saturated NaCl solution (Brine) | N/A | N/A | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | Stationary Phase |
Detailed Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (5.00 g, 27.5 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous DMSO (25 mL) to dissolve the starting material. To this solution, add 1-methylpiperazine (9.20 mL, 82.6 mmol, 3.0 equiv). Expert Insight: Using an excess of 1-methylpiperazine serves both as the nucleophile and as a base to neutralize the HCl byproduct, simplifying the reaction setup.
-
Reaction Conditions: Heat the reaction mixture to 130 °C using an oil bath. Maintain this temperature and stir vigorously for 16 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyridine is consumed. (Typical TLC system: 5% Methanol in Dichloromethane).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of ice-cold water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMSO and other water-soluble impurities.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane to afford the pure this compound.
-
Final Product: The pure product should be a white to slightly yellow solid.[9] Dry under high vacuum. Expected yield: 80-90%.
Alternative Protocol: Synthesis via Buchwald-Hartwig Amination
Mechanistic Principle
The Buchwald-Hartwig amination is a robust method that relies on a palladium catalyst to facilitate the coupling of an amine with an aryl halide. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.[6][8]
Bulky, electron-rich phosphine ligands are critical for stabilizing the catalyst and promoting the reductive elimination step.[8]
Reaction Scheme
Caption: Buchwald-Hartwig amination reaction scheme.
Brief Experimental Outline
-
Setup: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.
-
Reagents: To a flask, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 equiv), Pd₂(dba)₃ (1-2 mol%), (±)-BINAP (2-4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).
-
Solvent and Nucleophile: Add anhydrous toluene, followed by 1-methylpiperazine (1.2 equiv).
-
Conditions: Heat the mixture to 110 °C for 12-24 hours.
-
Work-up & Purification: Follow a similar work-up and purification procedure as described in the SNAr protocol (Section 2.4). This method is particularly advantageous for sensitive substrates where high temperatures are detrimental.[10]
Overall Synthesis and Purification Workflow
Caption: Logical workflow from starting materials to final product.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Hazards:
-
2-Chloro-5-(trifluoromethyl)pyridine: Irritant. Avoid inhalation and contact with skin.
-
1-Methylpiperazine: Corrosive and flammable. Causes skin burns. Handle in a well-ventilated fume hood.
-
DMSO: Can enhance skin absorption of other chemicals. Handle with care.
-
-
Procedural Hazards: Reactions at high temperatures should be conducted behind a safety shield. Ensure proper pressure equalization during heating.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of this compound via Nucleophilic Aromatic Substitution. The procedure is high-yielding, uses readily available reagents, and avoids the need for expensive and air-sensitive catalysts. For substrates incompatible with high temperatures or for broader applications, the Buchwald-Hartwig amination serves as a powerful alternative. The successful synthesis of this compound provides researchers with a valuable intermediate for the development of new chemical entities in the pharmaceutical and agrochemical industries.[1][11]
References
- Smolecule. 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine.
- ChemicalBook. 1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine Product Description.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubMed. Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
NIH National Library of Medicine. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. [Link]
-
ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
- Google Patents. Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
WIPO PatentScope. METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
NIH National Library of Medicine. Concerted Nucleophilic Aromatic Substitutions. [Link]
- Google Patents. Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
PubMed. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
NIH National Library of Medicine. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
PubMed. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][12]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. [Link]
-
Maynooth University Research Archive Library. 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. [Link]
-
NIH National Library of Medicine. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
Sources
- 1. Buy 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine [smolecule.com]
- 2. Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. This compound CAS#: 192564-53-7 [m.chemicalbook.com]
Comprehensive Analytical Characterization of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide to the analytical methodologies for the characterization of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine, a key heterocyclic compound with potential applications in pharmaceutical development. The protocols detailed herein are designed for quantitative analysis, purity assessment, structural elucidation, and stability testing. As a Senior Application Scientist, the rationale behind experimental choices is emphasized to ensure robust, reproducible, and scientifically sound results. This guide covers High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and the development of a stability-indicating method through forced degradation studies.
Introduction and Compound Overview
This compound (CAS No: 220459-53-0) is a substituted piperazine derivative.[1] The piperazine moiety is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[2] The presence of a trifluoromethyl group on the pyridine ring can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Given its structural features, rigorous analytical control is imperative for its use in research and development.
The development of validated analytical methods is a cornerstone of the pharmaceutical development process. It ensures the identity, purity, strength, and quality of the active pharmaceutical ingredient (API). This guide provides the foundational protocols to build a comprehensive analytical profile for this specific molecule.
Compound Details:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₄F₃N₃
-
Molecular Weight: 259.25 g/mol
-
Structure:
Chromatographic Methods for Purity and Assay
Chromatographic techniques are the primary tools for determining the purity and potency of pharmaceutical compounds. The selection between liquid and gas chromatography is dependent on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the preferred method for non-volatile or thermally labile compounds. A reverse-phase method is proposed here, as it is highly suitable for separating polar to moderately non-polar compounds like the target analyte.
Causality Behind Experimental Choices:
-
Column: A C18 (octadecyl) column is chosen for its versatility and strong hydrophobic retention of aromatic compounds.
-
Mobile Phase: An acidic pH (e.g., using a phosphate buffer at pH 2-3) is critical. The two basic nitrogen atoms in the piperazine ring will be protonated, leading to improved peak shape and consistent retention times by preventing silanol interactions on the column. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.
-
Detection: The pyridine ring is an excellent chromophore. UV detection at approximately 239 nm is recommended, as similar structures show strong absorbance in this region.[3] A photodiode array (PDA) detector should be used during method development to determine the optimal wavelength and to check for peak purity.
Protocol 1: RP-HPLC Purity and Assay Method
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
Parameter Recommended Condition Column C18, 250 mm x 4.6 mm, 5 µm particle size Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1) Mobile Phase B Acetonitrile Gradient 0-20 min: 20% B to 80% B; 20-25 min: 80% B; 25-26 min: 80% B to 20% B; 26-30 min: 20% B (Re-equilibration) Flow Rate 1.0 mL/min Column Temp. 35°C Injection Vol. 10 µL | Detection | 239 nm |
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of reference standard and dissolve in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample at the same concentration using the same diluent.
-
-
Method Validation:
-
The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Purity Assessment
GC-MS serves as an excellent orthogonal technique to HPLC, particularly for identifying volatile impurities. The target compound's N-methyl group enhances its volatility compared to an unsubstituted piperazine.
Causality Behind Experimental Choices:
-
Column: A mid-polarity (50%-Phenyl)-methylpolysiloxane column (e.g., DB-17 or equivalent) is chosen. This stationary phase provides a different selectivity mechanism compared to C18, focusing on dipole-dipole and pi-pi interactions, which is ideal for separating aromatic and heterocyclic compounds.[5]
-
Detector: A mass spectrometer is superior to an FID for this application as it provides both quantitative data and structural information, aiding in the unambiguous identification of impurities. Electron Ionization (EI) will generate a reproducible fragmentation pattern for library matching and structural confirmation.[6]
Protocol 2: GC-MS Impurity Profiling
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.
-
-
Chromatographic Conditions:
Parameter Recommended Condition Column DB-17 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness Carrier Gas Helium at a constant flow of 1.2 mL/min Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) Injector Temp. 260°C Split Ratio 20:1 Injection Vol. 1.0 µL MS Transfer Line 280°C Ion Source Temp. 230°C Ionization Mode Electron Ionization (EI) at 70 eV | Scan Range | 40-500 m/z |
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample and dissolve in 10 mL of methanol.
-
Structural Elucidation via Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR are required for a complete assignment.
Protocol 3: NMR Analysis
-
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
-
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
Protons Predicted Shift (ppm) Multiplicity Integration Rationale Pyridine H-6 ~8.3 s 1H Deshielded by adjacent nitrogen and CF₃ group. Pyridine H-4 ~7.6 d 1H Coupled to H-3. Pyridine H-3 ~6.7 d 1H Coupled to H-4. Piperazine (adjacent to pyridine) ~3.6 t 4H Deshielded by the aromatic ring. Piperazine (adjacent to N-CH₃) ~2.6 t 4H Typical chemical shift for piperazine protons. | N-Methyl (CH₃) | ~2.4 | s | 3H | Singlet, typical for an N-methyl group. |
Mass Spectrometry (MS) for Molecular Weight Verification
When coupled with HPLC (LC-MS), Electrospray Ionization (ESI) is the ideal soft ionization technique to confirm the molecular weight.
Protocol 4: LC-MS Analysis
-
Instrumentation:
-
HPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
-
Method:
-
Use the HPLC conditions from Protocol 1 .
-
Ionization Mode: ESI, Positive Mode.
-
-
Expected Results:
-
Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of 260.12 . High-resolution MS would confirm the elemental composition.
-
Key Fragments: Fragmentation may occur, with potential losses of the methyl group (-15 Da) or cleavage within the piperazine ring.
-
Stability-Indicating Method and Forced Degradation
Forced degradation studies are essential to demonstrate that the primary analytical method (HPLC) is "stability-indicating," meaning it can resolve the intact API from any potential degradation products.[7] This is a regulatory requirement and provides insight into the molecule's intrinsic stability.[8]
Causality Behind Stress Conditions: The conditions (acid, base, oxidation, heat, light) are chosen to mimic potential storage and manufacturing extremes, accelerating the degradation pathways that might occur over a product's shelf life.[9][10] The goal is to achieve 5-20% degradation; over-stressing can lead to secondary degradants not relevant to actual stability.[8]
Caption: Workflow for Forced Degradation Studies.
Protocol 5: Forced Degradation Study
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the API in a 50:50 acetonitrile/water mixture.
-
Acid Degradation: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl. Heat at 60°C. Withdraw samples at intervals (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.2 N NaOH, and dilute to the working concentration.
-
Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH. Heat at 60°C. Withdraw samples at intervals, neutralize with 0.2 N HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature. Monitor at intervals.
-
Thermal Degradation: Store the solid API in an oven at 80°C. Sample at time points (e.g., 24, 48 hours), dissolve, and analyze.
-
Photolytic Degradation: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1 .
-
Evaluation: Assess the chromatograms for the appearance of new peaks. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main API peak. Calculate mass balance to account for all material.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive analytical characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures unambiguous identification, accurate quantification, and thorough purity assessment. The successful validation of the described HPLC method following the forced degradation protocol will establish it as a reliable, stability-indicating method suitable for use in a regulated drug development environment.
References
- [No Author]. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- [No Author]. (n.d.). Analytical Methods. RSC Publishing.
- [No Author]. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- [No Author]. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
- [No Author]. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, An Indian Journal, 10(7).
- [No Author]. (n.d.). Stability Indicating Forced Degradation Studies. RJPT.
- ChemicalBook. (n.d.). 1-Methylpiperazine(109-01-3) 1H NMR spectrum.
- [No Author]. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Gadzała-Kopciuch, R. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- [No Author]. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Apollo Scientific. (n.d.). 1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine.
- SpectraBase. (n.d.). 1-Methyl-4-(4-methylphenyl)piperazine - Optional[13C NMR] - Chemical Shifts.
-
Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][11][12]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.
- [No Author]. (2023, March 15).
- [No Author]. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org.
- [No Author]. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
Sources
- 1. 220459-53-0 Cas No. | 1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine | Apollo [store.apolloscientific.co.uk]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. hakon-art.com [hakon-art.com]
- 6. mdpi.com [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
Application Note: Quantitative Analysis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine. This compound is a significant heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents, where the trifluoromethylpyridine moiety often imparts desirable physicochemical and biological properties.[1][2] The method detailed herein is designed for researchers, quality control analysts, and drug development professionals, providing a reliable protocol for purity assessment, stability studies, and metabolite identification. The procedure employs a common mid-polarity capillary column and standard Electron Ionization (EI), ensuring its accessibility and applicability in most analytical laboratories.
Introduction and Scientific Rationale
This compound is a derivative of the versatile piperazine scaffold, which is a core structure in numerous biologically active compounds.[1] The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[3] Given the compound's importance, a validated analytical method is crucial for ensuring the quality and consistency of starting materials and for tracking the compound in various matrices.
Gas Chromatography (GC) is an ideal separation technique for this analyte due to its predicted boiling point of 312.1°C, which indicates sufficient volatility for gas-phase analysis.[4] Coupling GC with Mass Spectrometry (MS) provides unparalleled specificity and sensitivity, allowing for definitive identification based on the molecule's unique mass fragmentation pattern and precise quantification even at low concentrations.[5] This note explains the causality behind the selection of each experimental parameter to provide a self-validating and scientifically sound protocol.
Analyte Profile
A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development.
| Property | Value | Source |
| Chemical Structure | (Structure based on name) | |
| Molecular Formula | C₁₁H₁₄F₃N₃ | [4][6] |
| Molecular Weight | 245.24 g/mol | [4][6] |
| Predicted Boiling Point | 312.1 ± 42.0 °C | [4] |
| Predicted Density | 1.229 ± 0.06 g/cm³ | [4] |
| Solubility | Poor in water; Soluble in organic solvents (e.g., methanol, dichloromethane).[7] | [7] |
| Chemical Class | Piperazine Derivative / Trifluoromethylpyridine | [1][2] |
Experimental Methodology
Materials and Instrumentation
-
Reference Standard: this compound (≥98% purity).
-
Solvent: HPLC-grade or GC-grade Methanol.
-
Instrumentation: A Gas Chromatograph equipped with a split/splitless injector and coupled to a single quadrupole or tandem mass spectrometer (e.g., Agilent GC-MSD, Shimadzu GCMS, Thermo Fisher ISQ).
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS). This stationary phase is chosen for its versatility and proven performance with a wide range of semi-volatile analytes, including nitrogen-containing heterocycles.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Standard and Sample Preparation Protocol
The accuracy of quantitative analysis begins with precise and consistent sample preparation.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Intermediate Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the Intermediate Stock Solution with methanol.
-
Sample Preparation: Dissolve the sample matrix containing the analyte in methanol to achieve a theoretical concentration within the calibration range. If necessary, filter the sample through a 0.22 µm PTFE syringe filter to remove particulates before injection.
GC-MS Instrumental Parameters
The following parameters have been optimized to ensure excellent peak shape, resolution, and sensitivity.
| Parameter | Setting | Rationale |
| GC System | ||
| Injector Type | Split/Splitless | |
| Injector Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte, minimizing peak broadening, while staying below its predicted boiling point to prevent thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column, essential for achieving low detection limits. A split injection (e.g., 20:1) can be used for higher concentration samples. |
| Purge Flow | 50 mL/min at 1.0 min | |
| Carrier Gas | Helium (99.999% purity) | |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides optimal column efficiency and resolution for this column dimension. |
| Oven Temperature Program | ||
| Initial Temperature | 80 °C, hold for 1 min | Starts below the solvent's boiling point to focus the analyte band at the head of the column. |
| Ramp 1 | 20 °C/min to 290 °C | A moderate ramp rate provides a good balance between analysis speed and chromatographic resolution. |
| Final Hold | Hold at 290 °C for 5 min | Ensures the elution of the analyte and any less volatile components from the column. |
| Total Run Time | 16.5 min | |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard energy for EI, producing reproducible fragmentation patterns that are comparable to library spectra. |
| Source Temperature | 230 °C | |
| Quadrupole Temperature | 150 °C | |
| Transfer Line Temp. | 290 °C | Prevents condensation of the analyte between the GC and MS. |
| Data Acquisition | ||
| Mode | Full Scan & Selected Ion Monitoring (SIM) | Full Scan (m/z 50-350) for initial method development and qualitative analysis. SIM for high-sensitivity quantification. |
| SIM Ions | m/z 245 (Quantifier) , 176, 70 (Qualifiers) | The molecular ion (m/z 245) is selected for quantification due to its high specificity. Qualifier ions confirm identity. |
Data Analysis and Method Validation
Workflow Diagram
Caption: GC-MS experimental and data analysis workflow.
Method Validation Protocol
To ensure the trustworthiness of the results, the method must be validated according to established guidelines (e.g., ICH Q2(R1)).
| Parameter | Acceptance Criteria | Purpose |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.995 | Confirms a direct proportional relationship between analyte concentration and instrument response over a defined range. |
| LOD & LOQ | LOD: S/N ≥ 3; LOQ: S/N ≥ 10 | Establishes the lowest concentration that can be reliably detected and quantified. |
| Accuracy | 80-120% recovery of spiked samples | Measures the closeness of the experimental value to the true value. |
| Precision | Repeatability (Intra-day) RSD ≤ 5% Intermediate Precision (Inter-day) RSD ≤ 10% | Demonstrates the method's consistency and reproducibility over short and long timeframes. |
| Specificity | No interfering peaks at the analyte's retention time in a blank matrix. | Confirms that the signal is solely from the analyte of interest. |
Expected Results and Discussion
Chromatography
Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak at approximately 10-12 minutes. The use of a high-temperature oven program and a robust column like a DB-5ms ensures that the peak shape is not compromised by tailing, which can sometimes occur with basic compounds like piperazines.
Mass Spectrum and Fragmentation
The Electron Ionization (EI) mass spectrum provides a unique fingerprint for the analyte. The fragmentation is driven by the charge localization on the nitrogen atoms and the relative stability of the resulting fragments.[8]
-
Molecular Ion (M⁺˙, m/z 245): The presence of a clear molecular ion peak is expected, confirming the molecular weight of the compound. This is chosen as the quantifier ion for SIM mode.
-
Key Fragment (m/z 176): This significant fragment likely corresponds to the loss of the N-methylpiperazine moiety ([M - C₅H₁₁N]⁺), leaving the charged trifluoromethylpyridine radical cation.
-
Key Fragment (m/z 70): This fragment is characteristic of the N-methylpiperazine ring, likely resulting from a cleavage alpha to the pyridine-bound nitrogen, forming the [C₄H₈N]⁺ ion.
Caption: Proposed EI fragmentation pathway for the analyte.
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantitative analysis of this compound. The methodology is built on sound scientific principles, explaining the rationale behind instrumental parameter selection. By following the outlined sample preparation, instrumental analysis, and validation procedures, researchers and quality control professionals can confidently implement this method for routine analysis, ensuring the quality and integrity of this important chemical intermediate.
References
-
Al-Ghananeem, A. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Available at: [Link].
-
Wikipedia. 1-(4-(Trifluoromethyl)phenyl)piperazine. Last edited December 26, 2025. Available at: [Link].
-
Bouling Chemical Co., Limited. 1-(5-Trifluoromethyl-Pyridin-2-Yl)-Piperazine Manufacturer & Supplier China. Available at: [Link].
-
Li, Y., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Chemistry, 10, 1064135. Available at: [Link].
-
Staack, R. F., Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). Journal of Mass Spectrometry, 38(9), 973-981. Available at: [Link].
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link].
-
Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 1010. Available at: [Link].
-
Fujimoto, K., & Shimizu, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 133-143. Available at: [Link].
-
DeRuiter, J., et al. (2005). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Chromatographic Science, 43(8), 411-417. Available at: [Link].
-
Caltech GPS. Preparation of TMS Derivatives for GC/MS. Available at: [Link].
-
Florek, E., et al. (2012). Determination of piperazine derivatives in “Legal Highs”. Przeglad Lekarski, 69(10), 1039-1043. Available at: [Link].
-
Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. Available at: [Link].
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Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Available at: [Link].
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Semantic Scholar. Derivatization Methods in GC and GC/MS. Available at: [Link].
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Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. Available at: [Link].
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applications of trifluoromethylpyridine derivatives in agrochemicals
Trifluoromethylpyridine derivatives represent a triumph of modern agrochemical design. The unique properties imparted by the TFMP scaffold have enabled the creation of highly effective herbicides, insecticides, and fungicides with diverse and often novel mechanisms of action. [3][7]Their continued success underscores the power of fluorine chemistry in addressing the dynamic challenges of crop protection. As researchers continue to explore the structure-activity relationships and design new molecules based on this privileged fragment, the TFMP core is poised to remain a vital component in the development of next-generation solutions for sustainable agriculture. [5][7]
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Application Notes & Protocols: The Strategic Role of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine in the Synthesis of Novel PI3K Inhibitors
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cellular growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1][2][3][4] This has established PI3K as a high-priority target in oncology drug discovery. A key strategy in the development of potent and selective PI3K inhibitors involves the use of specialized heterocyclic building blocks. This guide provides a detailed technical overview of one such critical intermediate: 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine . We will explore the scientific rationale for its use, provide detailed protocols for its synthesis and subsequent elaboration into advanced PI3K inhibitors, and outline methods for its characterization and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and synthesis of next-generation kinase inhibitors.
The PI3K/AKT/mTOR Pathway: A Central Node in Cancer Signaling
The PI3K/AKT/mammalian target of rapamycin (mTOR) pathway is a pivotal intracellular signaling cascade that translates extracellular cues into a coordinated cellular response.[5]
-
Activation and Transduction: The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K.[3] Class I PI3Ks then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1]
-
Downstream Effectors: PIP3 acts as a docking site for proteins containing a pleckstrin-homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[1] This recruitment to the cell membrane facilitates AKT's phosphorylation and activation. Once active, AKT phosphorylates a multitude of downstream targets, including mTOR, which in turn regulates processes like protein synthesis, cell growth, and proliferation.[5]
-
Dysregulation in Cancer: In many cancers, this pathway is constitutively active due to mutations in key components (e.g., activating mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K) or loss of negative regulators like the tumor suppressor PTEN.[4][6][7] This aberrant signaling drives tumor progression, making the development of targeted PI3K inhibitors a highly promising therapeutic strategy.[8][9]
The Intermediate of Interest: this compound
The rational design of kinase inhibitors often hinges on the selection of molecular scaffolds that confer desirable pharmacological properties. This compound is a prime example of a "privileged scaffold" intermediate, combining two key structural motifs.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 885271-39-0 | [10] |
| Molecular Formula | C₁₁H₁₄F₃N₃ | [10] |
| Molecular Weight | 245.25 g/mol | [10] |
| Appearance | Off-white to yellow solid | Inferred |
The Trifluoromethyl-Pyridine Moiety: Enhancing Drug-Like Properties
The incorporation of a trifluoromethyl (-CF₃) group into a pyridine ring is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential.[11][12]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation (e.g., P450-mediated oxidation), which can increase the drug's half-life.[13]
-
Lipophilicity: The -CF₃ group significantly increases the lipophilicity of the molecule, which can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[13][14]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can modulate the electronics of the pyridine ring, potentially enhancing binding interactions with the target protein.[13]
The Piperazine Core: A Versatile Linker
The piperazine ring is a common structural feature in a vast number of approved drugs and clinical candidates, particularly kinase inhibitors.[15][16]
-
Scaffold and Vector: It serves as a robust, non-planar linker connecting the pyridine "warhead" to other pharmacophoric elements. Its geometry allows for the precise spatial orientation of substituents to optimize target engagement.
-
Physicochemical Properties: The basic nitrogen atom of the piperazine ring can be protonated at physiological pH, improving aqueous solubility—a critical factor for oral bioavailability.
-
Synthetic Handle: The secondary amine of a piperazine precursor provides a reactive site for straightforward chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[17]
Experimental Protocols
Disclaimer: These protocols are intended for qualified laboratory personnel. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of this compound (Intermediate)
This procedure outlines a standard nucleophilic aromatic substitution (SₙAr) reaction, a common method for synthesizing arylpiperazines.[18]
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
1-Methylpiperazine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), potassium carbonate (2.0 eq), and DMSO.
-
Addition of Amine: Add 1-methylpiperazine (1.2 eq) to the stirring suspension.
-
Heating: Heat the reaction mixture to 120 °C and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.[19]
-
Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine.[19]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure product.
Protocol 2: Synthesis of a Representative PI3K Inhibitor
This protocol demonstrates the use of the intermediate in a Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation in drug synthesis.[20] The target is a hypothetical inhibitor scaffold common in the literature.[21][22]
Materials:
-
This compound (1.0 eq)
-
A suitable heterocyclic core (e.g., 2,4-dichloro-6-(morpholino)pyrimidine) (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Inert Atmosphere: To an oven-dried flask, add the heterocyclic core, the intermediate, the palladium catalyst, the ligand, and the base.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 8-16 hours, monitoring by LC-MS.
-
Work-up: After cooling, dilute the reaction with a suitable solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by preparative HPLC or column chromatography to obtain the final PI3K inhibitor.
Analytical Characterization and Quality Control
Rigorous analytical validation is essential to confirm the structure and purity of the synthesized compounds.
Table 2: Standard Analytical Methods
| Technique | Purpose | Expected Observations for Intermediate |
|---|---|---|
| ¹H NMR | Structural elucidation and confirmation. | Peaks corresponding to the pyridine, piperazine, and methyl protons with appropriate chemical shifts, splitting patterns, and integrations. |
| ¹⁹F NMR | Confirmation of the -CF₃ group. | A singlet in the expected region for a pyridine-attached -CF₃ group. |
| LC-MS | Purity assessment and mass confirmation. | A major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for C₁₁H₁₄F₃N₃. |
| HPLC | Quantitative purity analysis. | Purity should typically be >95% for use in subsequent biological assays. |
Application in Biological Assays
Once synthesized and purified, the final compound's activity as a PI3K inhibitor must be determined.
In Vitro Kinase Inhibition Assay (Example)
This assay measures the direct inhibitory effect of the compound on the enzymatic activity of PI3K isoforms.
-
Principle: A commercially available assay kit (e.g., ADP-Glo™) can be used. The assay measures the amount of ADP produced from the kinase reaction (ATP -> ADP) in the presence of the lipid substrate PIP2. Inhibition of PI3K results in a lower ADP signal.
-
Procedure:
-
Incubate recombinant human PI3K isoforms (α, β, δ, γ) with the synthesized inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP and the lipid substrate.
-
After a set incubation period, stop the reaction and add the ADP-Glo™ reagent to convert the generated ADP into a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Proliferation Assay (Sulforhodamine B - SRB)
This assay assesses the compound's ability to inhibit the growth of cancer cell lines with a known dependence on the PI3K pathway.[16]
-
Principle: The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein.[16]
-
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, known for PIK3CA mutations) in 96-well plates and allow them to attach overnight.[16]
-
Compound Treatment: Treat the cells with a serial dilution of the final PI3K inhibitor for 72 hours.[16]
-
Fixation: Fix the cells with trichloroacetic acid (TCA).[16]
-
Staining: Stain the fixed cells with SRB dye.
-
Solubilization and Reading: Wash away unbound dye and solubilize the protein-bound dye with a Tris base solution. Measure the absorbance at ~510 nm.[16]
-
Analysis: Determine the concentration that inhibits cell growth by 50% (GI₅₀).
-
Conclusion
This compound is a highly valuable and strategically designed intermediate for the synthesis of novel PI3K inhibitors. Its constituent parts—the trifluoromethyl-pyridine and the methyl-piperazine moieties—contribute favorably to the pharmacokinetic and pharmacodynamic profiles of the final drug candidates. The synthetic protocols provided herein are robust and scalable, enabling the efficient generation of this key building block and its subsequent elaboration into diverse libraries of potential therapeutics. Rigorous analytical and biological characterization is paramount to validating the utility of these compounds in the ongoing effort to develop effective treatments for cancers driven by aberrant PI3K signaling.
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Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available from: [Link]
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Melo, Y., et al. (2021). Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway. Molecules. Available from: [Link]
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Heffron, T. P., et al. (2011). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry. Available from: [Link]
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Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link]
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Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][15][23][24]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. Available from: [Link]
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Wymann, M. P., & Schultz, P. (2015). Development of Drugs Targeting the PI3K Signalling Pathway in Leukaemias and Lymphomas. European Medical Journal. Available from: [Link]
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Wei, B., et al. (2013). A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. Organic Process Research & Development. Available from: [Link]
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ResearchGate. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Request PDF. Available from: [Link]
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Wang, X., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][15][23][24]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Csollei, J., et al. (2013). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available from: [Link]
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Ge, Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. Available from: [Link]
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Al-Zoubi, R. M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available from: [Link]
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Mallon, R., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][19][23]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. Available from: [Link]
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ResearchGate. Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. Available from: [Link]
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Application Note & Protocols: Synthetic Strategies for Derivatizing the 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine Scaffold
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in modern drug discovery, prized for its ability to modulate physicochemical properties such as solubility and to correctly orient pharmacophoric elements for optimal target engagement.[1][2] When coupled with a 5-(trifluoromethyl)pyridine moiety, the resulting compound, 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine , becomes a highly valuable building block for creating novel therapeutics. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the pyridine ring can participate in crucial hydrogen bonding interactions.[3]
This guide provides detailed protocols for the derivatization of the secondary amine on the 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine core. This nitrogen atom (N4) is a potent nucleophile, providing a versatile handle for introducing a wide range of functional groups through N-alkylation and N-acylation. These modifications are fundamental to library synthesis and lead optimization campaigns, allowing researchers to systematically explore the structure-activity relationship (SAR) of their compounds.[4][5] The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that ensure high-yield, selective transformations.
Core Chemical Principles of Derivatization
The synthetic utility of the 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine scaffold hinges on the reactivity of the secondary amine at the N4 position. This nitrogen possesses a lone pair of electrons that is readily available for nucleophilic attack on various electrophiles.
-
N-Alkylation: This process forms a new carbon-nitrogen bond.
-
Direct Alkylation: Proceeds via a classical SN2 mechanism, where the piperazine nitrogen attacks an alkyl halide. A base is required to neutralize the hydrogen halide byproduct, driving the reaction to completion.[6]
-
Reductive Amination: A two-step, one-pot reaction where the piperazine first forms a transient iminium ion with an aldehyde or ketone. A mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the iminium ion to the corresponding tertiary amine.[7] This method avoids the over-alkylation that can sometimes occur with reactive alkyl halides.
-
-
N-Acylation: This reaction forms a robust amide bond through nucleophilic acyl substitution. The piperazine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A non-nucleophilic base is used to scavenge the acidic byproduct.[8]
Protocol I: N-Alkylation Strategies
Method A: Direct Alkylation with Alkyl Halides
This method is a straightforward and widely used technique for introducing primary and secondary alkyl groups. The choice of a suitable base and anhydrous solvent is critical to prevent side reactions and ensure high yields.
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine (1.0 eq.).
-
Solvent and Base Addition: Add an anhydrous solvent such as acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or a liquid organic base like triethylamine (TEA, 1.5-2.0 eq.).
-
Reaction Initiation: Stir the suspension vigorously at room temperature. Add the desired alkyl halide (1.1-1.5 eq.) dropwise.
-
Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (typically 50-80°C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[6]
-
Work-up:
-
Cool the reaction to room temperature.
-
If a solid base like K₂CO₃ was used, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel. (See Section 5 for notes on purification).
Method B: N-Alkylation via Reductive Amination
This is an exceptionally mild and efficient method for derivatizing the piperazine with a vast range of aldehydes and ketones.
-
Reagent Preparation: In a dry round-bottom flask, dissolve 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate the formation of the intermediate iminium ion.[6]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.) portion-wise. Be cautious, as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Representative Data: N-Alkylation
The following table summarizes typical yields for N-alkylation reactions on analogous piperazine systems. Actual yields may vary based on the specific substrate and reaction scale.
| Starting Material | Alkylating/Carbonyl Agent | Method | Base/Reducing Agent | Typical Yield (%) | Reference |
| Benzyl piperazine-1-carboxylate | 1,3-Dibromopropane | Direct Alkylation | Not Specified | Not Specified | [6] |
| Piperazin-2-ylmethanol | Benzyl bromide | Direct Alkylation | K₂CO₃ | 70-90% | [7] |
| Benzyl piperazine-1-carboxylate | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | 80-95% | [6] |
| Piperazin-2-ylmethanol | Cyclohexanone | Reductive Amination | NaBH(OAc)₃ | 75-90% | [7] |
Protocol II: N-Acylation with Acyl Halides
This protocol allows for the efficient synthesis of N-acyl derivatives, forming a stable amide bond which is a cornerstone of many pharmaceutical structures.[9]
-
Reagent Preparation: Dissolve 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine (1.0 eq.) in anhydrous DCM in a round-bottom flask, preferably under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Cooling: Cool the mixture to 0°C using an ice bath. This helps to control the exothermicity of the reaction.
-
Acylation: Slowly add the acyl chloride or anhydride (1.1-1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water or a saturated NaHCO₃ solution.
-
Separate the organic layer, and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Product Work-up and Purification Strategies
The basicity of the piperazine nitrogen presents unique challenges and opportunities for purification. Tailing during silica gel chromatography is a common issue due to the interaction between the basic product and acidic silanol groups on the silica surface.[10]
Purification Method Comparison
| Method | Principle | Advantages | Disadvantages | Best For |
| Column Chromatography | Differential adsorption on a stationary phase (silica gel). | High resolution for complex mixtures. | Can have issues with tailing and degradation for basic compounds.[10] | Isolating compounds from reaction mixtures with multiple components. |
| Salt Formation & Recrystallization | Conversion of the basic amine to a crystalline salt (e.g., hydrochloride, acetate). | Highly efficient for achieving high purity; easily scalable.[10][11] | Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities. | Final purification of a crude product with good initial purity. |
| Acid-Base Extraction | Partitioning between immiscible organic and aqueous phases based on pH. | Good for removing non-basic impurities; can handle large scales. | May not be effective for separating from other basic impurities; can lead to emulsions.[10] | Initial cleanup of a crude reaction mixture. |
Troubleshooting Chromatography
To mitigate tailing during silica gel chromatography, add a basic modifier to the eluent. A common and effective choice is to add 0.1-1% (v/v) of triethylamine (TEA) to the mobile phase (e.g., ethyl acetate/hexanes).[10] The TEA competes with the basic product for the active sites on the silica, resulting in improved peak shape and better separation.
Purification Decision Workflow
Analytical Characterization
The identity and purity of all synthesized derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess purity. The trifluoromethyl-pyridine moiety provides a strong chromophore for UV detection.[12][13]
Conclusion
The 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine scaffold is a versatile starting point for the synthesis of compound libraries in drug discovery. The N-alkylation and N-acylation protocols detailed in this guide are robust, reliable, and adaptable to a wide variety of substrates. By understanding the chemical principles behind each step and employing the appropriate purification strategies, researchers can efficiently generate novel derivatives for biological evaluation.
References
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- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
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- Isumu, T., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 129-145.
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Application Notes & Protocols for the Experimental Characterization of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine in Cell Culture
Disclaimer: As of late 2025, publicly accessible research detailing the specific biological activity and experimental use of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine in cell culture is not available. Therefore, this document serves as an in-depth technical guide outlining a strategic framework for the initial characterization of this novel compound. The methodologies and hypothetical pathways described are based on the known activities of structurally related trifluoromethylpyridine and piperazine-containing molecules and are intended to provide a scientifically rigorous starting point for investigation by researchers, scientists, and drug development professionals.
Part 1: Scientific Introduction & Rationale
The compound this compound features a trifluoromethylpyridine moiety linked to a methylpiperazine group. Structural analogs containing these motifs have been reported to exhibit a range of biological activities. The trifluoromethyl group is known for its unique electronic properties and metabolic stability, often enhancing the potency and bioavailability of drug candidates. The piperazine ring is a common scaffold in medicinal chemistry, found in compounds targeting a wide array of receptors and enzymes.
Given the activities of related compounds, several potential mechanisms of action for this compound can be hypothesized:
-
Kinase Inhibition: Many piperazine-containing compounds are potent kinase inhibitors. Specifically, analogs have been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[1]
-
Anti-inflammatory Activity: Some piperazine derivatives have demonstrated anti-inflammatory properties, potentially through the modulation of signaling pathways like NF-κB or TGF-β.
-
Other Cellular Targets: The broad utility of the piperazine scaffold means other targets, such as G-protein coupled receptors or ion channels, cannot be ruled out without experimental evidence.
This guide provides a systematic approach to begin characterizing the in vitro effects of this novel compound, starting with fundamental safety and cytotoxicity assessments, followed by hypothesis-driven mechanistic studies.
Part 2: Safety & Handling of a Novel Compound
Before beginning any experimental work, it is crucial to establish safe handling procedures for a compound with unknown toxicological properties.
Core Principle: Treat any uncharacterized compound as potentially hazardous. This includes assuming it may be toxic, carcinogenic, or mutagenic until data suggests otherwise.[2]
Recommended Safety Precautions:
-
Engineering Controls: All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential.[2][5]
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are mandatory.[3][4]
-
Gloves: Use nitrile or neoprene gloves to protect against splashes. For prolonged handling or when using solvents like DMSO, consult a glove compatibility chart.[3][4]
-
Lab Coat: A standard lab coat should be worn at all times.
-
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4] Ensure containers are clearly labeled.
-
Spill & Exposure Procedures:
-
In case of a spill, notify others in the area and follow your institution's established spill cleanup procedures.[3]
-
For skin contact, immediately flush the affected area with water for at least 15 minutes and remove contaminated clothing.[3][4]
-
For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][4]
-
Part 3: Foundational In Vitro Characterization Workflow
A logical, stepwise approach is necessary to efficiently characterize a novel compound. The following workflow is designed to first establish a safe and effective concentration range and then to explore potential mechanisms of action.
Caption: Initial characterization workflow for a novel compound.
Protocol 1: Initial Cytotoxicity Screening and IC50 Determination
The first step is to determine the concentration range at which the compound affects cell viability. This is crucial for designing subsequent experiments with non-toxic concentrations. The half-maximal inhibitory concentration (IC50) is a key metric derived from this process.[6][7][8]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified by spectrophotometry.[9][10]
Materials:
-
Selected adherent cell line(s) (e.g., a cancer cell line like MCF-7 and a non-cancerous line like HEK293 to assess selectivity)[9]
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[12]
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11][13]
-
Compound Preparation:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete growth medium to create a range of treatment concentrations. For an initial screen, a broad range is recommended (e.g., 0.1 µM to 100 µM).[11]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose) and a media-only control.[8]
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the appropriate wells. Incubate for a set period (e.g., 24, 48, or 72 hours).[9][11]
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.[12]
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
| Parameter | Description |
| Cell Line(s) | A panel of cell lines (e.g., cancer and non-cancerous) is recommended to assess selectivity. |
| Seeding Density | Optimize for logarithmic growth throughout the assay duration. |
| Concentration Range | Initial broad range (e.g., 0.01-100 µM), followed by a narrower range around the estimated IC50. |
| Incubation Time | Test multiple time points (e.g., 24h, 48h, 72h) to understand time-dependent effects. |
| IC50 Value | The concentration of the compound that reduces cell viability by 50%. |
Part 4: Hypothesis-Driven Mechanistic Studies
Based on the IC50 value, subsequent experiments should use non-cytotoxic concentrations (typically at or below the IC50) to investigate specific cellular mechanisms without confounding effects from cell death.
Hypothesis 1: The Compound Modulates the PI3K/AKT/mTOR Pathway
Rationale: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[15] Many kinase inhibitors with structural similarities to the query compound target this pathway.[1] Western blotting for key phosphorylated proteins in this cascade is a standard method to assess pathway activation.[16][17][18]
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with the compound at various non-toxic concentrations (e.g., 0.2x, 0.5x, 1x IC50) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a nitrocellulose or PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to probe include:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A decrease in the ratio of phosphorylated to total protein upon treatment would suggest inhibition of the pathway.
Hypothesis 2: The Compound Modulates Inflammatory Pathways (NF-κB or TGF-β)
Rationale: Chronic inflammation is linked to many diseases, and targeting inflammatory signaling is a common therapeutic strategy. The NF-κB and TGF-β pathways are central regulators of inflammation.[13][20][21][22] Assays can measure the translocation of NF-κB to the nucleus or changes in the phosphorylation of Smad proteins for the TGF-β pathway.[21][23][24]
Protocol 3: NF-κB Nuclear Translocation Assay
Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with TNF-α), it translocates to the nucleus to activate gene transcription.[13][25] This translocation can be visualized by immunofluorescence or quantified by Western blotting of nuclear and cytoplasmic fractions.[23][24]
Procedure (via Western Blot):
-
Cell Treatment: Treat cells with the compound, with and without a known NF-κB activator like TNF-α.
-
Cell Fractionation: Use a commercial kit to separate the cytoplasmic and nuclear fractions of the cell lysates.[23]
-
Western Blotting: Perform Western blotting on both fractions as described in Protocol 2.
-
Immunoblotting: Probe the membranes with an antibody against an NF-κB subunit (e.g., p65). Use GAPDH as a cytoplasmic marker and Lamin B1 as a nuclear marker to verify the purity of the fractions.
-
Analysis: A decrease in the amount of p65 in the nuclear fraction in compound-treated, TNF-α stimulated cells (compared to TNF-α alone) would indicate inhibition of NF-κB activation.
Part 5: Unbiased Target Discovery
If hypothesis-driven approaches do not yield clear results, or to identify off-target effects, a broader screening approach is valuable.
Protocol 4: Kinase Profiling Assay
Principle: Kinase profiling services use a large panel of purified kinases to test the inhibitory activity of a compound in a high-throughput format.[26][27][28] This can identify specific kinases that are directly inhibited by the compound.
General Workflow:
-
Compound Submission: Provide the compound to a commercial vendor that offers kinase profiling services.
-
Screening: The vendor will typically perform an initial screen at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >300 kinases).[27] Radiometric activity assays are often considered the gold standard for this purpose.[26][28]
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase.
-
Follow-up: "Hits" (kinases that are significantly inhibited) can be further investigated by determining their IC50 values in dedicated biochemical assays to confirm potency and selectivity.
References
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Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
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University of North Carolina at Charlotte. Novel Chemicals With Unknown Hazards. Environmental Health and Safety. Available from: [Link]
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University of North Carolina at Charlotte. Novel Chemicals with Unknown Hazards SOP. Environmental Health & Safety. Available from: [Link]
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Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][6][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Available from: [Link]
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Cusabio. TGF-beta signaling pathway. Available from: [Link]
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Wikipedia. IC50. Available from: [Link]
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Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available from: [Link]
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Pharmaceutical Technology. SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Available from: [Link]
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Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27644. Available from: [Link]
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Fivephoton Biochemicals. NF-kappa B Activation Assay Kits. Available from: [Link]
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Reaction Biology. Kinase Screening Assay Services. Available from: [Link]
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Trakhtenberg, E. F., & Goldberg, J. L. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Journal of Visualized Experiments, (68), e4228. Available from: [Link]
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Derynck, R., & Akhurst, R. J. (2017). TGF-β Signaling. Cold Spring Harbor Perspectives in Biology, 9(12), a022143. Available from: [Link]
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Lawrence, T. (2009). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 517, 235–244. Available from: [Link]
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Quora. What are some safety precautions that can be taken when working with dangerous chemicals?. Available from: [Link]
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Wikipedia. TGF beta signaling pathway. Available from: [Link]
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RayBiotech. Human NF-KappaB p65 Activity Assay Kit. Available from: [Link]
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ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]
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ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. Available from: [Link]
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Star Protocols. Protocol for transcriptome-wide mapping of small-molecule RNA-binding sites in live cells. Available from: [Link]
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International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
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Cancers. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Available from: [Link]
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Methods in Molecular Biology. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Available from: [Link]
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Journal of Chemical Information and Modeling. Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. Available from: [Link]
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Visikol. The Importance of IC50 Determination. Available from: [Link]
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LI-COR. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro.... Available from: [Link]
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Star Protocols. Protocol to identify small-molecule inhibitors against cancer drug resistance. Available from: [Link]
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Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available from: [Link]
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International Journal of Molecular Sciences. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Available from: [Link]
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Charles River Laboratories. Small Molecule Drug Discovery. Available from: [Link]
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Application Notes and Protocols for High-Throughput Screening of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Privileged Scaffold in Drug Discovery
1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a novel small molecule featuring a trifluoromethylpyridine moiety linked to a methylpiperazine group. This structural combination is of significant interest in medicinal chemistry and drug discovery for several compelling reasons. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] The piperazine ring is a common pharmacophore found in numerous approved drugs, providing a versatile scaffold for interacting with a variety of biological targets.[2] Furthermore, derivatives of pyridinylpiperazine have demonstrated a broad range of biological activities, including antiviral, kinase inhibition, and effects on the central nervous system, underscoring the potential for this compound to be a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[3][4][5][6]
This guide provides a comprehensive overview and detailed protocols for the utilization of this compound in HTS. We will explore its application in screening against three major classes of drug targets: kinases, G-protein coupled receptors (GPCRs), and viral proteases. The provided protocols are designed to be robust, reproducible, and adaptable to various laboratory automation platforms.
Compound Handling and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring accurate and reproducible screening results.
| Parameter | Recommendation |
| Storage | Store at -20°C or -80°C for long-term storage. |
| Solvent | Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions. |
| Stock Solution | Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO). |
| Working Solutions | Prepare fresh working solutions by diluting the stock in the appropriate assay buffer. |
| Stability | Minimize freeze-thaw cycles. Aliquot the stock solution into smaller volumes. |
High-Throughput Screening Workflows: A Tri-Pillar Approach
Given the versatility of the pyridinylpiperazine scaffold, we present three distinct HTS workflows targeting key therapeutic areas.
Protocol 1: Kinase Inhibitor Screening
Rationale: The pyridinylpiperazine scaffold is present in known kinase inhibitors, such as the PI3K inhibitor CYH33.[5] This protocol describes a biochemical assay to identify potential kinase inhibitors.
Workflow Diagram:
Caption: Workflow for a biochemical kinase inhibitor screen.
Detailed Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of this compound from a 10 mM DMSO stock into the appropriate wells of a 384-well assay plate.
-
Dispense DMSO into control wells.
-
-
Kinase Reaction:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Add 5 µL of the kinase/substrate mix (e.g., recombinant kinase and a suitable peptide substrate) to each well.
-
Add positive control inhibitor (e.g., staurosporine) to appropriate wells.
-
-
Initiation and Incubation:
-
Add 5 µL of ATP solution (at a concentration equal to the Kₘ for the specific kinase) to all wells to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of a luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay) to each well to stop the reaction and measure the remaining ATP.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the luminescence signal on a plate reader.
-
Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.
-
Calculate the percent inhibition for each compound concentration.
-
Identify "hits" as compounds that exhibit a statistically significant inhibition of kinase activity.
-
Protocol 2: GPCR Antagonist Screening
Rationale: Piperazine-containing compounds have been widely explored as ligands for G-protein coupled receptors (GPCRs). This protocol outlines a cell-based assay to screen for antagonists of a specific GPCR.[7]
Workflow Diagram:
Caption: Workflow for a cell-based GPCR antagonist screen.
Detailed Protocol:
-
Cell Plating:
-
Seed a 384-well plate with a cell line stably expressing the GPCR of interest at a density of 10,000 cells per well.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Transfer the plate to a Functional Drug Screening System (FDSS) or a similar instrument.
-
Add this compound at various concentrations to the wells.
-
Incubate for 15-30 minutes.
-
-
Agonist Challenge and Signal Detection:
-
Add a known agonist for the GPCR at a concentration that elicits a submaximal response (EC₈₀).
-
Immediately measure the change in fluorescence, which corresponds to intracellular calcium flux.
-
-
Data Analysis:
-
Determine the inhibitory effect of the test compound on the agonist-induced calcium signal.
-
Calculate the IC₅₀ values for active compounds.
-
Identify hits as compounds that significantly reduce the agonist-induced signal.
-
Protocol 3: Antiviral Protease Inhibitor Screening
Rationale: The structural motifs in this compound are found in compounds with antiviral properties.[4] This protocol describes a cell-based assay to identify inhibitors of a viral protease.
Workflow Diagram:
Caption: Workflow for a cell-based viral protease inhibitor screen.
Detailed Protocol:
-
Cell Line Generation:
-
Develop a stable cell line expressing a reporter protein (e.g., luciferase) linked to a quencher via a peptide sequence specifically cleaved by the viral protease of interest. In the uncleaved state, the reporter signal is quenched.
-
-
Cell Plating and Compound Addition:
-
Plate the stable reporter cell line in 384-well plates.
-
Add this compound to the wells.
-
-
Induction of Protease Expression:
-
Induce the expression of the viral protease in the cells (e.g., using a tetracycline-inducible system).
-
Incubate for a period sufficient for protease expression and reporter cleavage (e.g., 24-48 hours).
-
-
Signal Detection:
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the reporter signal (e.g., luminescence). Inhibition of the protease will result in a decrease in the reporter signal.
-
-
Data Analysis:
-
Normalize the data to controls (no protease expression and protease expression with no inhibitor).
-
Calculate the percent inhibition of protease activity.
-
Confirm hits through dose-response curves and secondary assays.
-
Data Interpretation and Hit Validation
A critical aspect of any HTS campaign is the rigorous validation of initial hits to eliminate false positives and prioritize promising candidates.
| Validation Step | Description |
| Hit Confirmation | Re-test initial hits in the primary assay to confirm activity. |
| Dose-Response Analysis | Determine the potency (IC₅₀ or EC₅₀) of confirmed hits. |
| Orthogonal Assays | Test hits in a different assay format to confirm the mechanism of action. |
| Selectivity Profiling | Screen hits against related targets to assess their selectivity. |
| Cytotoxicity Assessment | Evaluate the general cytotoxicity of the compounds in relevant cell lines. |
Conclusion
This compound represents a promising starting point for hit-finding campaigns across a range of therapeutic targets. Its favorable chemical properties and the demonstrated activities of related analogs make it a valuable addition to any screening library. The protocols detailed in this guide provide a robust framework for initiating HTS campaigns to explore the therapeutic potential of this versatile molecule.
References
-
Creative Biostructure. (n.d.). High-Throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus. Retrieved from [Link]
-
PubMed. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]
-
PubMed. (2021). Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). Retrieved from [Link]
-
Semantic Scholar. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Retrieved from [Link]
-
PubMed. (2023). Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Retrieved from [Link]
-
Frontiers. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS). Retrieved from [Link]
-
PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]
-
PubMed Central (PMC). (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Retrieved from [Link]
-
PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][8][9][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Retrieved from [Link]
-
Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
-
ACS Publications. (2025). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Retrieved from [Link]
-
PubMed. (2018). Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy. Retrieved from [Link]
-
ScienceDirect. (n.d.). Piperazine: Its role in the discovery of pesticides. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-[5-(Trifluoromethyl)pyrid-2-yl]piperazine. Retrieved from [Link]
- Google Patents. (n.d.). US4122178A - Piperazine compounds.
- Google Patents. (n.d.). WO2010115491A2 - Piperidine and piperazine derivatives as autotaxin inhibitors.
- Google Patents. (n.d.). CA2003665A1 - Pharmaceutical composition containing 1-[mono- or bis (trifluoromethyl)-2-pyridinyl] piperazines.
-
ACS Publications. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine. Retrieved from [Link]
Sources
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- 3. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CA2003665A1 - Pharmaceutical composition containing 1-[mono- or bis (trifluoromethyl)-2-pyridinyl] piperazines - Google Patents [patents.google.com]
- 7. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
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- 9. semanticscholar.org [semanticscholar.org]
- 10. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
Welcome to the technical support center for the synthesis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yield and purity. The information herein is based on established chemical principles and field-proven insights to address common challenges encountered during this synthesis.
I. Overview of the Synthesis
The primary and most direct route for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 1-methylpiperazine. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activate the 2-position for nucleophilic attack.[1][2][3]
An alternative, though often more complex and costly, approach is the Buchwald-Hartwig Amination , a palladium-catalyzed cross-coupling reaction.[4][5] This method is particularly useful when the SNAr reaction fails or gives low yields, especially with less reactive aryl halides.
Below is a visual representation of the primary synthetic route:
Caption: Primary SNAr synthesis route.
II. Troubleshooting Guide: Low Yield and Impurities
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield in this SNAr reaction can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Conversion:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at an optimal temperature. SNAr reactions on heteroaromatic rings often require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.
-
Insufficient Activation: While the trifluoromethyl group is a strong electron-withdrawing group, insufficient heat can lead to slow reaction rates.[1][3]
-
Reagent Purity: Verify the purity of your starting materials. Impurities in 2-chloro-5-(trifluoromethyl)pyridine or 1-methylpiperazine can inhibit the reaction. 1-methylpiperazine is hygroscopic and can absorb water, which may affect the reaction.[7]
-
-
Side Reactions and Degradation:
-
Di-substitution: Although less common with a mono-chloro pyridine, if there are other potential leaving groups on your starting material, you might observe di-substitution. Using a stoichiometric amount of 1-methylpiperazine can help minimize this.[2]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the starting material, 2-chloro-5-(trifluoromethyl)pyridine, to its corresponding pyridone, especially at high temperatures and in the presence of a strong base. Ensure you are using anhydrous solvents and reagents.[2]
-
Thermal Degradation: While the trifluoromethyl group itself is generally stable, prolonged exposure to very high temperatures could potentially lead to degradation of the product or starting materials.[8]
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they effectively solvate cations, leaving the nucleophile more reactive.[2][9] Protic solvents can hydrogen bond with the amine, reducing its nucleophilicity.[2]
-
Base Selection: A suitable base is crucial to neutralize the HCl generated during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of base can influence the reaction rate and side product formation. For less activated systems, a stronger base might be necessary, but this also increases the risk of side reactions.[10]
-
The following workflow can guide your optimization process:
Caption: Troubleshooting workflow for low yield.
Q2: I'm observing significant impurity formation in my reaction. How can I identify and minimize these byproducts?
A2: Impurity formation is a common challenge. Here are some likely impurities and strategies to mitigate them:
-
Unreacted Starting Materials: As discussed above, incomplete conversion will leave you with starting materials in your crude product.
-
Hydrolysis Product (2-hydroxy-5-(trifluoromethyl)pyridine): This forms if water is present in the reaction mixture.
-
Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Products of Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol), it may compete with 1-methylpiperazine.
-
Solution: Switch to a non-nucleophilic, polar aprotic solvent like DMF or DMSO.[2]
-
-
Bis-arylated Piperazine: If your starting material contains di-halo pyridines, you could form a bis-arylated piperazine.
-
Solution: Ensure the purity of your 2-chloro-5-(trifluoromethyl)pyridine.
-
Q3: I am struggling with the purification of the final product. What are the best practices?
A3: The purification of piperazine-containing compounds can be challenging due to their basicity and polarity.[7]
-
Extraction: After the reaction, a standard aqueous workup is typically performed. The product, being basic, will be in the organic layer. Washing with brine can help remove residual water and some water-soluble impurities.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective purification method.
-
Salt Formation: Piperazines readily form salts.[7] You can purify the product by precipitating it as a salt (e.g., the hydrochloride or diacetate salt) and then regenerating the free base.[11]
-
Column Chromatography: Flash column chromatography on silica gel is a common method for purifying amine compounds. However, the basicity of the product can cause it to streak on the silica gel.
-
Solution: To improve the chromatography, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system. A typical eluent system would be a gradient of ethyl acetate in hexanes, with added triethylamine.
-
| Parameter | SNAr Route | Buchwald-Hartwig Route |
| Catalyst | Not required | Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) |
| Ligand | Not required | Bulky, electron-rich phosphine (e.g., XPhos, SPhos) |
| Base | Weaker bases (K₂CO₃, Et₃N) | Stronger, non-nucleophilic bases (NaOtBu, LHMDS) |
| Solvent | Polar aprotic (DMF, DMSO) | Aprotic (Toluene, Dioxane) |
| Temperature | 80-120 °C | 80-110 °C |
| Atmosphere | Inert atmosphere recommended | Strict inert atmosphere required |
| Cost | Generally lower | Higher due to catalyst and ligand |
| Scope | More limited to activated substrates | Broader scope |
III. Frequently Asked Questions (FAQs)
Q4: Can I use 2-fluoro-5-(trifluoromethyl)pyridine instead of the chloro- derivative?
A4: Yes, and it may even be advantageous. In SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I.[2][3] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. Therefore, the fluoro- derivative is expected to be more reactive and may allow for milder reaction conditions.
Q5: Is it necessary to use an inert atmosphere for the SNAr reaction?
A5: While not as critical as for the Buchwald-Hartwig amination, using an inert atmosphere (nitrogen or argon) is good practice. It helps to prevent the introduction of moisture, which can lead to hydrolysis of the starting material, and oxygen, which can cause degradation of the amine at high temperatures.
Q6: What analytical techniques are best for monitoring the reaction and characterizing the product?
A6:
-
Reaction Monitoring:
-
TLC: A simple and effective way to monitor the disappearance of starting materials and the appearance of the product. Use a suitable eluent system (e.g., ethyl acetate/hexanes) and visualize with UV light.
-
LC-MS: Provides more detailed information, including the mass of the product and any major byproducts, confirming the progress of the reaction.
-
-
Product Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
HPLC: To determine the purity of the final product. A reverse-phase column with a mobile phase containing a buffer and an organic modifier is typically used.[12][13]
-
Q7: I am considering the Buchwald-Hartwig amination route. What are the key considerations?
A7: The Buchwald-Hartwig amination is a powerful alternative but requires careful optimization.
-
Catalyst and Ligand Selection: The choice of palladium precatalyst and phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or SPhos are often effective for coupling with heteroaryl chlorides.[4][5]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is typically required.
-
Inert Atmosphere: This reaction is highly sensitive to oxygen. It is crucial to use degassed solvents and maintain a strict inert atmosphere throughout the reaction.
-
Cost and Metal Contamination: Palladium catalysts and specialized ligands can be expensive. Additionally, removal of residual palladium from the final product is a critical consideration, especially in pharmaceutical applications.
Caption: Comparison of SNAr and Buchwald-Hartwig routes.
IV. Experimental Protocols
Protocol 1: SNAr Synthesis of this compound
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 0-50% ethyl acetate in hexanes with 0.5% triethylamine).
Protocol 2: Buchwald-Hartwig Amination Synthesis
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and 1-methylpiperazine (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify as described in Protocol 1.
V. References
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synthesis, 45(15), 2091-2104.
-
Buncel, E., & Um, I. H. (2015). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 13(2), 328-342.
-
Gallou, F., & Lipshutz, B. H. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Angewandte Chemie International Edition, 54(38), 11022-11025.
-
Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(5), 335-344.
-
Katritzky, A. R., & El-Gendy, B. E. (2009). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Journal of Organic Chemistry, 74(16), 6062-6067.
-
BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
-
Smith, A. M., & Whyman, R. (2014). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Chemical Science, 5(7), 2829-2834.
-
BenchChem. (2025). Troubleshooting low yields in the Maillard reaction for pyrazine formation.
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of 2-halopyridines. Synthesis, 45(15), 2091-2104.
-
De Paoli, G., & Brandt, S. D. (2011). Analytical Methods for the identification and quantification of piperazine-based designer drugs in seized materials. Analytical Methods, 3(7), 1547-1556.
-
ECHEMI. (n.d.). 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine.
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The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
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Google Patents. (1959). Purification of piperazine. US2919275A.
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BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
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Buncel, E., & Um, I. H. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 13(2), 328-342.
-
Google Patents. (1969). Recovery and purification of piperazine. US3481933A.
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BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
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BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
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van der Pijl, R., & van der Vlugt, J. I. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(40), 11956-11965.
-
Dias, F. B., & Penfold, T. J. (2019). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 24(18), 3241.
-
Reddy, P. R., & Kumar, P. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
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Reddy, T. R., & Kumar, V. (2018). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Molecules, 23(7), 1642.
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Gierczak, M., & Szpiech, M. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3321.
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Waite, D., & Power, J. D. (2013). Analytical Methods for the presumptive identification of piperazine analogues in seized materials. Analytical Methods, 5(17), 4464-4470.
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ChemicalBook. (n.d.). 1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine Product Description.
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BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
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Kim, J. K., & Clark, J. H. (2012). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 37(3), 225-236.
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Apollo Scientific. (n.d.). 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine.
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
American Chemical Society. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth.
-
Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
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Google Patents. (1987). Preparation of (trifluoromethyl)pyridines. US4650875A.
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PubMed. (n.d.). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][10][14]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors.
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
-
YouTube. (2019). nucleophilic aromatic substitutions.
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Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
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ResearchGate. (n.d.). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX).
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
-
ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
-
Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3.
-
Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
-
Molbase. (n.d.). 1-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE | CAS 132834-58-3.
-
PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
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- 14. researchgate.net [researchgate.net]
Technical Support Center: 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
Welcome to the technical support guide for 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.
Foundational Stability Profile
This compound is a molecule of significant interest in pharmaceutical and agrochemical research, largely due to its trifluoromethyl group which can enhance chemical stability and lipophilicity.[1] However, its structure, incorporating both a piperazine ring and a trifluoromethylpyridine moiety, presents a unique stability profile that must be understood to prevent experimental failure.
-
The Piperazine Moiety : This six-membered heterocyclic ring contains two nitrogen atoms.[2] The tertiary amine (N-methyl) and the secondary amine-like nitrogen attached to the pyridine ring are susceptible to oxidation.[3][4] Furthermore, as a weak base, the piperazine ring's stability can be highly dependent on the pH of its environment, making it vulnerable to hydrolytic degradation under certain conditions.[5][6]
-
The Trifluoromethylpyridine Moiety : The trifluoromethyl (-CF3) group is a potent electron-withdrawing group.[7] This feature generally enhances metabolic stability by deactivating the aromatic ring against oxidative metabolism by enzymes.[8] This inherent stability of the C-F bond means degradation is more likely to occur at other sites on the molecule, primarily the piperazine ring.[9]
Understanding these structural vulnerabilities is the first step in proactive stability management. Degradation is not random; it is a predictable chemical process that can be controlled.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your research, providing both diagnostic questions and actionable solutions.
Q1: My biological or analytical assay results are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a classic indicator of compound degradation.[5] A loss of potency, variable biological effects, or drifting analytical results suggest that the concentration of the active parent compound is changing over time.
Causality Check:
-
Fresh vs. Old Solutions: Are you comparing results from freshly prepared solutions with those from solutions stored for a period? Even short-term storage at room temperature can be detrimental for some piperazine compounds.[10]
-
Storage Conditions: How are your stock solutions stored? Piperazine derivatives can degrade in aqueous solutions through hydrolysis or oxidation.[5][6] Repeated freeze-thaw cycles can also accelerate degradation by causing localized concentration changes and ice crystal damage.
Troubleshooting Protocol:
-
Always use freshly prepared solutions for critical experiments to establish a baseline.
-
If solutions must be stored, perform a time-course study. Analyze the solution's purity via HPLC immediately after preparation and then at set intervals (e.g., 2, 4, 8, 24 hours) under your typical storage conditions (e.g., 4°C, -20°C, -80°C).
-
For storage, flash-freeze small, single-use aliquots in an appropriate solvent and store at -80°C to minimize degradation and avoid freeze-thaw cycles.[5]
Q2: I've observed a color change in my solid compound upon storage. What is the cause?
A2: A color change (e.g., from white to yellow or brown) in a solid substance is a strong visual cue for degradation. The two most likely culprits are photo-oxidation and reaction with atmospheric oxygen.[5]
Causality Check:
-
Light Exposure: Was the container transparent or left exposed to ambient or UV light? Many complex organic molecules are light-sensitive.
-
Air Exposure: Was the container tightly sealed? The nitrogen atoms in the piperazine ring are susceptible to oxidation by atmospheric oxygen.
Preventative Measures:
-
Light Protection: Always store the solid compound in amber-colored or opaque, light-resistant containers.[5][11] Conduct weighing and solution preparation under subdued lighting.
-
Inert Atmosphere: For long-term storage, store the compound in a tightly sealed container. For highly sensitive batches, consider purging the container with an inert gas like argon or nitrogen before sealing.[5]
Q3: My compound is degrading rapidly in an aqueous formulation. How can I improve its stability?
A3: Aqueous environments pose significant stability challenges, primarily due to hydrolysis and pH-dependent degradation.[5][6]
Causality Check:
-
pH of the Formulation: Have you measured the pH? The stability of piperazine derivatives is often highly pH-dependent.[5] Extreme pH values (highly acidic or basic) can catalyze hydrolysis.
-
Presence of Oxidizing Agents: Does your formulation contain any components that could act as oxidizing agents?
Optimization Strategy:
-
Conduct a pH-Stability Profile: Prepare the formulation across a range of pH values (e.g., from pH 3 to pH 9) using appropriate buffers. Store these samples at a stressed temperature (e.g., 40-60°C) and analyze for degradation over time to identify the pH of maximum stability.[5]
-
Utilize Buffering Systems: Once the optimal pH is identified, use a suitable buffer system (e.g., citrate, phosphate) to maintain that pH in the final formulation.
-
Consider Salt Formation: Formulating the compound as a salt (e.g., hydrochloride) can sometimes significantly improve its aqueous stability and solubility.[5]
Q4: I'm developing a stability-indicating HPLC method and can't separate the parent peak from a degradant. What should I do?
A4: Achieving separation between a parent compound and its structurally similar degradants is the core challenge of a stability-indicating method. If you are facing co-elution, you must systematically optimize your chromatographic conditions.[5]
Troubleshooting Workflow:
Caption: HPLC Method Optimization Workflow.
Detailed Optimization Steps:
-
Mobile Phase pH: This is the most critical parameter. Since the piperazine moiety is basic, altering the pH of the aqueous portion of the mobile phase will change the compound's ionization state, dramatically affecting its retention on a reverse-phase column. Experiment with a range of pH values.[5]
-
Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent polarities and interaction mechanisms can alter selectivity and resolve peaks.[5]
-
Additives: For basic analytes like this, peak tailing can be an issue. Adding a small amount of an amine modifier, like triethylamine (TEA), to the mobile phase can reduce tailing and improve peak shape.[5]
-
Column Chemistry: If mobile phase optimization fails, the stationary phase is the next variable. Standard C18 columns are a good start, but a different chemistry (like C8, Phenyl, or Cyano) may provide the necessary alternative selectivity to separate the parent from its degradants.[5]
Frequently Asked Questions (FAQs)
Q: What are the ideal storage and handling conditions for solid this compound?
A: Based on general best practices for piperazine derivatives and complex organic molecules:
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed, light-resistant containers.[11][12][13] Avoid proximity to incompatible materials like strong acids and oxidizing agents.[12][13]
-
Handling: Use in a well-ventilated area. Avoid all personal contact, including inhalation, by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[12] Avoid generating dust. Always wash hands thoroughly after handling.[12][13]
Q: What are the primary degradation pathways I should anticipate?
A: The most common degradation pathways for piperazine-containing compounds are hydrolysis, oxidation, and photodegradation.[6]
-
Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation, potentially forming N-oxides.[3] This can be catalyzed by air, light, or trace metal ions.
-
Hydrolysis: Degradation via hydrolysis can occur under strongly acidic or basic conditions.[5][14]
-
Photodegradation: Exposure to light, particularly UV, can provide the energy to initiate degradation reactions.[15]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. isaacpub.org [isaacpub.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-(5-Trifluoromethyl-Pyridin-2-Yl)-Piperazine Manufacturer & Supplier China | Properties, Uses, Safety Data [chemheterocycles.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. rjptonline.org [rjptonline.org]
- 15. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting HPLC Separation of Piperazine Isomers
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of piperazine isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these often challenging compounds. Here, we will delve into the mechanistic principles behind the separation and provide practical, field-proven solutions to common and complex issues encountered in the laboratory.
Introduction to the Challenge
Piperazine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals.[1][2] The core piperazine structure is a six-membered ring with two nitrogen atoms at opposite positions.[3] Isomers, whether positional, structural, or stereoisomers (enantiomers and diastereomers), can exhibit significantly different pharmacological and toxicological profiles. Consequently, their accurate separation and quantification are critical for drug efficacy and safety.
The primary challenges in separating piperazine isomers by HPLC stem from their inherent chemical properties:
-
High Polarity: Piperazine is highly soluble in water, leading to poor retention on traditional reversed-phase (RP) columns.[4][5]
-
Weak UV Chromophore: The basic piperazine ring lacks a strong UV-absorbing moiety, making sensitive detection difficult without derivatization or alternative detection methods like mass spectrometry (MS).[2]
-
Basic Nature: As a weak base with two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), its ionization state is highly dependent on the mobile phase pH.[6][7][8] This can lead to problematic peak tailing due to interactions with acidic silanol groups on silica-based stationary phases.
-
Structural Similarity: Isomers, by definition, have very similar physicochemical properties, making their separation a significant chromatographic challenge that requires high-efficiency columns and optimized mobile phases.[9]
This guide provides a structured approach to overcoming these challenges, presented in a question-and-answer format to directly address the issues you may be facing.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides foundational knowledge for setting up a successful separation.
Q1: Why is my piperazine peak not retained on my C18 column?
Answer: This is a classic issue rooted in the high polarity of the piperazine molecule.[10] A standard C18 column, which separates compounds based on hydrophobicity, has little affinity for highly polar molecules like piperazine, causing them to elute in or near the void volume of the column.[4][5][10]
Solutions:
-
Switch to a More Retentive Stationary Phase: Consider using a column with an embedded polar group (e.g., polar-endcapped C18) or, more effectively, switch to a different separation mode entirely, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[10][11][12] HILIC columns use a polar stationary phase with a high organic content mobile phase, which is ideal for retaining and separating very polar compounds.[10][11][13][14]
-
Employ Ion-Pair Chromatography: Introduce an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA, or an alkyl sulfonate) into the mobile phase.[15][16][17] The reagent forms a neutral, more hydrophobic ion pair with the protonated piperazine, enhancing its retention on the C18 column.[15][17][18]
-
Derivatization: Chemically modify the piperazine with a non-polar, UV-active group (e.g., dansyl chloride or NBD-Cl).[2] This not only increases retention but also significantly improves detection sensitivity.[2]
Q2: My piperazine isomer peaks are showing significant tailing. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like piperazine is most commonly caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based columns. This is especially problematic at mid-range pH values where a portion of the silanols are ionized.
Solutions:
-
Mobile Phase pH Adjustment: The most effective way to address this is to control the ionization of either the analyte or the silanol groups.
-
Low pH (e.g., pH 2-3): At low pH, the silanol groups are protonated (Si-OH) and neutral, minimizing ionic interactions.[19] The piperazine, being fully protonated, will behave as a cation.
-
High pH (e.g., pH > 8): At high pH, the piperazine is in its neutral form, reducing interactions with any ionized silanols. This requires a pH-stable column (e.g., hybrid silica or polymer-based).
-
-
Use of a Mobile Phase Additive: Add a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase.[2][20] These additives act as "silanol blockers," competing with the piperazine for interaction sites on the stationary phase, thereby improving peak symmetry.
-
Column Selection:
-
Use a modern, high-purity silica column with extensive end-capping to minimize the number of accessible silanol groups.
-
Consider columns specifically designed for the analysis of basic compounds.
-
| Parameter | Effect on Peak Tailing for Basic Analytes | Recommended Action |
| Mobile Phase pH | High impact on silanol and analyte ionization | Adjust pH to be at least 2 units away from the analyte's pKa.[21] |
| Mobile Phase Modifier | Can block active silanol sites | Add a small concentration (e.g., 0.1%) of a basic modifier like DEA or TEA.[20] |
| Column Chemistry | Surface activity (free silanols) is a primary cause | Use a high-purity, end-capped column or a column designed for basic compounds. |
Q3: How can I improve the UV detection of my piperazine isomers?
Answer: The piperazine ring itself has a very weak UV chromophore, leading to poor sensitivity with standard UV detectors.[2]
Solutions:
-
Pre- or Post-Column Derivatization: This is the most common approach. React the piperazine isomers with a labeling agent that imparts a strongly UV-absorbing or fluorescent tag.[2][22] Common derivatizing agents include 4-chloro-7-nitrobenzofuran (NBD-Cl)[2], dansyl chloride, and m-toluoyl chloride.[5]
-
Use an Alternative Detector: If derivatization is not feasible or desirable, consider detectors that do not rely on UV absorbance:
-
Mass Spectrometry (MS): LC-MS is highly sensitive and selective, providing mass information that can help confirm the identity of the isomers.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector suitable for non-volatile analytes and can be a good option when isomers lack a chromophore.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that offers near-uniform response for non-volatile analytes.
-
Q4: I have a mixture of positional isomers (e.g., ortho-, meta-, para-substituted phenylpiperazine). Do I need a chiral column?
Answer: No, a chiral column is not necessary for separating positional isomers or diastereomers.[23] These are distinct chemical compounds with different physical properties, and they can be separated on standard achiral stationary phases (like C18, Phenyl, or Cyano) by optimizing the mobile phase to exploit subtle differences in their polarity, shape, and electronic interactions. A study on chlorophenylpiperazine (CPP) isomers demonstrated successful separation on a reversed-phase chiral column, but this was likely due to the unique selectivity of that specific stationary phase rather than a requirement for chirality.[24] Chiral columns are specifically required for the separation of enantiomers, which are non-superimposable mirror images.[20][23]
Part 2: Advanced Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving more complex separation challenges.
Guide 1: Resolving Co-eluting Isomers
Co-elution is the most significant hurdle in isomer analysis. The key to resolving closely eluting peaks is to manipulate the selectivity (α) of the chromatographic system.
Step-by-Step Protocol to Improve Resolution
-
Assess the Current Separation: Calculate the resolution (Rs) between the critical pair of isomers. A baseline resolution of Rs ≥ 1.5 is the target.
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Change the type of organic solvent (e.g., from acetonitrile to methanol, or vice-versa). Methanol is a proton donor and can engage in different hydrogen bonding interactions with the isomers compared to acetonitrile, potentially altering selectivity.
-
Mobile Phase pH: This is a powerful tool for ionizable compounds like piperazine derivatives.[25][26] Systematically vary the pH of the aqueous portion of the mobile phase. A change of just 0.5 pH units can dramatically alter the retention and selectivity of isomers with slightly different pKa values. It is recommended to work at a pH at least 2 units away from the analyte's pKa for robust separations.[21][27]
-
Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and may slightly alter selectivity, especially in ion-exchange or mixed-mode chromatography.[28]
-
-
Change the Stationary Phase Chemistry: If mobile phase optimization is insufficient, the next step is to change the column.
-
Alternative Reversed-Phase Columns: Switch from a C18 to a Phenyl or a Pentafluorophenyl (PFP) column. Phenyl phases can provide alternative selectivity through π-π interactions, which can be very effective for isomers containing aromatic rings.
-
Mixed-Mode Chromatography: This is an excellent strategy for separating isomers.[28][29][30][31] Mixed-mode columns combine reversed-phase and ion-exchange characteristics on a single stationary phase, offering unique and powerful selectivity that can be tuned by adjusting both the organic content and the ionic strength/pH of the mobile phase.[28][32]
-
-
Adjust Temperature: Varying the column temperature can affect selectivity. While often a less impactful parameter than mobile phase or stationary phase, it is a variable worth exploring.
-
Increase Column Efficiency (N): While this does not change selectivity, higher efficiency leads to narrower peaks, which can improve resolution.[33] This can be achieved by:
Troubleshooting Flowchart for Poor Resolution
Caption: A logical workflow for systematically improving isomer resolution.
Guide 2: Chiral Separation of Piperazine Enantiomers
The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP).
Experimental Protocol for Chiral Method Development
-
Select a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly versatile and often the first choice for chiral separations.[20]
-
Immobilized vs. Coated: Immobilized polysaccharide phases (e.g., Chiralpak IA, IB, IC) are more robust and compatible with a wider range of solvents compared to their coated counterparts. A Chiralpak IC column, which contains cellulose tris(3,5-dichlorophenylcarbamate) as the chiral selector, has been shown to be effective for piperazine derivatives.[2][20]
-
-
Choose the Separation Mode:
-
Normal Phase: Often provides the best selectivity for chiral separations. Typical mobile phases are mixtures of an alkane (e.g., hexane or heptane) with an alcohol (e.g., isopropanol or ethanol).
-
Reversed Phase: Mobile phases typically consist of acetonitrile or methanol with water or an aqueous buffer.
-
Polar Organic Mode: Uses polar organic solvents like acetonitrile and methanol. A mobile phase of acetonitrile, methanol, and a basic additive like DEA (e.g., 90:10:0.1 v/v/v) has proven successful.[2]
-
-
Optimize the Mobile Phase:
-
Solvent Screening: Screen different alcohols (isopropanol, ethanol) as the polar modifier in normal phase mode.
-
Additive Screening: For basic analytes like piperazine, adding a small amount of a basic (e.g., DEA) or acidic (e.g., trifluoroacetic acid - TFA) additive is often crucial to improve peak shape and achieve separation.[20]
-
Temperature: Lowering the column temperature can sometimes increase the enantioselectivity, leading to better resolution.
-
Recommended Starting Conditions for Chiral Separation
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) | Proven effectiveness for piperazine derivatives.[2][20] |
| Mobile Phase | Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v) | Polar organic mode, DEA improves peak shape for basic analytes.[2][20] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 25 °C | A good starting point; can be adjusted to optimize selectivity. |
| Detection | UV at a suitable wavelength (if derivatized) or MS | Based on analyte properties. |
Troubleshooting Diagram for Chiral Separations
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. jocpr.com [jocpr.com]
- 3. piperazine structure - HPMC manufacturer [hpmcmanufacturer.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. uregina.ca [uregina.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. technologynetworks.com [technologynetworks.com]
- 18. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotage.com [biotage.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pharmagrowthhub.com [pharmagrowthhub.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 24. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 27. agilent.com [agilent.com]
- 28. helixchrom.com [helixchrom.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. Mixed-mode_chromatography [chemeurope.com]
- 31. cytivalifesciences.com [cytivalifesciences.com]
- 32. Mixed-Mode Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 33. pharmaguru.co [pharmaguru.co]
Technical Support Center: Synthesis of (Trifluoromethyl)pyridinylpiperazines
Welcome to the technical support center for the synthesis of (trifluoromethyl)pyridinylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic routes. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting strategies to optimize your experiments for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to access (trifluoromethyl)pyridinylpiperazines?
A1: There are two principal methods for the synthesis of (trifluoromethyl)pyridinylpiperazines:
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a halopyridine activated by a trifluoromethyl group with piperazine. The electron-withdrawing nature of the CF₃ group facilitates nucleophilic attack by the piperazine.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds and is widely used to couple piperazine with (trifluoromethyl)pyridinyl halides or triflates.[2][3]
Q2: I'm observing a significant amount of bis-arylated piperazine as a byproduct. How can I favor mono-arylation?
A2: The formation of bis-arylated piperazine is a common side reaction, particularly in Buchwald-Hartwig aminations.[4] To promote mono-arylation, consider the following strategies:
-
Stoichiometry Control: Use an excess of piperazine relative to the (trifluoromethyl)pyridinyl halide. A common starting point is to use 2-4 equivalents of piperazine.
-
Protecting Groups: Employ a mono-protected piperazine, such as N-Boc-piperazine, to ensure only one nitrogen atom is available for reaction. The Boc group can be subsequently removed under acidic conditions.
-
Slow Addition: The slow, controlled addition of the (trifluoromethyl)pyridinyl halide to the reaction mixture containing excess piperazine can also favor mono-substitution.
Q3: My piperazine-containing product is highly polar and streaks during silica gel chromatography. What purification strategies can I employ?
A3: The basic nature of the piperazine moiety often leads to poor chromatographic behavior on silica gel. To improve purification:
-
Solvent System Modification: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[5]
-
Acid-Base Extraction: This is a highly effective technique for separating your basic product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). Your product will move to the aqueous layer as a hydrochloride salt. After separating the layers, you can basify the aqueous layer and extract your purified product back into an organic solvent.[5]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC can be a more suitable purification method.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section provides a detailed look at specific side reactions you may encounter, their mechanisms, and step-by-step protocols to overcome them.
Issue 1: Low Yield in Buchwald-Hartwig Amination due to Catalyst Deactivation
Symptoms:
-
The reaction stalls before the starting material is fully consumed.
-
Formation of palladium black is observed.
-
Inconsistent yields between batches.
Root Cause Analysis: The palladium catalyst is sensitive to oxygen and water.[5] Trace amounts of water can lead to the formation of palladium hydroxo complexes, which can then decompose to palladium oxides (palladium black), effectively killing the catalyst.
Mitigation Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas (argon or nitrogen).
-
Use anhydrous solvents. If you are unsure about the quality of your solvent, it is best to use a freshly opened bottle or distill it from an appropriate drying agent.
-
Degas the solvent by sparging with an inert gas for 15-30 minutes before use.
-
-
Inert Atmosphere:
-
Assemble the reaction under a positive pressure of an inert gas.
-
Use Schlenk techniques or a glovebox for the most sensitive reactions.
-
Issue 2: Formation of Hydrodehalogenated Byproduct in Buchwald-Hartwig Amination
Symptoms:
-
Observation of a byproduct with a mass corresponding to the starting (trifluoromethyl)pyridine without the halogen atom.
Root Cause Analysis: Hydrodehalogenation is a known side reaction in the Buchwald-Hartwig amination. It can occur through a competing pathway where the palladium-amide intermediate undergoes β-hydride elimination instead of reductive elimination.[2]
Visualizing the Competing Pathways:
Caption: Competing pathways in Buchwald-Hartwig amination.
Mitigation Strategies:
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as RuPhos or XPhos can promote reductive elimination over β-hydride elimination.[5]
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor the side reaction. Monitor the reaction progress closely to avoid prolonged heating.[5]
Issue 3: Unexpected Isomer Formation in SNAr Reactions
Symptoms:
-
The formation of a constitutional isomer of the desired (trifluoromethyl)pyridinylpiperazine.
Root Cause Analysis: The regioselectivity of SNAr on the pyridine ring is dictated by the position of the leaving group and the activating trifluoromethyl group. Nucleophilic attack is favored at positions ortho and para to the electron-withdrawing trifluoromethyl group and the ring nitrogen.[6][7] If your starting material is a mixture of isomers or if the reaction conditions promote isomerization, you may obtain an isomeric mixture of products.
Visualizing Regioselectivity:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solubility Enhancement for 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine in Assay Development
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine in your experimental assays.
Introduction: Understanding the Solubility Challenge
This compound is a compound of interest in pharmaceutical research, likely due to its structural motifs—a trifluoromethylpyridine group and a piperazine ring—which are common in bioactive molecules.[1][2][3] The trifluoromethyl group can increase lipophilicity and metabolic stability, while the piperazine moiety can influence pharmacokinetic properties.[1][4] However, these same features often contribute to poor aqueous solubility, a significant hurdle in the development of reliable and reproducible in vitro and in vivo assays.[5][6]
Poor solubility can lead to several experimental artifacts, including:
-
Underestimation of compound potency.
-
Precipitation in assay media, leading to inconsistent results.
-
Formation of aggregates that can cause non-specific effects.
This guide will walk you through a systematic approach to tackle these solubility challenges, ensuring the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered when working with this compound.
Q1: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should try?
A1: The most common starting point for dissolving poorly soluble compounds for biological assays is the use of a small amount of a water-miscible organic solvent to create a concentrated stock solution.[6][7]
-
Recommended Initial Solvent: Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a wide range of organic compounds.[8]
-
Workflow:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).
-
Serially dilute this stock solution in your aqueous assay buffer to achieve the desired final concentrations.
-
-
Critical Consideration: The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may interfere with assay components.[9][10][11] It is crucial to determine the tolerance of your specific cell line or assay system to DMSO.[9][12]
Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do now?
A2: This is a common problem indicating that the compound's solubility in the final aqueous environment is being exceeded. Here are several strategies to overcome this:
-
Reduce the Final Concentration: The simplest solution is to lower the highest concentration of the compound in your dose-response curve.[6]
-
Use a Co-solvent: Incorporating a co-solvent in your assay buffer can increase the solubility of your compound.[8][13]
-
Examples: Ethanol, methanol, or polyethylene glycol (PEG) can be used, but their compatibility with your specific assay must be validated.[13]
-
-
pH Modification: The piperazine moiety in your compound is basic and can be protonated.[14] Adjusting the pH of your buffer may significantly increase solubility.[15][16]
-
Principle: For a basic compound, decreasing the pH (making the solution more acidic) will increase the proportion of the more soluble, ionized form.[15][17][18]
-
Action: Try lowering the pH of your assay buffer in small increments (e.g., from 7.4 to 7.0, 6.8) and observe the effect on solubility. Be mindful of the pH sensitivity of your biological system.
-
Q3: I'm still facing solubility issues, and I'm concerned about the effects of organic solvents on my cells. Are there other options?
A3: Yes, several advanced techniques can be employed when traditional solvent-based methods are insufficient or undesirable.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[19][20][21][22]
-
Surfactants: Non-ionic surfactants like Tween 20, Tween 80, and Pluronics can be used at low concentrations to aid in solubilization. However, they can also interfere with biological membranes and assay components, so careful validation is required.
-
Solid Dispersions: For more advanced formulation, techniques like spray drying or hot-melt extrusion can be used to create amorphous solid dispersions of the drug in a polymer matrix, which can significantly enhance dissolution rates.[26][27] This is more common in later-stage drug development.
Experimental Protocols
Protocol 1: Systematic Solubility Assessment
This protocol will help you determine the best solvent system for your compound.
Materials:
-
This compound
-
DMSO, Ethanol, PEG 400
-
Aqueous assay buffer (e.g., PBS, HBSS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC for concentration measurement
Procedure:
-
Prepare 10 mM stock solutions of the compound in DMSO, ethanol, and PEG 400.
-
In separate microcentrifuge tubes, add 98 µL of your aqueous assay buffer.
-
Add 2 µL of each stock solution to the corresponding buffer-containing tubes to achieve a final concentration of 200 µM.
-
Vortex the tubes vigorously for 1 minute.
-
Allow the tubes to stand at room temperature for 1 hour.
-
Visually inspect for any precipitation.
-
For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
Protocol 2: pH-Dependent Solubility Evaluation
Materials:
-
This compound
-
DMSO
-
A series of aqueous buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
In separate microcentrifuge tubes, add 98 µL of each buffer with a different pH.
-
Add 2 µL of the DMSO stock solution to each tube.
-
Vortex and incubate as described in Protocol 1.
-
Visually inspect for precipitation and, if necessary, quantify the soluble fraction.
Data Presentation
Table 1: Comparison of Solubilization Strategies
| Strategy | Pros | Cons | Recommended Starting Concentration |
| DMSO | High solubilizing power for many compounds. | Can be toxic to cells at higher concentrations (>0.5%); may interfere with some assays.[9][10][28] | 0.1% - 0.5% final concentration.[10] |
| Ethanol | Good co-solvent; less toxic than DMSO for some cell lines. | May cause protein denaturation at higher concentrations; can have biological effects.[13] | <1% final concentration. |
| pH Adjustment | Can significantly increase the solubility of ionizable compounds.[17][29] | May affect the biological activity of the target or the health of the cells. | Test a range around the physiological pH (e.g., 6.8-7.8). |
| Cyclodextrins | Generally low cytotoxicity; can be used as an alternative to organic solvents.[19][21] | May not be effective for all compounds; can sometimes extract lipids from cell membranes. | 1-10 mM. |
Visualizing the Workflow
Below is a decision-making flowchart to guide you through the process of optimizing the solubility of your compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. researchgate.net [researchgate.net]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. Piperazine - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 17. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. semanticscholar.org [semanticscholar.org]
- 26. wisdomlib.org [wisdomlib.org]
- 27. researchgate.net [researchgate.net]
- 28. quora.com [quora.com]
- 29. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
Welcome to the technical support center for the synthesis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to transition this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will delve into the critical aspects of the synthetic process, focusing on troubleshooting common issues and providing answers to frequently asked questions to ensure a robust, scalable, and reproducible process.
Overview of Synthetic Strategies
The formation of the C-N bond between the pyridine and piperazine moieties is the key step in this synthesis. Two primary methods are prevalent in the literature and practice:
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most direct and cost-effective method for scale-up. The reaction involves the displacement of a halide (typically chloro- or bromo-) from the 2-position of the pyridine ring by the secondary amine of 1-methylpiperazine. The reaction is facilitated by the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group at the 5-position, which activates the pyridine ring for nucleophilic attack.[1][2]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction provides a versatile alternative for C-N bond formation.[3][4] While highly effective, it introduces the considerations of catalyst cost, sourcing of specialized ligands, and the need for rigorous removal of palladium from the final product, which can be a challenge in pharmaceutical applications.[5][6]
For the purpose of this scale-up guide, we will focus primarily on the SNAr pathway due to its operational simplicity and economic advantages on a larger scale.
Recommended Scale-Up Protocol: Nucleophilic Aromatic Substitution (SNAr)
This section provides a detailed, step-by-step protocol for a typical SNAr reaction.
Experimental Workflow Diagram
Caption: General workflow for the SNAr synthesis.
Detailed Protocol
Reagents:
| Reagent | Molar Eq. | Purity | Notes |
| 2-Chloro-5-(trifluoromethyl)pyridine | 1.0 | >98% | Limiting reagent. |
| 1-Methylpiperazine | 1.2 - 1.5 | >99% | Excess is used to drive the reaction to completion. |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Anhydrous | Acts as the base to scavenge HCl byproduct. Must be finely powdered. |
| Dimethyl Sulfoxide (DMSO) | - | Anhydrous | Solvent. Volume should be 5-10 mL per gram of starting material. |
Procedure:
-
Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and a nitrogen/argon inlet.
-
Reagent Charging: Under an inert atmosphere, charge the reactor with 2-Chloro-5-(trifluoromethyl)pyridine, potassium carbonate, and DMSO. Begin agitation.
-
Addition of Amine: Slowly add 1-methylpiperazine to the stirred mixture. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 120-130 °C. The internal temperature must be carefully controlled.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC-MS) until the starting halide is consumed (<1% remaining). Typical reaction times are 8-24 hours.
-
Cool Down: Once complete, cool the reaction mixture to room temperature (20-25 °C).
-
Quenching & Extraction: Slowly add the reaction mixture to a separate vessel containing cold water (5-10 volumes). The product can then be extracted with a suitable organic solvent like toluene or ethyl acetate. Perform the extraction 2-3 times.
-
Washing: Combine the organic extracts and wash with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.
Question 1: My reaction is stalling and not going to completion, even after an extended time. What should I do?
Answer: This is a common issue often related to insufficient reaction conditions or reagent quality.
-
Causality: The SNAr reaction has a significant activation energy barrier. Incomplete reaction suggests this barrier isn't being overcome efficiently.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure the internal reaction temperature is consistently within the 120-130 °C range. Use a calibrated thermocouple.
-
Check Base Quality: The base (K₂CO₃) must be anhydrous and finely powdered to ensure a large surface area for reaction. Clumped or old base will be ineffective. Consider using a stronger base like Cesium Carbonate (Cs₂CO₃), although it is more expensive.
-
Solvent Quality: The solvent (DMSO) must be anhydrous. Water can compete with the amine nucleophile and slow the reaction.
-
Increase Amine Stoichiometry: Consider increasing the excess of 1-methylpiperazine to 1.5-2.0 equivalents to push the equilibrium towards the product.
-
Agitation: Ensure the stirring is vigorous enough to keep the heterogeneous mixture (especially the K₂CO₃) well-suspended. Poor mixing is a frequent problem on scale-up.
-
Question 2: I'm observing a significant amount of a dark-colored, tar-like substance in my crude product. What is it and how can I prevent it?
Answer: Dark coloration and tar formation are usually indicative of side reactions or product degradation due to excessive temperatures or prolonged reaction times.
-
Causality: At high temperatures, pyridine-containing compounds and amines can undergo decomposition or polymerization reactions.
-
Troubleshooting Steps:
-
Strict Temperature Control: Do not exceed the recommended reaction temperature. Implement a reliable heating and cooling system for the reactor to prevent temperature overshoots.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after it has reached completion. Monitor closely and proceed with work-up as soon as the starting material is consumed.
-
Inert Atmosphere: Ensure the reaction is maintained under a strict inert atmosphere (N₂ or Ar) throughout the process. Oxygen can promote oxidative side reactions that lead to colored impurities.
-
Purification of Starting Materials: Ensure the starting 2-chloro-5-(trifluoromethyl)pyridine is of high purity. Impurities in the starting material can often be the source of color formation.
-
Question 3: My product yield is low after work-up and extraction. Where could I be losing my product?
Answer: Product loss can occur at several stages, primarily during the aqueous work-up.
-
Causality: The target molecule is a tertiary amine, which can be protonated at low pH, increasing its water solubility. It also has some inherent water solubility.
-
Troubleshooting Steps:
-
Check pH during Work-up: During the quench and extraction, ensure the aqueous phase remains basic (pH > 9). If the solution becomes acidic, your product will partition into the aqueous layer as a salt. You may need to add a base (e.g., NaOH solution) to the aqueous layer before extraction.
-
Increase Number of Extractions: Instead of two large extractions, perform three or four extractions with smaller volumes of organic solvent to recover the product more efficiently.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of your organic product in the aqueous phase and improve partitioning into the organic layer.
-
Back-Extraction: If you suspect significant product loss to the aqueous layer, you can perform a back-extraction. Make the primary aqueous layer strongly basic and re-extract with fresh solvent.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q: Which is the better starting material: 2-chloro- or 2-bromo-5-(trifluoromethyl)pyridine? A: For an SNAr reaction, the C-Br bond is weaker and bromide is a better leaving group than chloride. Therefore, the 2-bromo analogue will generally react faster or under milder conditions. However, the 2-chloro analogue is typically significantly cheaper and more readily available in bulk, making it the preferred choice for large-scale synthesis despite requiring slightly harsher conditions (e.g., higher temperature).[7]
Q: What are the most critical process parameters to control during scale-up? A:
-
Temperature Control: The reaction is often exothermic upon initiation and requires precise temperature management to prevent runaway reactions and degradation.
-
Reagent Addition Rate: Controlled addition of the 1-methylpiperazine can help manage any initial exotherm.
-
Agitation: Efficient mixing is crucial to ensure good contact between the solid base and the dissolved reactants. The stirrer's power and design must be adequate for the reactor volume.
-
Inert Atmosphere: Maintaining a low-oxygen environment is critical to prevent side reactions.
Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. The ¹⁹F NMR will show a characteristic singlet for the -CF₃ group.[8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC/GC: To determine the purity of the final product (e.g., >99.5%).
-
Elemental Analysis: To confirm the elemental composition (C, H, N, F).
Q: What are the primary safety considerations for this process? A:
-
High Temperatures: The reaction is run at high temperatures, requiring appropriate engineering controls.
-
Reagent Toxicity: 1-Methylpiperazine is corrosive and a skin sensitizer. 2-Chloro-5-(trifluoromethyl)pyridine is a hazardous substance. DMSO can enhance skin absorption of other chemicals. Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and lab coats.
-
Pressure: Heating a closed system can lead to pressure build-up. Ensure the reactor is properly vented.
-
Work-up: Quenching the hot DMSO reaction mixture in water can be exothermic. The addition should be done slowly and with cooling.
Q: Can I use a different solvent or base? A: Yes, other combinations are possible, but they must be carefully evaluated.
-
Solvents: Other polar aprotic solvents like DMF, NMP, or sulfolane can be used. Their boiling points and ability to dissolve the reagents should be considered.
-
Bases: Inorganic bases like K₃PO₄ or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. Organic bases may simplify work-up as their salts are often more soluble, but they may not be strong enough for the less reactive chloro-starting material.
References
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2000). Buchwald-Hartwig Amination. Wikipedia. [Link]
- Dow Chemical Company. (1987). Preparation of (trifluoromethyl)pyridines.
-
Jadhav, G. R., et al. (2019). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
-
MDPI. (2018). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
- U.S. Philips Corporation. (1959). Purification of piperazine.
-
Wakui, Y., et al. (2015). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Willard, P. G., & Fryhle, C. B. (2017). Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information. [Link]
-
Zhang, H., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine and Other Piperazine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a cornerstone for the development of a multitude of therapeutic agents.[1][2] Its unique physicochemical properties, including the presence of two nitrogen atoms for hydrogen bonding and ionization under physiological conditions, make it a versatile building block in drug design.[1] This guide provides a comparative analysis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine , a molecule of significant interest, against other notable piperazine derivatives. While direct experimental data for this specific compound is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) studies of closely related analogs to project its likely pharmacological profile and compare it with established piperazine-based compounds.
The incorporation of a trifluoromethyl group into a pyridine ring is a well-established strategy in drug discovery to enhance metabolic stability and potency.[3] The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the pyridine ring, potentially modulating receptor interactions and pharmacokinetic profiles.[3][4] Coupled with the piperazine moiety, a common pharmacophore in centrally acting agents, this compound is hypothesized to be a promising candidate for neurological or psychiatric disorders.
Structural Comparison and Physicochemical Properties
The fundamental difference between various piperazine derivatives lies in the substituents on the two nitrogen atoms. These substitutions dictate the compound's overall lipophilicity, basicity (pKa), and steric profile, which in turn influence its absorption, distribution, metabolism, excretion (ADME), and target engagement.
| Compound/Analog | N1-Substituent | N4-Substituent | Key Structural Features | Predicted Physicochemical Properties |
| This compound | Methyl | 5-(Trifluoromethyl)pyridin-2-yl | Trifluoromethylated pyridine ring; tertiary amine at N1. | Increased lipophilicity and metabolic stability due to the -CF3 group. The methyl group at N1 may influence receptor selectivity and potency.[3] |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | Hydrogen | 3-(Trifluoromethyl)phenyl | Trifluoromethylated phenyl ring. | A known serotonin receptor agonist, often used as a research tool.[5] |
| 1-Phenylpiperazine | Hydrogen | Phenyl | Unsubstituted phenyl ring. | A common scaffold for CNS-active drugs, often exhibiting affinity for dopamine and serotonin receptors. |
| 1-Benzylpiperazine (BZP) | Hydrogen | Benzyl | Benzyl group attached to the piperazine nitrogen. | A recreational drug with psychostimulant effects, known to interact with monoamine transporters.[5] |
Projected Pharmacological Profile and Comparative Analysis
Based on the extensive literature on arylpiperazine derivatives, it is plausible that this compound interacts with monoaminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The trifluoromethyl group on the pyridine ring is expected to significantly impact its receptor binding affinity and selectivity profile.
Dopamine Receptor Interactions
Many arylpiperazine derivatives exhibit affinity for dopamine D2 and D3 receptors, which are key targets in the treatment of psychosis and other neurological disorders.[6] The substitution pattern on the aromatic ring is a critical determinant of this activity.
Comparative Dopamine Receptor Binding Affinities of Piperazine Analogs
| Compound/Analog | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D3 vs. D2 Selectivity | Reference |
| This compound | Predicted to have affinity | Predicted to have affinity | Unknown | N/A |
| 4-Thiophene-3-yl-benzamide N-phenylpiperazine analog 6a | ~700 | 1.4 | ~500-fold | [2] |
| 4-Thiazolyl-4-ylbenzamide N-piperazine analog 7a | ~1800 | 2.5 | ~720-fold | [2] |
Note: Data for the target compound is not available and is presented as a hypothesized profile based on SAR of related compounds.
The N-methyl group on the piperazine ring of our target compound may also play a role in modulating affinity and functional activity at dopamine receptors. Structure-activity relationship studies of related compounds could provide further insights into these potential interactions.
Serotonin Receptor Interactions
Arylpiperazines are well-known ligands for various serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A receptors.[7] Antagonism at the 5-HT2A receptor is a common feature of many atypical antipsychotic drugs.[8]
Comparative Serotonin Receptor Binding Affinities of Piperazine Analogs
| Compound/Analog | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | Reference |
| This compound | Predicted to have affinity | Predicted to have affinity | N/A |
| m-Trifluoromethylphenylpiperazine (TFMPP) | Partial agonist activity reported | Partial agonist activity reported | [1] |
| Aripiprazole | Partial agonist | Inverse agonist | [9] |
Note: Data for the target compound is not available and is presented as a hypothesized profile based on SAR of related compounds.
The trifluoromethyl group on the pyridine ring in this compound is expected to influence its interaction with serotonin receptors, potentially leading to a unique selectivity and functional activity profile compared to other arylpiperazines.
Experimental Protocols
To experimentally validate the predicted pharmacological profile of this compound and compare it to other derivatives, the following standard assays are recommended.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of test compounds to the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[3H]-Spiperone (radioligand).
-
Haloperidol (a known D2 antagonist for determining non-specific binding).
-
Test compounds (piperazine derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
Procedure:
-
Membrane Preparation: Culture HEK293-D2 cells to confluency. Harvest the cells and homogenize them in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Binding Assay: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of test compound at various concentrations or buffer (for total binding).
-
50 µL of haloperidol (10 µM final concentration) for non-specific binding.
-
50 µL of [3H]-Spiperone (at a concentration near its Kd).
-
50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for Dopamine D2 Receptor Radioligand Binding Assay.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic profile.
Materials:
-
Human liver microsomes (HLM).
-
NADPH regenerating system.
-
Test compounds and control compounds (high and low clearance).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for quenching the reaction).
-
LC-MS/MS system.
Procedure:
-
Incubation: Prepare a reaction mixture containing HLM and the test compound in phosphate buffer. Pre-incubate at 37°C.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
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A Senior Application Scientist's Guide to the Bioactivity of Trifluoromethylpyridine Isomers
For researchers and professionals in drug development and agrochemical science, the trifluoromethylpyridine (TFMP) scaffold is a cornerstone of molecular design. The strategic placement of the trifluoromethyl (-CF₃) group on the pyridine ring creates three distinct positional isomers—2-TFP, 3-TFP, and 4-TFP—each with a unique electronic and steric profile. This guide provides an in-depth comparison of the bioactivities of these isomers, grounded in experimental data and mechanistic insights, to inform rational design strategies in your research.
The Trifluoromethyl Group: A Bioactivity Supercharger
The trifluoromethyl group is far more than a simple methyl mimic. Its powerful electron-withdrawing nature and high lipophilicity dramatically alter the physicochemical properties of the parent pyridine ring.[1][2] This modification is a key strategy for enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to biological targets.[1][3] The unique combination of properties imparted by the -CF₃ group often translates to superior pharmacokinetic profiles and heightened biological efficacy.[1][4]
However, the position of the -CF₃ group is critical. It governs the basicity (pKa) of the pyridine nitrogen, modulates the electron distribution across the aromatic system, and influences the overall shape of the molecule. These subtle isomeric differences can lead to vastly different biological outcomes, determining whether a compound becomes a potent therapeutic, a selective herbicide, or remains inert.[5][6]
Comparative Bioactivity: A Tale of Three Isomers
While direct comparative studies testing the base 2-, 3-, and 4-TFP molecules in the same assays are scarce, a wealth of information can be gleaned from the vast number of derivatives developed for commercial and investigational use. The prevalence of each isomer in established bioactive compounds provides a strong indication of its general utility and preferred biological targets.
Insecticidal Activity: Targeting the Nervous System
The TFMP moiety is a validated pharmacophore for potent insecticides. Structure-activity relationship (SAR) studies often reveal a strong positional preference.
-
2-Trifluoromethylpyridine (α-TFP): This isomer is a key component in several modern insecticides. Derivatives of 2-TFP have been shown to exhibit significant larvicidal and growth-inhibiting activities against various pests.[4] One of the primary mechanisms involves the disruption of the insect's central nervous system, often through interaction with receptors like the nicotinic acetylcholine receptor (nAChR).
-
3-Trifluoromethylpyridine (β-TFP): This isomer is the most commercially in-demand TFMP for pesticide production.[7] Its derivatives, such as the active ingredient in Flonicamid, function as selective feeding blockers in insects.
-
4-Trifluoromethylpyridine (γ-TFP): While less common in commercial insecticides than the other two isomers, derivatives of 4-TFP have been investigated. Their distinct electronic structure offers an alternative for scaffold hopping and overcoming resistance developed against other insecticide classes.
Fungicidal and Herbicidal Activity: Disrupting Cellular Machinery
In the agrochemical sector, TFMP derivatives are vital for crop protection.
-
2-Trifluoromethylpyridine (α-TFP): This isomer is prominent in fungicides like Fluopyram, which functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.[4] Other 2-TFP derivatives have been found to disrupt fungal cell membrane permeability and mitochondrial potential.[4] In herbicides like Thiazopyr, the 2-TFP moiety is part of a molecule that inhibits root growth by blocking microtubule assembly during cell division.[8]
-
3-Trifluoromethylpyridine (β-TFP): This isomer is found in successful herbicides like Fluazifop-butyl, which targets the acetyl-CoA carboxylase (ACCase) enzyme, essential for fatty acid synthesis in grasses.[7]
-
4-Trifluoromethylpyridine (γ-TFP): The 4-TFP isomer is present in the herbicide Pyroxsulam.[9] Its relatively lower commercial use compared to the other isomers suggests a more niche spectrum of activity or greater synthetic challenges.[8]
Pharmaceutical Applications: From Oncology to Virology
The metabolic stability and unique binding properties conferred by the TFMP group make it an attractive moiety in drug discovery.[1]
-
2-Trifluoromethylpyridine (α-TFP): Derivatives have been explored in oncology. For instance, esters and amides of 2-arylamino-6-trifluoromethyl-3-pyridinecarboxylic acids have been reported to possess antitumor properties.[10]
-
3-Trifluoromethylpyridine (β-TFP): This scaffold is present in various investigational drugs, leveraging its specific electronic and steric properties to achieve target selectivity.
-
4-Trifluoromethylpyridine (γ-TFP): This isomer has found success in modern pharmaceuticals. A notable example is the HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine , which contains a 4-TFP moiety.[11] This highlights the potential of the γ-isomer to form key interactions within enzyme active sites that are distinct from those achievable with the α- and β-isomers.
Mechanistic Insights: How Positional Isomerism Drives Function
The observed differences in bioactivity are rooted in molecular-level interactions. The position of the -CF₃ group directly influences the molecule's ability to bind to a target protein.
For example, in the context of enzyme inhibition, the pyridine nitrogen can act as a hydrogen bond acceptor. The basicity of this nitrogen is significantly reduced by the adjacent electron-withdrawing -CF₃ group in the 2-position, moderately reduced in the 4-position, and least affected in the 3-position. This modulation of pKa can be the determining factor in whether a hydrogen bond forms, thereby dictating binding affinity and inhibitory potency.
Similarly, the -CF₃ group itself can form favorable interactions (e.g., with hydrophobic pockets or through orthogonal multipolar interactions with backbone amides) within an active site. The specific location of the -CF₃ group on the ring—ortho, meta, or para to the nitrogen—determines its spatial projection and accessibility for such interactions.
Below is a conceptual diagram illustrating how a 2-TFP-containing inhibitor like Fluopyram interacts with its target, succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain.
Caption: Fig. 1: Mechanism of SDH Inhibition by a 2-TFP Derivative.
Comparative Bioactivity Data Summary
The following table summarizes the prevalent applications and known molecular targets for derivatives of each TFMP isomer, providing a clear comparative overview. Quantitative data (EC₅₀) for specific, exemplary compounds are included to illustrate relative potency.
| Isomer Position | Prevalent Bioactivity Class(es) | Common Molecular Target(s) | Example Compound | Example Target Organism | EC₅₀ / IC₅₀ |
| 2-TFP (α) | Fungicidal, Herbicidal, Insecticidal | Succinate Dehydrogenase (SDH), Microtubules, nAChRs | Fluopyram | Botrytis cinerea | ~19.10 mg/L[4] |
| 3-TFP (β) | Herbicidal, Insecticidal | Acetyl-CoA Carboxylase (ACCase), Chordotonal Organs | Fluazifop-butyl | Grass Weeds | Varies by species |
| 4-TFP (γ) | Pharmaceutical (Antiviral), Herbicidal | HIV Reverse Transcriptase, Acetolactate Synthase (ALS) | Doravirine | HIV-1 | Potent (nM range) |
Note: IC₅₀/EC₅₀ values are highly dependent on the specific derivative and assay conditions and are provided for illustrative purposes only.
Experimental Protocols for Bioactivity Assessment
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls and clear endpoints.
Protocol 1: Cell Viability/Cytotoxicity Assessment (MTT Assay)
This assay quantifies the metabolic activity of living cells, which is proportional to cell viability. It is a foundational tool for screening the cytotoxic effects of TFMP derivatives.[12][13]
Causality: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by mitochondrial dehydrogenases in metabolically active cells.[13] A decrease in formazan production in treated cells compared to untreated controls indicates cytotoxicity or a reduction in cell proliferation.
Caption: Fig. 2: Standard Workflow for an MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of each TFMP isomer derivative in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls (Self-Validation):
-
Negative Control: Wells with cells treated with vehicle (e.g., 0.1% DMSO) only. Represents 100% viability.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., doxorubicin). Validates assay sensitivity.
-
Blank Control: Wells with medium but no cells. Used for background subtraction.
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[14]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: After subtracting the blank, calculate cell viability as a percentage relative to the negative control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Enzyme Inhibition Assay (General)
This protocol provides a framework for assessing how TFMP isomers inhibit a specific enzyme target (e.g., SDH, acetylcholinesterase).
Causality: An effective inhibitor will bind to the enzyme and reduce its catalytic rate. By measuring the rate of product formation in the presence and absence of the inhibitor, we can quantify its potency (IC₅₀). The assay must be run under initial velocity conditions with substrate concentration at or below the Kₘ to accurately identify competitive inhibitors.[16]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and serial dilutions of the TFMP isomer derivatives.
-
Assay Setup (96-well plate):
-
Test Wells: Add buffer, enzyme solution, and inhibitor dilution.
-
Negative Control (100% activity): Add buffer, enzyme solution, and vehicle.
-
Positive Control: Add buffer, enzyme solution, and a known inhibitor for the target enzyme.
-
Blank (No enzyme): Add buffer, substrate, and inhibitor.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the absorbance or fluorescence (depending on the substrate) at regular intervals (e.g., every 30 seconds for 10-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the negative control.
-
Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value. Further kinetic studies (e.g., varying substrate concentration) can elucidate the mechanism of inhibition (competitive, non-competitive, etc.).[17][18]
-
Conclusion and Future Perspectives
The positional isomerism of the trifluoromethylpyridine scaffold is a critical determinant of biological activity. The existing landscape of commercial products and clinical candidates shows a clear divergence in application:
-
2-TFP is a versatile building block, particularly successful in fungicides and herbicides that target core cellular machinery.
-
3-TFP is a dominant isomer in agrochemicals, found in highly effective herbicides and insecticides.
-
4-TFP has shown significant promise in modern pharmaceuticals, demonstrating that its unique properties can be leveraged for high-selectivity drugs.
For researchers, this comparison underscores the importance of considering all three isomers in early-stage discovery. The path less traveled—exploring 4-TFP derivatives in agrochemicals or 2-TFP/3-TFP scaffolds for novel therapeutic targets—may yield compounds that overcome existing resistance or toxicity challenges. Future research should focus on direct, systematic comparative studies to build a predictive model linking isomeric position to bioactivity, accelerating the development of next-generation chemical solutions.
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A Comprehensive Guide to the Validation of an Analytical Method for 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is underpinned by rigorous analytical scrutiny. The molecule 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine, a potential intermediate or active pharmaceutical ingredient (API), is no exception. Its efficacy and safety are directly linked to its purity, potency, and quality, which can only be assured through a robust, validated analytical method.
This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. We will move beyond a simple checklist of steps, focusing instead on the scientific rationale behind each validation parameter. The objective is to establish, with documented evidence, that the analytical procedure is unequivocally "fit for purpose".[1][2] The framework for this validation is built upon the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), the globally recognized standard for analytical procedure validation.[3][4][5]
Pillar 1: Method Specificity and the Role of Forced Degradation
The cornerstone of any analytical method validation is specificity .[6] Specificity is the ability of the method to produce a signal that is solely dependent on the analyte of interest, free from interference from other components such as impurities, degradation products, or matrix components.[1][7] For a quantitative method, demonstrating specificity is not merely about identifying the correct peak; it is about proving that co-eluting impurities are not inflating the analyte's signal, which would lead to an overestimation of potency.
To challenge the specificity of our HPLC method, we employ a technique known as forced degradation or stress testing.[8] The goal is not to destroy the molecule completely but to intentionally generate a representative pool of likely degradation products, typically aiming for 5-20% degradation.[8] This allows us to prove that our method can separate the intact API from its potential degradants that might form during manufacturing, shipping, or storage.[9][10]
Experimental Protocol: Forced Degradation Studies
-
Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M Hydrochloric Acid (HCl). Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M Sodium Hydroxide (NaOH), and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[9]
-
Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% Hydrogen Peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation : Expose the solid powder of the API to 105°C for 24 hours. Prepare a 0.1 mg/mL solution in the mobile phase.
-
Photolytic Degradation : Expose a 0.1 mg/mL solution of the API to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]
-
Analysis : Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method with a Photodiode Array (PDA) detector.
Data Interpretation and Causality
The PDA detector is critical here. For the main analyte peak in each chromatogram, we perform a peak purity analysis. This algorithm compares spectra across the entire peak. A "pure" peak will show no significant spectral differences between the upslope, apex, and downslope, confirming that no other compound is co-eluting. The ability to resolve the parent peak from all degradation products demonstrates the method's stability-indicating nature.[12]
Comparative Data: Specificity Results
| Stress Condition | % Degradation of API | Number of Degradant Peaks | Resolution (Rs) of API from Closest Peak | Peak Purity Index |
| Acid Hydrolysis (0.1M HCl, 60°C) | 12.5% | 2 | > 2.0 | > 0.999 |
| Base Hydrolysis (0.1M NaOH, 60°C) | 8.2% | 1 | > 2.0 | > 0.999 |
| Oxidation (3% H₂O₂) | 18.1% | 3 | > 2.0 | > 0.999 |
| Thermal (105°C) | 4.5% | 1 | > 2.0 | > 0.999 |
| Photolytic (ICH Q1B) | 6.7% | 2 | > 2.0 | > 0.999 |
A resolution value (Rs) > 2.0 indicates baseline separation between two peaks. A Peak Purity Index > 0.999 indicates no co-eluting impurities.
Pillar 2: Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[13][14] The Range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[13] This is non-negotiable for a quantitative assay, as it validates the mathematical relationship used to calculate the concentration of an unknown sample from its instrument response.
Experimental Protocol: Linearity Study
-
Prepare a Stock Solution : Accurately weigh and prepare a primary stock solution of this compound at a concentration of 1.0 mg/mL.
-
Create Calibration Standards : Perform serial dilutions to prepare at least five concentration levels. For an assay of a drug substance, the range typically covers 80% to 120% of the target concentration.[7] For example, if the target assay concentration is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL.
-
Analysis : Inject each concentration level in triplicate.
-
Data Evaluation : Plot the average peak area against the known concentration. Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²).
Data Interpretation and Trustworthiness
The trustworthiness of the method's quantitation is established by the correlation coefficient (r²). An r² value of >0.995 is generally considered evidence of a strong linear relationship.[15] Additionally, a visual inspection of the calibration curve and the residual plot is crucial. The data points should be randomly scattered around the zero line on the residual plot, indicating that a linear model is a good fit.
Comparative Data: Linearity Results
| Parameter | Result | Acceptance Criteria |
| Range | 80 - 120 µg/mL | Covers the expected working range |
| Correlation Coefficient (r²) | 0.9998 | r² > 0.995 |
| Y-intercept | Minimal (close to zero) | Should not be significantly different from zero |
| Residual Plot | Random scatter | No discernible pattern |
Pillar 3: Accuracy and Precision
While often used interchangeably in casual language, accuracy and precision are distinct and critical validation parameters.[16][17]
-
Accuracy : This is a measure of trueness, or how close the experimental result is to the true value.[6][18]
-
Precision : This measures the degree of scatter or agreement between a series of measurements of the same sample.[6][19] A method can be precise without being accurate. Our goal is a method that is both.[16]
Experimental Protocol: Accuracy (Recovery Method)
-
Prepare a Placebo Matrix : If validating for a drug product, prepare a mixture of all excipients without the API.
-
Spike Samples : Add known amounts of the API stock solution to the placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis : Analyze the spiked samples and calculate the concentration of the API using the previously established calibration curve.
-
Calculate Recovery : Determine the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
Experimental Protocol: Precision (Repeatability and Intermediate)
-
Repeatability (Intra-assay precision) : On the same day, using the same instrument and analyst, perform at least six replicate analyses of a homogeneous sample at 100% of the target concentration.
-
Intermediate Precision (Inter-assay precision) : Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate RSD : For both studies, calculate the mean, standard deviation, and the Relative Standard Deviation (%RSD).
Comparative Data: Accuracy and Precision Results
Accuracy (% Recovery)
| Spiked Level | Replicate 1 | Replicate 2 | Replicate 3 | Mean Recovery | Acceptance Criteria |
| 80% | 99.5% | 100.2% | 99.8% | 99.8% | 98.0% - 102.0% |
| 100% | 100.5% | 100.1% | 99.6% | 100.1% | 98.0% - 102.0% |
| 120% | 99.1% | 99.9% | 100.3% | 99.8% | 98.0% - 102.0% |
Precision (% RSD)
| Precision Level | Mean Assay Value (n=6) | % RSD | Acceptance Criteria |
| Repeatability | 100.2% | 0.45% | RSD ≤ 1.0% |
| Intermediate Precision | 100.5% | 0.68% | RSD ≤ 2.0% |
Pillar 4: Robustness
A method that only works under perfect conditions is of little practical use. Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters.[20][21] This study is a critical predictor of the method's performance during routine use in different labs with different instruments and analysts.[22]
Experimental Protocol: Robustness Study
-
Identify Critical Parameters : For a typical HPLC method, these include:
-
Systematic Variation : Vary one parameter at a time while keeping others at the nominal method conditions.
-
Analysis : Analyze a standard solution under each varied condition.
-
Evaluate Impact : Assess the impact of each change on critical system suitability parameters like retention time, peak asymmetry (tailing factor), and resolution from the nearest impurity.
Comparative Data: Robustness Results
| Parameter Varied | Variation | Retention Time Shift | Peak Asymmetry | Resolution (Rs) | System Suitability |
| Nominal | - | - | 1.1 | > 2.0 | Pass |
| Flow Rate | -0.1 mL/min | +10% | 1.1 | > 2.0 | Pass |
| +0.1 mL/min | -9% | 1.1 | > 2.0 | Pass | |
| Column Temp | -5 °C | +4% | 1.2 | > 2.0 | Pass |
| +5 °C | -4% | 1.1 | > 2.0 | Pass | |
| Organic Phase | -2% | +12% | 1.2 | > 2.0 | Pass |
| +2% | -11% | 1.1 | > 2.0 | Pass |
The results show that while retention times shift predictably, the critical parameters of peak shape and resolution remain well within acceptable limits, indicating a robust method.
Alternative Methodologies: A Comparative Overview
While HPLC-UV is the workhorse for routine quality control due to its robustness and cost-effectiveness, other techniques could be considered for specific applications involving this compound.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) : This method offers significantly higher sensitivity and selectivity compared to HPLC-UV.
-
Pro : Ideal for identifying unknown degradation products during forced degradation studies by providing mass information. It is the gold standard for quantifying trace-level impurities or for bioanalytical studies (measuring drug levels in plasma).
-
Con : More expensive, requires more specialized expertise, and can be less robust for routine QC compared to a well-developed UV method.
-
-
GC (Gas Chromatography) :
-
Pro : Could be suitable if the analyte is volatile and thermally stable. It is excellent for analyzing residual solvents.
-
Con : this compound is likely not volatile enough for direct GC analysis without derivatization, adding complexity and potential variability to the method.[25]
-
For its intended purpose—the routine, accurate quantification of the API—the validated HPLC-UV method represents the optimal balance of performance, reliability, and accessibility.
Conclusion
The validation of an analytical method is a systematic journey that builds a comprehensive evidence file. For this compound, by rigorously testing for specificity, linearity, range, accuracy, precision, and robustness, we have demonstrated that the proposed HPLC method is fit for its intended purpose.[26][27] This self-validating system, grounded in the principles of the ICH, ensures that every future measurement of this molecule will be reliable, consistent, and accurate—the very foundation of pharmaceutical quality and patient safety.[2]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Assay Analysis. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from [Link]
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Fiveable. (n.d.). Accuracy, precision, and error analysis | Analytical Chemistry Class Notes. Retrieved from [Link]
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LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Accuracy and Precision in Analytical Chemistry. Retrieved from [Link]
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Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. Retrieved from [Link]
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Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
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Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
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Slideshare. (n.d.). Accuracy and precision presentation. Retrieved from [Link]
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Scribd. (n.d.). Analytical Method Accuracy & Precision. Retrieved from [Link]
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SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
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Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Pharma Pathway. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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BioPharm International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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ACS Omega. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. Retrieved from [Link]
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ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
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PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
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Analytical Chemistry. (n.d.). A novel GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in sildenafil and vardenafil drug substances. Retrieved from [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
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National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (n.d.). Validation/Verification of Analytical Procedures. Retrieved from [Link]
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American Chemical Society Publications. (n.d.). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Retrieved from [Link]
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A Technical Guide to the Structure-Activity Relationship of Trifluoromethylpyridine Piperazine Analogs
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. Among these, the trifluoromethylpyridine piperazine scaffold has emerged as a particularly fruitful area of investigation, yielding compounds with a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile chemical class, offering a comparative overview of analog performance supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.
The Strategic Advantage of the Trifluoromethylpyridine Piperazine Moiety
The trifluoromethyl (CF3) group is a powerful tool in the medicinal chemist's arsenal, renowned for its ability to enhance a molecule's metabolic stability, modulate its lipophilicity and pKa, and improve its binding affinity to biological targets.[1] The strong carbon-fluorine bonds within the CF3 group are resistant to metabolic degradation, often leading to an extended in vivo half-life.[1] When appended to a pyridine ring, the electron-withdrawing nature of the CF3 group can significantly influence the electronic properties of the aromatic system.
The piperazine ring, a privileged scaffold in medicinal chemistry, serves as a versatile linker, allowing for the exploration of diverse chemical space through modifications at its N1 and N4 positions.[2] This inherent modularity enables the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2] The combination of the trifluoromethylpyridine and piperazine moieties thus creates a powerful platform for the development of novel therapeutics targeting a range of biological entities, from G-protein coupled receptors (GPCRs) to kinases and beyond.
Comparative Analysis of Biological Activity: A Focus on Serotonin Receptors and Anticancer Applications
To illustrate the nuanced structure-activity relationships of trifluoromethylpyridine piperazine analogs, we will delve into two distinct therapeutic areas where this scaffold has shown significant promise: serotonin receptor modulation and anticancer activity.
Serotonin Receptor Affinity: Unraveling the Impact of Substitution
The serotonin (5-HT) system is a critical regulator of numerous physiological and psychological processes, making its receptors prime targets for the treatment of central nervous system (CNS) disorders. The trifluoromethylphenylpiperazine (TFMPP) scaffold has been extensively studied for its interaction with various 5-HT receptor subtypes.[1][2][3][4][5]
A key study systematically investigated the impact of adding a methylenedioxybenzyl (MDBP) group to the piperazine nitrogen of TFMPP, providing valuable quantitative data on binding affinities (Ki values) at several 5-HT receptors.[3][4]
Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Trifluoromethylphenylpiperazine Analogs [3][4]
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C |
| 3-TFMPP | 288 | 132 | 282 | 269 | >1000 | 62 |
| 3-TFMPP-3,4-MDBP | 188 | >1000 | >1000 | >1000 | 230 | 185 |
| 2-TFMPP-3,4-MDBP | >1000 | >1000 | >1000 | 350 | 150 | 250 |
| 4-TFMPP-3,4-MDBP | >1000 | >1000 | >1000 | >1000 | 190 | 210 |
Key SAR Insights for Serotonin Receptor Ligands:
-
Position of the Trifluoromethyl Group: The position of the CF3 group on the phenyl ring is critical for receptor affinity and selectivity. The parent compound, 3-TFMPP, exhibits the highest affinity for the 5-HT2C receptor.[3]
-
N-Substitution on the Piperazine Ring: The addition of a bulky methylenedioxybenzyl group to the piperazine nitrogen generally leads to a decrease in affinity for most 5-HT1 receptor subtypes.[3][4] However, it can introduce or enhance affinity for the 5-HT2B receptor.[3][4]
-
Regioisomeric Effects: The specific placement of the methylenedioxy group on the benzyl substituent also influences receptor interaction. For instance, the 3-TFMPP-3,4-MDBP analog retains some affinity for the 5-HT1A receptor, while other isomers do not.[3][4]
Caption: Structure-Activity Relationship for Serotonin Receptor Affinity.
Anticancer Activity: Targeting Cancer Cell Proliferation
The trifluoromethylpyridine piperazine scaffold has also been explored for its potential as an anticancer agent. Various derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.
Table 2: In Vitro Anticancer Activity (IC50, µM) of Trifluoromethyl-Containing Heterocyclic Analogs
| Compound | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | Reference |
| Compound A | 0.35 | 3.24 | 5.12 | [6] |
| Compound B | >50 | 25.4 | >50 | [7] |
| Compound C | 1.25 | 1.03 | - | [8] |
Note: The compounds listed are representative examples from different studies and may have different core heterocyclic structures, but all contain a trifluoromethyl group and demonstrate anticancer activity.
Key SAR Insights for Anticancer Agents:
-
Heterocyclic Core: The nature of the heterocyclic ring system attached to the trifluoromethyl group plays a crucial role in determining the anticancer potency and spectrum of activity.
-
Substituents on the Piperazine Ring: Modifications to the piperazine moiety can significantly impact cytotoxicity. For instance, the introduction of specific aryl groups can enhance activity against certain cancer cell lines.
-
Mechanism of Action: The anticancer activity of these compounds can be attributed to various mechanisms, including the inhibition of kinases such as EGFR, or the induction of apoptosis.[6]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
Abstract
This guide provides a comprehensive analysis of potential antibody cross-reactivity with the novel antipsychotic agent, 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine, a known dopamine D2 and serotonin 5-HT2A receptor antagonist. As this small molecule enters various stages of research and development, understanding its potential to interfere with immunoassays is critical for generating reliable data. We will explore the structural basis for potential cross-reactivity, compare hypothetical antibody performance, and provide detailed, validated protocols for researchers to assess and mitigate these off-target interactions in their own laboratories. This guide is intended for researchers, scientists, and drug development professionals working with this compound or structurally related molecules.
Introduction: The Challenge of Small Molecule Interference in Immunoassays
This compound is a piperazine-containing compound that has been investigated for its potential as an antipsychotic agent due to its activity as a dopamine D2 and serotonin 5-HT2A receptor antagonist. The development of any small molecule therapeutic requires a deep understanding of its pharmacological profile and its behavior in various analytical assays. Immunoassays, which rely on the specific binding of antibodies to their targets, are a cornerstone of drug discovery and development, used for pharmacokinetics (PK), pharmacodynamics (PD), and biomarker studies.
However, the specificity of antibodies is not absolute. Small molecules can sometimes bind non-specifically to antibodies, a phenomenon known as cross-reactivity or interference. This can lead to erroneous results, such as false positives or negatives, and can significantly impact the interpretation of experimental data. This guide will provide a framework for understanding and evaluating the potential cross-reactivity of antibodies with this compound.
Structural Basis for Potential Cross-Reactivity
The potential for an antibody to cross-react with this compound is rooted in its chemical structure. The molecule is a derivative of piperazine, a common scaffold in many biologically active compounds.
Key Structural Features:
-
Piperazine Ring: A six-membered ring containing two nitrogen atoms at opposite positions. This is a very common motif in drug development.
-
Pyridinyl Group: A pyridine ring attached to the piperazine core.
-
Trifluoromethyl Group: A common functional group in pharmaceuticals that can influence binding properties.
An antibody developed against a different drug or endogenous molecule that also contains a piperazine or pyridinyl moiety could potentially recognize this compound. For instance, an antibody designed to detect a drug like olanzapine, which has a related piperazine-like structure, might show some degree of cross-reactivity.
Comparative Analysis of Hypothetical Antibody Cross-Reactivity
To illustrate the importance of assessing cross-reactivity, let's consider a hypothetical scenario where we are developing an immunoassay for a biomarker (Biomarker X) in samples from subjects treated with this compound. We have two candidate anti-Biomarker X monoclonal antibodies, mAb-A and mAb-B. We must determine if the presence of the drug interferes with the assay.
Table 1: Hypothetical Cross-Reactivity Data for Two Candidate Antibodies
| Parameter | Antibody mAb-A | Antibody mAb-B | Interpretation |
| Target Antigen | Biomarker X | Biomarker X | Both antibodies are intended for the same target. |
| EC50 for Biomarker X | 5 ng/mL | 6 ng/mL | Both antibodies show similar high affinity for the target antigen. |
| Cross-Reactivity with Drug (%) | 15% | < 0.1% | mAb-A shows significant cross-reactivity, while mAb-B is highly specific. |
| Assay Signal in Spiked Samples | False Positive Signal | No Interference | The presence of the drug would likely lead to artificially inflated results with mAb-A. |
| Recommendation | Not suitable for this study | Recommended for use | mAb-B is the superior choice for this application due to its low cross-reactivity. |
This hypothetical data underscores the necessity of empirical testing. Even antibodies raised against the same target can have vastly different off-target binding profiles.
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is required to definitively characterize the cross-reactivity of an antibody with a small molecule like this compound. The following workflow, centered around a competitive ELISA, is a robust method for this purpose.
Caption: Workflow for assessing small molecule cross-reactivity using competitive ELISA.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a self-validating system to quantify the degree of interference.
A. Materials and Reagents:
-
High-binding 96-well ELISA plates
-
Candidate antibody (e.g., anti-Biomarker X)
-
Target antigen (e.g., recombinant Biomarker X)
-
This compound
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (e.g., PBST: 0.05% Tween-20 in PBS)
-
Assay Diluent (e.g., 1% BSA in PBST)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Plate reader
B. Step-by-Step Procedure:
-
Antigen Coating:
-
Dilute the target antigen to 1-2 µg/mL in Coating Buffer.
-
Add 100 µL/well to a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Preparation of Inhibition Samples:
-
Prepare a serial dilution of this compound in Assay Diluent. Start from a high concentration (e.g., 1 mM) and perform 1:10 dilutions.
-
Dilute the primary antibody to its EC50 concentration (predetermined) in Assay Diluent.
-
Mix the diluted antibody 1:1 with each drug dilution. Also, prepare a control with antibody mixed with Assay Diluent only (0% inhibition) and a blank with Assay Diluent only (100% inhibition).
-
Incubate this mixture for 30 minutes at room temperature.
-
-
Competitive Binding:
-
Add 100 µL/well of the antibody/drug mixtures to the antigen-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Detection:
-
Add 100 µL/well of the diluted HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
Add 50 µL/well of Stop Solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm.
-
Plot the absorbance against the logarithm of the drug concentration.
-
Use a four-parameter logistic (4PL) curve fit to determine the IC50 value (the concentration of the drug that causes 50% inhibition of the antibody binding).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reactant) * 100
-
Conclusion and Recommendations
The potential for this compound to cause interference in immunoassays is a critical consideration for any research involving this compound. We have demonstrated that a systematic evaluation of antibody cross-reactivity is not only necessary but also straightforward to implement. By employing a robust competitive ELISA workflow, researchers can:
-
Select the right antibody: Choose antibody clones with minimal or no cross-reactivity to the drug.
-
Validate existing assays: Ensure that the presence of the drug does not compromise the integrity of established immunoassays.
It is our strong recommendation that any laboratory using antibodies in the presence of this compound or structurally similar compounds perform this type of validation as a standard part of their experimental design.
References
-
PubChem. (n.d.). 1-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine. National Center for Biotechnology Information. Retrieved from [Link]
A Comparative Guide to the Biological Target Validation of Phenylpiperazine-Class Serotonergic Modulators
A Note on the Subject Compound: This guide centers on the biological target validation of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), a well-characterized psychoactive compound. The methodologies and comparative framework presented herein are directly applicable to novel derivatives such as 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine. While the specific biological activity of this novel derivative is not yet extensively documented in public literature, its structural similarity to TFMPP suggests a high probability of interaction with serotonergic pathways. The validation principles detailed below provide a robust roadmap for the investigation of such novel chemical entities.
Introduction: The Serotonergic System as a Therapeutic Target
The serotonergic system, with its array of 5-hydroxytryptamine (5-HT) receptors, is a cornerstone of neuroscience research and a pivotal target for therapeutic intervention in a host of psychiatric and neurological disorders. Phenylpiperazine derivatives, such as TFMPP, have emerged as valuable pharmacological tools for dissecting the complex signaling of this system.[1][2] TFMPP is a non-selective serotonin receptor agonist and releasing agent, exhibiting affinity for multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C, as well as the serotonin transporter (SERT).[1] This promiscuity, while limiting its therapeutic potential, makes it an excellent case study for comprehensive target validation.
This guide provides a comparative analysis of experimental methodologies for validating the biological targets of TFMPP and its alternatives, offering researchers a scientifically grounded framework for their own drug discovery programs.
Comparative Analysis of Primary Biological Targets
The primary biological targets for TFMPP and related phenylpiperazines are members of the serotonin receptor family.[1][2] The validation process for a compound like TFMPP involves not only identifying these targets but also quantifying its affinity and functional activity at each subtype in comparison to other known serotonergic agents. A key alternative and comparator in many studies is meta-chlorophenylpiperazine (mCPP), another phenylpiperazine with a distinct but overlapping serotonergic profile.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | SERT (EC50, nM) |
| TFMPP | 288–1,950 | 30–132 | 160–269 | 62 | 121 (release) |
| mCPP | 158 | 31 | 93 | 24 | >10,000 (release) |
| Data synthesized from available literature.[1] |
The data clearly indicates that while both compounds have significant affinity for multiple 5-HT receptors, their relative potencies differ. For instance, TFMPP is a potent serotonin releaser via SERT, a property not significantly shared by mCPP.[1] This distinction is critical and underscores the necessity of a multi-pronged validation approach.
Experimental Workflows for Target Validation
A robust target validation strategy proceeds from in vitro characterization to in vivo functional assessment. The following protocols represent a standard, yet comprehensive, workflow for a compound like this compound.
Workflow for In Vitro Target Validation
Caption: Workflow for in vitro biological target validation.
Protocol 1: Radioligand Binding Assays
This protocol determines the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound for a panel of human serotonin receptors (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C).
Materials:
-
Cell membranes expressing the human 5-HT receptor subtype of interest.
-
A specific radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand).
-
Assay buffer, scintillation fluid, filter plates, and a scintillation counter.
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a 96-well filter plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate the plates to allow binding to reach equilibrium.
-
Rapidly filter the contents of the plates and wash to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound (concentration that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Trustworthiness: This method is highly reproducible and provides a quantitative measure of target engagement. The use of specific radioligands and controls ensures the validity of the results.
Protocol 2: Functional Assays (cAMP Measurement for Gi/o-coupled Receptors)
This protocol determines whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.
Objective: To characterize the functional activity of this compound at the 5-HT1A receptor, a Gi/o-coupled receptor that inhibits adenylyl cyclase.
Materials:
-
A stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound and a known 5-HT1A agonist (e.g., 8-OH-DPAT).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA).
Methodology:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.
-
An agonist will inhibit the forskolin-induced cAMP production in a dose-dependent manner.
-
To test for antagonist activity, co-incubate the test compound with a known agonist and observe any rightward shift in the agonist's dose-response curve.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists).
Causality: The Gi/o alpha subunit of the 5-HT1A receptor directly inhibits adenylyl cyclase. Therefore, a reduction in forskolin-stimulated cAMP levels is a direct measure of receptor activation by an agonist.
In Vivo Target Validation: Assessing Physiological Relevance
In vitro data must be corroborated with in vivo studies to ensure that target engagement translates to a physiological effect. For serotonergic compounds, specific behavioral models in rodents are well-established.
Serotonergic Signaling Pathway
Caption: TFMPP's mechanism of action at the serotonergic synapse.
Protocol 3: Head-Twitch Response (HTR) in Rodents
This assay is a classic behavioral model for assessing 5-HT2A receptor activation.[1]
Objective: To determine if this compound induces the head-twitch response, indicative of 5-HT2A receptor agonism.
Materials:
-
Male C57BL/6J mice.
-
Test compound, a positive control (e.g., DOI, a selective 5-HT2A agonist), and a vehicle control.
-
Observation chambers.
Methodology:
-
Acclimate the mice to the observation chambers.
-
Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal injection).
-
Place the mice individually back into the observation chambers.
-
Record the number of head twitches over a specified period (e.g., 30 minutes).
-
Compare the number of head twitches in the test compound group to the control groups.
-
To confirm 5-HT2A mediation, a separate cohort can be pre-treated with a selective 5-HT2A antagonist before administration of the test compound. A significant reduction in HTR would confirm target engagement.
Expertise & Experience: The HTR is a highly specific behavior and a reliable proxy for 5-HT2A-mediated psychedelic-like effects in humans.[1] Careful observation and scoring by a trained experimenter are crucial for data quality.
Conclusion
The biological target validation of a novel compound like this compound requires a systematic and multi-faceted approach. By leveraging the extensive knowledge base established for analogues such as TFMPP, researchers can efficiently design and execute a validation strategy. This process, beginning with in vitro binding and functional assays to establish a molecular profile, and culminating in in vivo behavioral studies to demonstrate physiological relevance, provides the necessary evidence to confirm target engagement and guide further drug development efforts. The comparative framework presented here, grounded in established protocols and scientific rationale, offers a clear path forward for characterizing the next generation of serotonergic modulators.
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The piperazine scaffold is a cornerstone in modern medicinal chemistry, lauded for its versatile physicochemical properties that often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1] Its presence in numerous FDA-approved drugs, particularly in oncology, underscores its significance.[2][3] However, the journey from a promising in vitro result to a clinically effective therapeutic is fraught with challenges, with a significant number of candidates failing due to a disconnect between their activity in a culture dish and a living organism.
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of related piperazine compounds, offering researchers, scientists, and drug development professionals a deeper understanding of this critical translational gap. We will delve into the experimental data of representative piperazine derivatives in anticancer and anti-tuberculosis applications, providing detailed, self-validating protocols and exploring the causal relationships that govern their efficacy in different biological contexts.
The Piperazine Advantage: A Privileged Scaffold
The six-membered ring containing two nitrogen atoms at positions 1 and 4 provides a unique combination of structural rigidity and opportunities for functionalization. This allows for the precise orientation of pharmacophoric groups and the modulation of properties like solubility and bioavailability, which are crucial for in vivo success.[1] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[4][5]
Part 1: Anticancer Piperazine Derivatives - From Cell Culture to Xenograft Models
A significant area of research for piperazine compounds is in the development of novel anticancer agents.[3] Here, we compare the efficacy of a representative N-alkylated piperazine derivative, herein referred to as Compound 78 , which has shown promise in prostate cancer models.[5]
In Vitro Efficacy Assessment: The Foundation of Discovery
The initial evaluation of an anticancer compound's efficacy invariably begins with in vitro cytotoxicity assays. These assays provide a rapid and cost-effective method to determine the concentration at which a compound can inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6][7]
This protocol is designed to be a self-validating system, with appropriate controls to ensure the reliability of the results.
-
Cell Culture and Seeding:
-
Rationale: To establish a healthy and reproducible cell population for testing.
-
Procedure: Culture human prostate cancer cells (e.g., PC-3) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Harvest cells using trypsin-EDTA and perform a viable cell count using a hemocytometer or automated cell counter. Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Rationale: To expose the cancer cells to a range of concentrations of the test compound to determine the dose-response relationship.
-
Procedure: Prepare a stock solution of Compound 78 in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including controls, should be less than 0.5% to avoid solvent-induced toxicity. Replace the medium in the 96-well plate with 100 µL of the medium containing the different concentrations of Compound 78. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate for 48 hours.
-
-
MTT Assay:
-
Rationale: The MTT assay measures the metabolic activity of the cells, which is an indicator of cell viability.[8]
-
Procedure: After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[9] The viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Rationale: To dissolve the formazan crystals and quantify the amount of product, which is proportional to the number of viable cells.
-
Procedure: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Rationale: To calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits 50% of cell growth.
-
Procedure: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
| Compound | Cell Line | Assay | In Vitro Efficacy (IC₅₀/GI₅₀) | Reference |
| Compound 78 | PC-3 (Prostate) | MTT | Value not specified, but showed promise | [5] |
| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | NCI60 | GI₅₀ = 1.00 µM | [1] |
| Arylpiperazine derivative (7c) | A549 (Lung) | MTT | IC₅₀ = 5.24 µM | [4] |
| Arylpiperazine derivative (7c) | Hela (Cervical) | MTT | IC₅₀ = 0.19 µM | [4] |
| Arylpiperazine derivative (7c) | SGC7901 (Gastric) | MTT | IC₅₀ = 0.41 µM | [4] |
Table 1: Comparative in vitro efficacy of selected anticancer piperazine derivatives.
In Vivo Efficacy Assessment: The Preclinical Proving Ground
While in vitro assays are essential for initial screening, the true test of a compound's potential lies in its performance in a living organism. The tumor xenograft model in immunodeficient mice is a widely accepted preclinical model to evaluate the in vivo efficacy of anticancer drugs.[10][11][12]
Caption: Workflow for the in vivo efficacy assessment of Compound 78 in a PC-3 xenograft mouse model.
-
Animal Model and Cell Implantation:
-
Rationale: To establish a human tumor in a host that will not reject it, allowing for the evaluation of the compound's effect on tumor growth.
-
Procedure: Use male athymic nude mice (4-6 weeks old). Subcutaneously inject 5 x 10⁶ PC-3 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.[11]
-
-
Tumor Growth Monitoring and Randomization:
-
Rationale: To ensure that treatment begins when tumors are established and to create comparable treatment groups.
-
Procedure: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2. When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Rationale: To deliver the test compound to the tumor-bearing mice in a consistent and reproducible manner.
-
Procedure: Prepare a formulation of Compound 78 suitable for intraperitoneal (i.p.) or oral (p.o.) administration. Administer the compound at a predetermined dose (e.g., 30 mg/kg) daily for a specified period (e.g., 21 days).[2] The control group should receive the vehicle alone.
-
-
Efficacy Evaluation:
-
Rationale: To quantify the effect of the compound on tumor growth.
-
Procedure: Continue to measure tumor volume and body weight throughout the study. The primary endpoint is tumor growth inhibition (TGI), calculated as: [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100. At the end of the study, euthanize the mice and excise the tumors for weight measurement and histopathological analysis.
-
| Compound | Model | Dosage | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Compound 78 | PC-3 Xenograft | 30 mg/kg/day | 74.7% | [2] |
| Arylpiperazine derivative (7c) | SGC7901 Xenograft | Not specified | Obvious inhibitory effect | [4] |
Table 2: Comparative in vivo efficacy of selected anticancer piperazine derivatives.
Part 2: Anti-Tuberculosis Piperazine Derivatives - A Different Battlefield
The emergence of drug-resistant tuberculosis necessitates the development of new therapeutics. Piperazine-containing benzothiazinones, such as TZY-5-84 , have shown potent activity against Mycobacterium tuberculosis (Mtb) by inhibiting the essential enzyme DprE1.[5]
In Vitro Efficacy: Determining the Minimum Inhibitory Concentration (MIC)
For antimicrobial agents, the key in vitro metric is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound | Strain | Assay | In Vitro Efficacy (MIC) | Reference |
| TZY-5-84 | Mtb H37Rv | Microplate Alamar Blue Assay | 0.014 - 0.015 mg/L | [5] |
| PBTZ169 (Comparator) | Mtb H37Rv | Not specified | Not specified | [5] |
Table 3: In vitro efficacy of the anti-tuberculosis piperazine derivative TZY-5-84.
In Vivo Efficacy: Murine Model of Tuberculosis
The efficacy of anti-tuberculosis drugs is evaluated in murine infection models, where the reduction in bacterial load in the lungs is the primary endpoint.
| Compound | Model | Dosage | In Vivo Efficacy (Reduction in Lung CFU) | Reference |
| TZY-5-84 | Murine Infection Model | 12.5 mg/kg | Comparable to PBTZ169 at 25 mg/kg | [5] |
| PBTZ169 (Comparator) | Murine Infection Model | 25 mg/kg | Significant reduction in lung CFU | [5] |
Table 4: In vivo efficacy of the anti-tuberculosis piperazine derivative TZY-5-84.
Discussion: Correlating In Vitro and In Vivo Efficacy
The ultimate goal of preclinical studies is to predict the clinical efficacy of a drug candidate. However, the correlation between in vitro potency and in vivo efficacy is often not straightforward.[13]
Factors Influencing the In Vitro-In Vivo Correlation (IVIVC)
Caption: Factors influencing the correlation between in vitro and in vivo efficacy.
Several key factors can explain the discrepancies often observed between in vitro and in vivo results:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its concentration and persistence at the target site in vivo. A compound with excellent in vitro potency may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor or infected tissue, leading to suboptimal efficacy in vivo.[14] Piperazine derivatives are often utilized to improve these pharmacokinetic properties.[1]
-
Metabolism: The liver is the primary site of drug metabolism. A compound that is stable in cell culture may be rapidly metabolized in the liver, leading to a short half-life and reduced efficacy. In vitro metabolic stability assays using liver microsomes can help predict this.[14]
-
Target Engagement in a Complex Environment: The in vivo environment is significantly more complex than a 2D cell culture. The presence of the extracellular matrix, interactions with other cell types, and physiological barriers can all influence a drug's ability to reach and interact with its target.
-
Toxicity: A compound may exhibit potent efficacy but also unacceptable toxicity at the required therapeutic dose, limiting its clinical utility.
For Compound 78 , the significant tumor growth inhibition observed in vivo suggests that it possesses favorable pharmacokinetic properties that allow it to reach the tumor at a sufficient concentration to exert its cytotoxic effects. Similarly, the in vivo efficacy of TZY-5-84 at a lower dose compared to the comparator suggests it may have an improved pharmacokinetic profile.
Conclusion
The piperazine scaffold continues to be a valuable asset in the medicinal chemist's toolbox. However, a thorough understanding of the factors that govern the translation from in vitro activity to in vivo efficacy is paramount for the successful development of new therapeutics. This guide has provided a framework for comparing the efficacy of piperazine compounds in different biological contexts, emphasizing the importance of robust, self-validating experimental protocols and a critical analysis of the data. By bridging the gap between the culture dish and the preclinical model, we can increase the probability of translating promising laboratory findings into life-saving medicines.
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The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro... (n.d.). ResearchGate. [Link]
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Spectroscopic Journey: A Comparative Analysis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine and Its Precursors
This guide provides an in-depth spectroscopic comparison of the pharmacologically relevant compound, 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine, and its direct synthetic precursors, 2-chloro-5-(trifluoromethyl)pyridine and 1-methylpiperazine. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural transformations that occur during synthesis, offering a clear and validated pathway for compound identification and purity assessment. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their work.
Introduction: The Synthetic Pathway
The target compound, this compound, is typically synthesized via a nucleophilic aromatic substitution reaction. In this process, the secondary amine of 1-methylpiperazine displaces the chlorine atom on the 2-position of the 2-chloro-5-(trifluoromethyl)pyridine ring. This reaction forms a new carbon-nitrogen bond, linking the piperazine and pyridine moieties.
Understanding the distinct spectroscopic signatures of the starting materials is paramount to confirming the successful formation of the final product. The disappearance of precursor-specific signals and the emergence of new signals corresponding to the final structure provide definitive proof of the chemical transformation.
Caption: General workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds (e.g., C-H, N-H, C=N). [1]It is particularly useful for identifying the presence or absence of key functional groups.
Protocol: A small amount of the sample is analyzed, often using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The resulting spectrum plots transmittance or absorbance against wavenumber (cm⁻¹).
Mass Spectrometry (MS)
MS is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. [2]It provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns. [3] Protocol: The sample is introduced into the mass spectrometer, where it is ionized (e.g., by Electron Ionization, EI). The ions are then separated by their m/z ratio and detected. The resulting mass spectrum shows the relative abundance of each ion.
Spectroscopic Data Comparison
The following sections detail the key spectroscopic features of the precursors and the final product. The transformation is confirmed by observing the predictable changes in their respective spectra.
Precursor: 2-chloro-5-(trifluoromethyl)pyridine
| Technique | Key Observations & Data |
| ¹H NMR (CDCl₃) | Three signals in the aromatic region: δ ~8.69 ppm (d, 1H), δ ~7.90 ppm (dd, 1H), δ ~7.50 ppm (d, 1H). [4] |
| ¹³C NMR (CDCl₃) | Signals corresponding to the pyridine ring carbons, including one attached to the electron-withdrawing CF₃ group. [5][6] |
| IR (KBr disc) | Characteristic peaks for C-H stretching (aromatic), C=C and C=N ring stretching (~1570-1390 cm⁻¹), and strong C-F stretching bands (~1300-1100 cm⁻¹). [7] |
| MS (EI) | Molecular ion [M]⁺ peak at m/z 181, with a characteristic [M+2]⁺ isotope peak at m/z 183 (~1/3 intensity) due to the presence of one chlorine atom. [4][5] |
Precursor: 1-methylpiperazine
| Technique | Key Observations & Data |
| ¹H NMR (CDCl₃) | Three main signals: a singlet for the N-H proton (~1.5-2.0 ppm, can be broad and exchangeable), two multiplets for the non-equivalent methylene (-CH₂-) protons on the piperazine ring (~2.7 and ~2.4 ppm), and a singlet for the methyl (-CH₃) protons (~2.3 ppm). [8] |
| ¹³C NMR | Three signals: one for the methyl carbon and two for the non-equivalent piperazine ring carbons. [9] |
| IR | A key N-H stretching band (~3300 cm⁻¹), C-H stretching bands (aliphatic, ~2950-2800 cm⁻¹), and N-H bending (~1600 cm⁻¹). [10][11] |
| MS (EI) | Molecular ion [M]⁺ peak at m/z 100. [12]A prominent fragment is often seen at m/z 57. |
Final Product: this compound
The spectra of the final product reflect the successful coupling of the two precursors.
| Technique | Key Observations & Data (Predicted & Confirmed) | Comparison Points |
| ¹H NMR | Aromatic signals: Three protons on the pyridine ring, with shifts influenced by the new piperazine substituent. Aliphatic signals: Multiplets for the eight piperazine protons and a singlet for the methyl group. | Disappearance: The broad N-H singlet from 1-methylpiperazine is absent. Appearance/Shift: The aromatic signals from the pyridine precursor are still present but their chemical shifts are altered due to the new electron-donating substituent. |
| ¹³C NMR | Signals for all 11 unique carbons: 5 from the pyridine ring (the CF₃ carbon is also observable), 4 from the piperazine ring, and 1 from the methyl group. | Confirmation: The total number of carbon signals matches the final structure. The chemical shifts of the pyridine C2 carbon (where substitution occurred) and the piperazine carbons attached to nitrogen will show significant changes. |
| IR | C-H stretching (aromatic & aliphatic), C=C and C=N ring stretching, strong C-F stretching bands. | Disappearance: The N-H stretching band from 1-methylpiperazine (~3300 cm⁻¹) is absent, a critical indicator of successful reaction. |
| MS (EI) | Molecular ion [M]⁺ peak at m/z 245. | Confirmation: The molecular weight (245.26 g/mol ) matches the sum of the precursors minus HCl, confirming the condensation reaction. The chlorine isotope pattern is absent. |
Conclusion
The spectroscopic data provides a clear and definitive narrative of the chemical synthesis. The ¹H NMR spectrum of the final product confirms the covalent linkage by the absence of the N-H proton and the presence of both aromatic and aliphatic regions corresponding to the combined structure. The IR spectrum corroborates this by showing the disappearance of the characteristic N-H stretch. Finally, Mass Spectrometry validates the identity of the final compound by confirming its exact molecular weight. This multi-faceted approach, grounded in established analytical principles, ensures the highest degree of confidence in the structural assignment of this compound.
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A Strategic Guide to Target Identification and Comparative Benchmarking of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
For researchers and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a rigorous one. This guide provides a comprehensive framework for the characterization and benchmarking of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine , a compound of interest given its structural motifs—a trifluoromethylpyridine and a piperazine ring—which are prevalent in centrally active agents.
While this specific molecule is not extensively characterized in public-domain literature, its chemical architecture suggests potential interactions with various neurological targets. This guide, therefore, outlines a systematic approach to first identify its primary biological target and subsequently benchmark its performance against established inhibitors. We will proceed with a plausible hypothetical scenario that identifies the neuronal nicotinic acetylcholine receptor (nAChR) family as the primary target, a common target for such scaffolds.[1]
Part 1: A Phased Strategy for Target Identification
Before any comparative analysis can be undertaken, the primary biological target of this compound must be elucidated. A tiered screening approach is recommended to efficiently identify its mechanism of action.
Phase 1: Broad Target Screening
The initial step involves a broad-based screening against a panel of common biological targets, particularly those implicated in neurological function. Given the compound's structure, this panel should prioritize:
-
G-Protein Coupled Receptors (GPCRs): Especially serotonin (5-HT), dopamine, and adrenergic receptors. The related compound, 1-(m-trifluoromethylphenyl)piperazine (TFMPP), is a known serotonergic agent that modulates acetylcholine release.[2]
-
Ligand-Gated Ion Channels: With a primary focus on neuronal nicotinic acetylcholine receptors (nAChRs) due to the prevalence of the piperazine moiety in nAChR modulators.[3]
-
Transporters: Monoamine transporters (SERT, DAT, NET).
-
Key CNS Enzymes: Such as phosphodiesterases (PDEs) and kinases.
A commercially available broad target screening service, such as the Eurofins BioPrint® panel or similar, can provide an initial "fingerprint" of the compound's activity.
Phase 2: Target Validation and Elucidation
Positive "hits" from the initial screen must be validated through concentration-response assays to confirm activity and determine initial potency (e.g., IC₅₀ or EC₅₀). For this guide, we will proceed with the hypothetical finding that this compound is a potent inhibitor of neuronal nAChRs, particularly the α7 and α4β2 subtypes.
Part 2: Benchmarking Against Known nAChR Inhibitors
With the validated (hypothetical) target being neuronal nAChRs, a direct comparative study can be designed. The choice of benchmark inhibitors is critical and should include compounds with well-defined pharmacology and varying subtype selectivity.
Selected Benchmark Inhibitors:
| Compound | Target Subtype(s) | Mechanism of Action | Key Characteristics |
| Methyllycaconitine (MLA) | α7 selective | Competitive Antagonist | A highly potent and selective antagonist for the α7 nAChR subtype.[4] |
| Dihydro-β-erythroidine (DHβE) | α4β2 selective | Competitive Antagonist | A classic competitive antagonist with selectivity for the α4β2 nAChR subtype over α7. |
| Mecamylamine | Non-selective | Non-competitive Antagonist (Channel Blocker) | A non-selective antagonist that acts as an open channel blocker, providing a mechanistic counterpoint. |
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical flow of experiments to benchmark this compound against the selected inhibitors.
Caption: Simplified nAChR signaling and point of inhibition.
References
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Xiang, H.-Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[5][6][7]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
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Li, J., et al. (2018). Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy. Bioorganic & Medicinal Chemistry Letters, 28(2), 222-229. [Link]
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Wright, C. W., et al. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry, 57(21), 9036-9047. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
Hazard Assessment and Characterization
The foundational step in any chemical disposal procedure is a thorough understanding of the associated hazards. Based on the data for 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine, it is prudent to assume that 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine exhibits similar hazardous properties. The available information classifies the parent compound as causing severe skin burns and eye damage and being potentially corrosive to metals.[1] Therefore, for disposal purposes, this compound must be treated as a corrosive hazardous waste .
Under the Resource Conservation and Recovery Act (RCRA), a material is classified as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2][3][4][5] Given the corrosive nature of similar compounds, it is essential to manage this waste stream in accordance with all applicable federal, state, and local regulations.
Key Hazardous Characteristics:
-
Corrosivity: Likely to cause severe skin burns and eye damage upon contact.[1][6][7][8][9]
-
Toxicity: While specific toxicity data is unavailable, pyridine and piperazine derivatives can be harmful if swallowed or inhaled.[6][7][10][11]
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate the risk of exposure.[1][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential chemical burns.[1][7] |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[1][7][12] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron or suit is recommended. | To minimize skin exposure.[1][6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][6][8][12] | To avoid inhalation of any vapors or aerosols.[1][6][7][8][11] |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.
Minor Spills:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation or perform the cleanup in a chemical fume hood.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[7]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting the rinsate as hazardous waste.
-
Report: Inform your laboratory supervisor and Environmental Health and Safety (EHS) department.[7]
Major Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's EHS or emergency response team.
-
Secure: Close the laboratory doors and prevent unauthorized entry.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.[6]
Disposal Workflow
The proper disposal of this compound must follow a systematic and compliant workflow. This process ensures that the waste is handled, stored, and ultimately disposed of in a manner that is safe and environmentally responsible.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
Step 1: Waste Collection and Container Selection
-
Dedicated Containers: Collect waste containing this compound in a designated, chemically compatible container.[3][13] Do not mix with other waste streams to prevent unknown chemical reactions.[3][7]
-
Container Integrity: Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[3][14] The Occupational Safety and Health Administration (OSHA) mandates that containers must be chemically compatible with the waste they hold.[14]
Step 2: Labeling
-
Clear Identification: The container must be clearly labeled with the words "Hazardous Waste."[3][7]
-
Full Chemical Name: List the full chemical name: "this compound."
-
Hazard Identification: Indicate the primary hazard, which is "Corrosive."
Step 3: Storage
-
Satellite Accumulation: Store the waste container at or near the point of generation, in a designated satellite accumulation area.[3][13]
-
Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks.[13][14]
-
Segregation: Store it away from incompatible materials, particularly strong oxidizing agents and acids.[6][12]
-
Time and Quantity Limits: Be aware of the accumulation time and volume limits for hazardous waste as defined by the EPA and your institution's policies. Typically, laboratories must have the waste removed within six months of the accumulation start date.[3][14][15]
Step 4: Final Disposal
-
Authorized Personnel: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[3][16]
-
Transportation: Do not transport hazardous waste yourself. Transportation must be done by certified professionals who will ensure the waste is taken to a permitted treatment, storage, and disposal facility (TSDF).[17]
-
Empty Containers: An "empty" container that held this hazardous waste must be managed properly. For acutely hazardous waste, triple rinsing with a suitable solvent is required, and the rinsate must be collected as hazardous waste.[13][16] Consult your EHS department for the specific procedure for decontaminating empty containers of this compound.
Regulatory Compliance
The disposal of this compound is governed by the regulations set forth by the EPA under RCRA (40 CFR Parts 260-273).[2] These regulations provide a "cradle-to-grave" framework for managing hazardous waste to protect human health and the environment.[5] Failure to comply can result in significant fines and penalties.
By adhering to this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
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- How to Ensure Safe Chemical Waste Disposal in Labor
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Comprehensive Safety and Handling Guide for 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity
For researchers and drug development professionals, the proper handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine. The protocols outlined herein are designed to be a self-validating system, grounded in established safety standards and field-proven insights.
Hazard Identification and Risk Assessment
This compound and structurally similar compounds containing the trifluoromethylpyridine and piperazine moieties present a multi-faceted hazard profile. The primary hazards associated with this class of compounds include:
-
Corrosivity : The piperazine functional group can impart a corrosive nature to the compound, causing severe skin burns and eye damage upon direct contact.[1][2][3][4]
-
Irritation : It is classified as an irritant to the eyes, skin, and respiratory system.[5][6][7][8]
-
Toxicity : May be harmful if swallowed, inhaled, or absorbed through the skin.[2][4][8][9]
-
Sensitization : May cause allergic skin reactions or asthma-like symptoms if inhaled.[2][4]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the specific experimental procedures involved.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the mandatory PPE requirements.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or neoprene gloves. | Provides a robust barrier against skin contact. Nitrile has poor resistance to pyridine and should be changed immediately upon contact.[5] |
| Eye Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133. A face shield may be required for larger quantities or splash risks. | Protects against splashes and aerosols that can cause severe eye damage.[6][7][9][10] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for solids, or an appropriate cartridge respirator for vapors) should be used, especially when handling the solid compound or when adequate ventilation is not available.[5][6][9] | Prevents inhalation of dust or vapors, which can cause respiratory irritation and sensitization. |
| Protective Clothing | A buttoned lab coat, and for larger quantities, an impervious apron or suit. | Protects the skin from accidental spills and contamination.[5][6][7][9] |
Safe Handling and Operational Workflow
All handling procedures must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] The following diagram outlines the standard operating procedure for handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
